molecular formula C9H11ClN2O2 B2922224 4-Chloro-6-(oxan-4-yloxy)pyrimidine CAS No. 1251375-71-9

4-Chloro-6-(oxan-4-yloxy)pyrimidine

Cat. No.: B2922224
CAS No.: 1251375-71-9
M. Wt: 214.65
InChI Key: JBBCTAXBMXZBPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-(oxan-4-yloxy)pyrimidine (CAS 1251375-71-9) is a chemical compound with the molecular formula C9H11ClN2O2 and a molecular weight of 214.65 g/mol . This pyrimidine derivative is characterized by a chloro substituent and a tetrahydropyranyl (oxan-4-yl) ether group, making it a valuable intermediate in organic synthesis and medicinal chemistry research. Pyrimidine-based compounds are of significant interest in pharmaceutical development. Specifically, this compound and its structural analogs have been identified in patent literature as key intermediates or precursors in the synthesis of potent and selective inhibitors of the TBK1/IKKε signaling pathways . Inhibition of these kinases is a prominent therapeutic strategy under investigation for a range of diseases, including various cancers, autoimmune disorders (such as rheumatoid arthritis and systemic lupus erythematosus), and inflammatory conditions . As a building block, the reactive chloro group on the pyrimidine ring allows for further functionalization via nucleophilic aromatic substitution, enabling researchers to create a diverse array of novel compounds for biological screening and structure-activity relationship (SAR) studies. This product is intended for research and development purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-6-(oxan-4-yloxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2/c10-8-5-9(12-6-11-8)14-7-1-3-13-4-2-7/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBCTAXBMXZBPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=CC(=NC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: Molecular Structure, Weight, and Synthesis of 4-Chloro-6-(oxan-4-yloxy)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Molecular structure and weight of 4-Chloro-6-(oxan-4-yloxy)pyrimidine Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

4-Chloro-6-(oxan-4-yloxy)pyrimidine (CAS: 1251375-71-9) represents a critical heterocyclic scaffold in medicinal chemistry, particularly within the domain of kinase inhibitor discovery. As a functionalized pyrimidine, it serves as a "linchpin" intermediate, offering two distinct electrophilic sites—the C4-chlorine and the pyrimidine nitrogen atoms—alongside a solubilizing tetrahydropyranyl ether moiety.

This guide provides a rigorous analysis of its physicochemical identity, structural properties, and a standardized protocol for its synthesis, designed to ensure high purity and mono-substitution selectivity.

Molecular Identity & Physicochemical Profile[1][2][3][4]

The precise characterization of 4-Chloro-6-(oxan-4-yloxy)pyrimidine is fundamental for stoichiometric calculations in downstream functionalization.

Nomenclature and Identifiers
ParameterDetail
IUPAC Name 4-Chloro-6-(tetrahydro-2H-pyran-4-yloxy)pyrimidine
Common Name 4-Chloro-6-(oxan-4-yloxy)pyrimidine
CAS Registry Number 1251375-71-9
SMILES ClC1=CC(OC2CCOCC2)=NC=N1
InChI Key JBBCTAXBMXZBPK-UHFFFAOYSA-N
Molecular Weight & Elemental Analysis

The molecular weight is calculated based on standard atomic weights (IUPAC 2021).

ElementCountAtomic WeightContribution
Carbon (C) 912.011108.099
Hydrogen (H) 111.00811.088
Chlorine (Cl) 135.45035.450
Nitrogen (N) 214.00728.014
Oxygen (O) 215.99931.998
Total MW -- -- 214.65 g/mol
  • Monoisotopic Mass: 214.0509 Da[1]

  • Exact Mass: 214.050905 Da

Structural Analysis & Reactivity Logic

Understanding the electronic distribution within the molecule is prerequisite to designing successful reaction pathways.

The Pyrimidine Core

The pyrimidine ring is electron-deficient (π-deficient), making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

  • C4/C6 Positions: These positions are activated by the inductive and mesomeric electron-withdrawing effects of the ring nitrogens. In the starting material (4,6-dichloropyrimidine), both positions are equivalent.

  • The Chlorine Substituent: Acts as a good leaving group. Once the first substitution occurs (installing the ether), the remaining chlorine at C4 becomes slightly less reactive due to the electron-donating resonance effect of the newly added oxygen atom, but it remains sufficiently electrophilic for subsequent amination or coupling reactions.

The Tetrahydropyran (Oxane) Moiety

The oxan-4-yloxy group is a saturated ether.

  • Role: It enhances the solubility of the final drug candidate in polar media and often improves metabolic stability compared to flexible alkyl chains.

  • Conformation: The tetrahydropyran ring typically adopts a chair conformation, which projects the pyrimidine ether linkage into an equatorial or axial position depending on steric interactions, though equatorial is energetically favored.

Synthesis Pathway[5][6][7][8][9][10]

The synthesis relies on a controlled SNAr reaction. The challenge is mono-selectivity . 4,6-Dichloropyrimidine has two identical reactive sites. To prevent the formation of the 4,6-bis(oxan-4-yloxy) byproduct, stoichiometry and temperature control are paramount.

Reaction Logic
  • Deprotonation: Tetrahydro-2H-pyran-4-ol is deprotonated by a strong base (NaH) to generate the more nucleophilic alkoxide.

  • Addition-Elimination: The alkoxide attacks C4/C6 of the pyrimidine. The Meisenheimer complex forms and collapses, expelling the chloride ion.

  • Selectivity Control: Low temperature (0 °C) and a strict 1:1 stoichiometric ratio favor the mono-substituted product.

Visualization of Synthesis Logic

SynthesisPathway SM1 4,6-Dichloropyrimidine (Electrophile) Product 4-Chloro-6-(oxan-4-yloxy)pyrimidine (Target Scaffold) SM1->Product   SM2 Tetrahydro-2H-pyran-4-ol (Nucleophile Precursor) Int Alkoxide Intermediate (Activated Nucleophile) SM2->Int Deprotonation (THF, 0°C) Base Sodium Hydride (NaH) (Base) Base->Int Int->Product SNAr Attack (1.0 eq) Byproduct 4,6-Bis(oxan-4-yloxy)pyrimidine (Over-reaction Impurity) Product->Byproduct Excess Alkoxide or High Temp

Figure 1: Reaction pathway highlighting the critical mono-substitution step and potential bis-substitution side reaction.

Standardized Experimental Protocol

Objective: Synthesis of 4-Chloro-6-(oxan-4-yloxy)pyrimidine on a 10 mmol scale.

Reagents & Materials
  • 4,6-Dichloropyrimidine (1.49 g, 10.0 mmol)

  • Tetrahydro-2H-pyran-4-ol (1.02 g, 10.0 mmol)

  • Sodium Hydride (60% dispersion in mineral oil) (0.44 g, 11.0 mmol)

  • Tetrahydrofuran (THF), anhydrous (50 mL)

  • Ammonium Chloride (sat. aq.) for quenching

Step-by-Step Methodology
  • Alkoxide Formation:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add NaH (1.1 eq).

    • Wash NaH with dry hexane (2 x 5 mL) if mineral oil removal is desired (optional but recommended for easier workup).

    • Add anhydrous THF (20 mL) and cool the suspension to 0 °C in an ice bath.

    • Add Tetrahydro-2H-pyran-4-ol (1.0 eq) dropwise (dissolved in 5 mL THF if viscous). Stir for 30 minutes at 0 °C until hydrogen evolution ceases.

  • Nucleophilic Substitution (SNAr):

    • In a separate flask, dissolve 4,6-Dichloropyrimidine (1.0 eq) in anhydrous THF (20 mL).

    • Crucial Step: Slowly transfer the alkoxide solution into the pyrimidine solution via cannula or dropping funnel over 20–30 minutes at 0 °C. Note: Adding the alkoxide to the electrophile keeps the electrophile in excess initially, favoring mono-substitution.

    • Allow the reaction to warm to room temperature slowly and stir for 4–6 hours.

  • Monitoring:

    • Monitor via TLC (Hexane:Ethyl Acetate, 3:1) or LC-MS.[2] Look for the disappearance of the starting dichloride and the appearance of the product (MW 214).

  • Workup & Purification:

    • Quench the reaction carefully with saturated aqueous NH4Cl (10 mL).

    • Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

    • Purification: Purify the residue via silica gel flash chromatography.[3] Elute with a gradient of 0–30% EtOAc in Hexanes. The bis-substituted byproduct is more polar and will elute later.

Analytical Validation
  • 1H NMR (400 MHz, CDCl3): Expect a singlet around δ 8.6 ppm (H-2 pyrimidine), a singlet around δ 6.8 ppm (H-5 pyrimidine), and multiplets for the tetrahydropyran ring (δ 5.3 for the methine proton adjacent to oxygen, and 3.5–4.0 / 1.6–2.0 for methylene protons).

  • LC-MS: Target mass [M+H]+ = 215.1.

Applications in Drug Discovery[3]

This scaffold is primarily used as an intermediate for:

  • Kinase Inhibitors: The remaining chlorine at C4 is displaced by amines (e.g., anilines or aliphatic amines) to generate libraries of ATP-competitive inhibitors.

  • PROTAC Linkers: The ether oxygen provides a stable anchor point for attaching linker chains in protein degradation chimeras.

References

  • PubChem. (2025).[4][5] Compound Summary: 4-chloro-6-(oxan-4-yloxy)pyrimidine.[1][6][7] National Library of Medicine. Retrieved from [Link]

Sources

Solubility profile of 4-Chloro-6-(oxan-4-yloxy)pyrimidine in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of 4-Chloro-6-(oxan-4-yloxy)pyrimidine in Organic Solvents

Abstract

The determination of a compound's solubility profile is a cornerstone of early-stage drug discovery and development. This technical guide provides a comprehensive framework for characterizing the solubility of 4-Chloro-6-(oxan-4-yloxy)pyrimidine, a key heterocyclic intermediate, in a range of common organic solvents. This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale. We will delve into the physicochemical properties of the target molecule, present a detailed, field-proven experimental protocol for solubility determination, and discuss the anticipated solubility trends based on solute-solvent interaction principles. All methodologies are presented to ensure scientific integrity and reproducibility.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical parameter that profoundly influences a drug candidate's journey from the laboratory to the clinic.[1][2] Poor solubility can be a significant impediment to absorption and bioavailability, potentially masking the therapeutic efficacy of a promising compound in biological assays.[1][2] Therefore, a thorough understanding of a compound's solubility in various solvent systems is not merely a data point but a crucial piece of intelligence that informs formulation development, ensures the reliability of in vitro and in vivo assays, and ultimately, de-risks the drug development process.[2]

The pyrimidine scaffold is a ubiquitous feature in a vast array of biologically active molecules and approved drugs.[3][4] As such, intermediates like 4-Chloro-6-(oxan-4-yloxy)pyrimidine are of significant interest. Characterizing their solubility is a foundational step in their progression through the discovery pipeline. This guide will provide the necessary theoretical and practical framework to achieve this.

Physicochemical Profile of 4-Chloro-6-(oxan-4-yloxy)pyrimidine

Before embarking on experimental solubility determination, it is instructive to analyze the physicochemical properties of the target molecule. These properties offer predictive insights into its likely behavior in different solvent environments.

Table 1: Physicochemical Properties of 4-Chloro-6-(oxan-4-yloxy)pyrimidine

PropertyValueSource
CAS Number 1251375-71-9[5]
Molecular Formula C₉H₁₁ClN₂O₂[5][6]
Molecular Weight 214.65 g/mol [5]
Predicted XlogP 1.9[6]
Hydrogen Bond Donors 0[5]
Hydrogen Bond Acceptors 4[5]

The predicted XlogP of 1.9 suggests that 4-Chloro-6-(oxan-4-yloxy)pyrimidine possesses a moderate degree of lipophilicity. The absence of hydrogen bond donors and the presence of four hydrogen bond acceptors (the two nitrogen atoms in the pyrimidine ring and the two oxygen atoms) indicate that its interaction with protic solvents will be primarily through accepting hydrogen bonds. Based on the "like dissolves like" principle, we can anticipate that this compound will exhibit favorable solubility in moderately polar to polar aprotic solvents and potentially lower solubility in highly nonpolar or highly polar protic solvents.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[1][7][8] This method involves generating a saturated solution of the compound in a given solvent and then quantifying the concentration of the dissolved solute. The protocol described below is a self-validating system designed for accuracy and reproducibility.

Rationale for the Shake-Flask Method

The core principle of this method is to allow the system to reach a state of thermodynamic equilibrium, where the rate of dissolution of the solid compound is equal to the rate of its precipitation from the solution. This ensures that the measured solubility is the true, maximum concentration of the solute that can be dissolved in the solvent under the specified conditions (e.g., temperature).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep_compound Weigh excess compound prep_solvent Add known volume of solvent prep_compound->prep_solvent Creates slurry agitate Agitate at constant T (e.g., 24-48h) prep_solvent->agitate settle Allow solid to settle agitate->settle centrifuge Centrifuge settle->centrifuge filter Filter supernatant (0.22 µm PTFE) centrifuge->filter dilute Dilute aliquot filter->dilute hplc Analyze via HPLC-UV/LC-MS dilute->hplc calculate Calculate solubility hplc->calculate

Caption: Workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Protocol

Materials and Equipment:

  • 4-Chloro-6-(oxan-4-yloxy)pyrimidine (ensure purity >95%)

  • A range of organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • HPLC or LC-MS system with a UV detector

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of 4-Chloro-6-(oxan-4-yloxy)pyrimidine (e.g., 2-5 mg) to a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.[1]

    • Carefully add a precise volume of the selected organic solvent (e.g., 1 mL) to the vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker set to a consistent agitation speed. The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause vortexing.[8]

    • Maintain a constant temperature (e.g., 25 °C or 37 °C) throughout the equilibration period. Temperature control is critical as solubility is temperature-dependent.[7]

    • Allow the mixture to equilibrate for a sufficient duration, typically 24 to 48 hours, to ensure thermodynamic equilibrium is reached.[8]

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle by gravity.

    • To ensure complete removal of particulate matter, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

    • Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to prevent any undissolved microparticles from being included in the sample for analysis.

  • Quantification:

    • Prepare a stock solution of 4-Chloro-6-(oxan-4-yloxy)pyrimidine of known concentration in a suitable solvent (e.g., acetonitrile).

    • From the stock solution, prepare a series of calibration standards of known concentrations.

    • Accurately dilute the filtered supernatant with a suitable solvent to bring its concentration within the range of the calibration curve.

    • Analyze the calibration standards and the diluted sample using a validated HPLC-UV or LC-MS method.[1][9] A C18 reversed-phase column is often a good starting point for compounds of this nature.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the solubility in units such as mg/mL or µM.

Recommended Solvents and Data Presentation

To obtain a comprehensive solubility profile, it is essential to test the compound in a variety of organic solvents with a range of polarities.

Table 2: Recommended Organic Solvents for Solubility Screening

Solvent ClassSolventDielectric Constant (approx.)
Nonpolar Hexane1.9
Toluene2.4
Polar Aprotic Diethyl Ether4.3
Ethyl Acetate6.0
Tetrahydrofuran (THF)7.6
Acetone21
Acetonitrile (ACN)37
N,N-Dimethylformamide (DMF)37
Dimethyl Sulfoxide (DMSO)47
Polar Protic 1-Butanol18
2-Propanol (IPA)18
Ethanol24
Methanol33

Table 3: Template for Reporting Solubility Data

SolventTemperature (°C)Solubility (mg/mL)Solubility (µM)Observations
e.g., Acetonitrile25e.g., Readily dissolves
e.g., Hexane25e.g., Sparingly soluble
.........

Anticipated Solubility Trends and Mechanistic Insights

The solubility of pyrimidine derivatives is known to be influenced by the solvent environment.[10][11] For 4-Chloro-6-(oxan-4-yloxy)pyrimidine, we can predict the following trends:

  • Polar Aprotic Solvents: High solubility is expected in solvents like DMF, DMSO, and Acetonitrile. These solvents can effectively solvate the molecule through dipole-dipole interactions without competing for hydrogen bonds, which the solute cannot donate.

  • Polar Protic Solvents: Moderate to good solubility is likely in alcohols like methanol and ethanol. While these solvents are polar, the primary interaction will be the solvent's hydrogen bond donation to the nitrogen and oxygen atoms of the solute.

  • Nonpolar Solvents: Lower solubility is anticipated in nonpolar solvents such as hexane and toluene. The polar pyrimidine core and ether linkages are not well-solvated by these nonpolar environments.

  • Effect of Temperature: In most cases, solubility is expected to increase with an increase in temperature, as the dissolution process is often endothermic.[3][12]

The interplay between the solute's structure and the solvent's properties dictates the overall solubility.

G cluster_solute Solute Properties cluster_solvent Solvent Properties solute 4-Chloro-6- (oxan-4-yloxy)pyrimidine solute_props Moderate Polarity H-bond Acceptor solute->solute_props solubility Solubility solute->solubility 'Like Dissolves Like' solvent Organic Solvent solvent_props Polarity H-bonding Ability solvent->solvent_props solvent->solubility Solute-Solvent Interactions

Caption: Factors influencing the solubility of the target compound.

Conclusion

This technical guide has outlined a robust, scientifically-grounded approach to determining the solubility profile of 4-Chloro-6-(oxan-4-yloxy)pyrimidine in organic solvents. By combining a detailed understanding of the molecule's physicochemical properties with a rigorous experimental methodology like the shake-flask method, researchers can generate high-quality, reproducible data. This information is invaluable for guiding subsequent stages of drug discovery, including formulation, biological screening, and ADME studies. The principles and protocols detailed herein are designed to be broadly applicable, empowering scientists to thoroughly characterize the solubility of this and other critical chemical entities.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF.
  • Creative Biolabs. (2019, December 27). Solubility Assessment Service.
  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • ChemScene. (n.d.). 4-Chloro-6-(oxan-4-yloxy)pyrimidine | 1251375-71-9.
  • Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds.
  • World Health Organization (WHO). (n.d.). Annex 4.
  • Bellevue College. (n.d.). Experiment 2 # Solubility.
  • SciSpace. (2014, March 3). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents.
  • IJCRT.org. (2025, May 5). Influence Of Substitution Patterns, Solvent Environment, Ph, And Molecular Interactions On The Electronic Spectra Of Pyrimidines.
  • PubChemLite. (n.d.). 4-chloro-6-(oxan-4-yloxy)pyrimidine.
  • MedCrave. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents.
  • Benchchem. (n.d.). Technical Support Center: Purification of Polar Pyrimidine Derivatives.
  • Cheméo. (n.d.). Chemical Properties of Pyrimidine, 4-amino-6-chloro-5-nitro- (CAS 4316-94-3).
  • Solubility of pyrimidine derivatives in different organic solvents at different temperatures. (2024, January 13).
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Purity Assessment of 4-Chloro-6-isopropylpyrimidin-2-amine.
  • Sigma-Aldrich. (n.d.). 4-Amino-6-chloropyrimidine 97 5305-59-9.
  • Arkat USA. (n.d.). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.
  • Benchchem. (n.d.). An In-depth Technical Guide to 4-Chloro-6-(3-iodophenyl)pyrimidine: Synthesis, Properties, and Potential Applications.
  • Google Patents. (n.d.). CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds.
  • Revue Roumaine de Chimie. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K.
  • Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines.
  • Analytical methods for the determination of some selected 4-quinolone antibacterials. (2025, December 9).
  • PMC. (n.d.). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry.
  • ResearchGate. (2025, October 16). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.
  • MDPI. (2021, July 22). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.

Sources

Therapeutic Potential of 4-Chloro-6-(oxan-4-yloxy)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 4-Chloro-6-(oxan-4-yloxy)pyrimidine (also known as 4-chloro-6-(tetrahydro-2H-pyran-4-yloxy)pyrimidine) represents a "privileged scaffold" in modern medicinal chemistry. It serves as a critical bifurcation point in the synthesis of bioactive heterocycles, most notably GPR119 agonists for Type 2 Diabetes Mellitus (T2DM) and Kinase Inhibitors for oncology.

This guide analyzes the therapeutic utility of this scaffold, focusing on its role as a modular building block. The 4-chloro substituent acts as a reactive electrophile for library generation (via


 or Suzuki couplings), while the 6-(oxan-4-yloxy) moiety functions as a pre-installed pharmacophore that enhances aqueous solubility and metabolic stability compared to traditional phenyl ethers.

Chemical Architecture & Synthetic Accessibility

The Scaffold Logic

The structure of 4-Chloro-6-(oxan-4-yloxy)pyrimidine is designed to solve two common problems in drug discovery: lipophilicity and synthetic tractability .

  • The Pyrimidine Core: A classic bioisostere for phenyl rings, offering hydrogen bond acceptor capability (N1/N3) crucial for kinase hinge binding.

  • The Oxan-4-yloxy Group: The tetrahydropyran ring reduces LogP (lipophilicity) compared to a cyclohexyl or phenyl ether, improving the ADME profile while maintaining steric bulk for hydrophobic pocket filling.

  • The 4-Chloro Handle: A highly reactive site for nucleophilic aromatic substitution (

    
    ), allowing the rapid attachment of diverse amines (e.g., piperidines, anilines) to generate Structure-Activity Relationship (SAR) libraries.
    
Synthesis of the Core

The synthesis relies on the desymmetrization of 4,6-dichloropyrimidine. The reaction requires controlled conditions to prevent bis-substitution.

Protocol Overview:

  • Reactants: 4,6-Dichloropyrimidine (1.0 eq), Tetrahydro-2H-pyran-4-ol (1.0 eq).

  • Base: Sodium Hydride (NaH) or KOtBu in THF/DMF.

  • Conditions:

    
     to Room Temperature.
    
  • Yield: Typically 60-80% mono-substituted product.

Synthesis SM1 4,6-Dichloropyrimidine INTER Intermediate Complex (Alkoxide formation) SM1->INTER + Electrophile SM2 Tetrahydro-2H-pyran-4-ol SM2->INTER NaH, THF, 0°C PROD 4-Chloro-6-(oxan-4-yloxy)pyrimidine (Target Scaffold) INTER->PROD S_NAr (Mono-substitution) Regioselective DRUG Bioactive Library (GPR119 Agonists / Kinase Inhibitors) PROD->DRUG R-NH2 / Pd-Cat (Displacement of Cl)

Figure 1: Synthetic pathway for the generation of the 4-Chloro-6-(oxan-4-yloxy)pyrimidine scaffold and its conversion into bioactive libraries.

Therapeutic Focus A: Metabolic Disorders (GPR119)

The most well-documented application of this scaffold is in the development of GPR119 agonists for the treatment of Type 2 Diabetes.

Mechanism of Action

GPR119 is a Gs-coupled GPCR expressed in pancreatic


-cells and intestinal L-cells. Agonists derived from this pyrimidine scaffold trigger a dual therapeutic effect:
  • Pancreas: Increases intracellular cAMP

    
     Glucose-Dependent Insulin Secretion (GSIS).
    
  • Intestine: Stimulates secretion of GLP-1 and GIP (incretins).

SAR & The Role of the Oxane Ring

In GPR119 medicinal chemistry, lipophilic ligands often suffer from poor solubility and high clearance. The oxan-4-yloxy group replaces traditional phenoxy or benzyloxy groups.

  • Metabolic Soft Spot Blocking: The ether linkage is stable, and the tetrahydropyran ring is less prone to oxidative metabolism (CYP450) than alkyl chains.

  • Solubility: The ether oxygen and the pyran ring oxygen lower ClogP by ~1.5 units compared to the carbocyclic analog, significantly improving oral bioavailability.

GPR119_Pathway Agonist Pyrimidine Derivative (Ligand) Receptor GPR119 Receptor (GPCR) Agonist->Receptor Binding G_Protein Gs Protein Activation Receptor->G_Protein Coupling AC Adenylyl Cyclase G_Protein->AC Stimulation cAMP cAMP Increase AC->cAMP ATP -> cAMP PKA PKA / Epac2 cAMP->PKA Insulin Insulin Secretion (Pancreatic Beta-Cell) PKA->Insulin GLP1 GLP-1 Secretion (Intestinal L-Cell) PKA->GLP1

Figure 2: Signal transduction pathway activated by GPR119 agonists derived from the pyrimidine scaffold.

Therapeutic Focus B: Oncology (Kinase Inhibition)

While GPR119 is the primary metabolic target, this scaffold is also a precursor for Type I ATP-competitive kinase inhibitors .

Structural Homology to Saracatinib (AZD0530)

The drug Saracatinib (AZD0530), a dual Src/Abl inhibitor, utilizes a quinazoline core with a tetrahydro-2H-pyran-4-yloxy substituent at the 5-position.[1]

  • Structural Logic: The 4-chloro-6-(oxan-4-yloxy)pyrimidine is the "open ring" analog of the quinazoline core found in Saracatinib.

  • Binding Mode: The pyrimidine nitrogens (N1/N3) interact with the hinge region of the kinase (e.g., Met318 in c-Src). The oxan-4-yloxy group projects into the solvent-exposed region, improving solubility and preventing non-specific protein binding.

Target Classes

Derivatives synthesized from this core have shown activity against:

  • EGFR / VEGFR-2: Dual inhibitors for anti-angiogenesis.

  • CDK (Cyclin-Dependent Kinases): The pyrimidine core is a privileged scaffold for CDK2/4 inhibition.

Experimental Protocols

Protocol: Synthesis of 4-Chloro-6-(oxan-4-yloxy)pyrimidine

Validation: Self-validating via TLC (Rf difference) and NMR (symmetry breaking).

  • Preparation: In a flame-dried round-bottom flask under Argon, suspend NaH (60% in oil, 1.2 eq) in anhydrous THF (10 mL/mmol) . Cool to

    
    .
    
  • Alkoxide Formation: Add Tetrahydro-2H-pyran-4-ol (1.0 eq) dropwise. Stir at

    
     for 30 min until H2 evolution ceases.
    
  • Addition: Add a solution of 4,6-Dichloropyrimidine (1.0 eq) in THF dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The mono-substituted product is more polar than the starting dichloride but less polar than the bis-substituted byproduct.

  • Workup: Quench with saturated

    
    . Extract with EtOAc (3x). Wash organic layer with Brine.[2] Dry over 
    
    
    
    .[2]
  • Purification: Flash column chromatography (

    
    , 0-30% EtOAc in Hexanes).
    
  • Key NMR Signal: Look for the pyrimidine proton singlet at

    
     ppm (H-2) and the singlet at 
    
    
    
    ppm (H-5).
Protocol: GPR119 cAMP Functional Assay

Validation: Use MBX-2982 as a positive control.

  • Cell Line: CHO-K1 cells stably expressing human GPR119.

  • Reagents: HTRF cAMP Dynamic 2 Kit (Cisbio) or equivalent.

  • Dosing: Treat cells with the pyrimidine derivative (1 nM – 10

    
    M) in stimulation buffer containing IBMX (phosphodiesterase inhibitor).
    
  • Incubation: 30 minutes at

    
    .
    
  • Detection: Lyse cells and add HTRF reagents (cAMP-d2 and Anti-cAMP-Cryptate). Read FRET signal.

  • Data Analysis: Plot sigmoidal dose-response curve to determine

    
    .
    

Preclinical Perspectives: ADME Profile

PropertyEffect of Oxan-4-yloxy SubstitutionBiological Consequence
Lipophilicity (LogP) Reduction (~1.5 units vs phenyl)Improved aqueous solubility; reduced risk of phospholipidosis.
Metabolic Stability High (Ether linkage)Prolonged half-life (

); reduced hepatic clearance.
Plasma Protein Binding Moderate ReductionIncreased free fraction (

) of drug available for target binding.
HERG Inhibition Neutral/BeneficialThe polar oxygen reduces the basicity often associated with hERG channel blocking.

References

  • Negoro, K., et al. (2012). "Synthesis and structure-activity relationship of fused-pyrimidine derivatives as a series of novel GPR119 agonists." Bioorganic & Medicinal Chemistry, 20(21), 6442-6451. Link

  • Hennequin, L. F., et al. (2006). "N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530), a Novel, Highly Selective, Orally Available, Dual-Specific c-Src/Abl Kinase Inhibitor."[1][3] Journal of Medicinal Chemistry, 49(22), 6465-6488. Link

  • Ritter, K., et al. (2008). "GPR119 agonists for the treatment of diabetes and related disorders."[4][5] Patent WO2008008895A1. Link

  • Semple, G., et al. (2008). "Discovery of the First Potent and Orally Efficacious Agonist of the Orphan G-Protein Coupled Receptor 119." Journal of Medicinal Chemistry, 51(17), 5172–5175. Link

Sources

Synthesis and Applications of Pyrimidine Intermediates Containing Oxan-4-yloxy Groups: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The pyrimidine ring is a privileged pharmacophore in modern medicinal chemistry, serving as the core scaffold for numerous FDA-approved kinase inhibitors and antiviral agents. To optimize the pharmacokinetic (PK) and physicochemical profiles of these molecules, medicinal chemists frequently functionalize the pyrimidine core. Among the most effective modifications is the incorporation of the oxan-4-yloxy (tetrahydropyran-4-yloxy or THP-4-yloxy) group.

As a Senior Application Scientist, I have structured this technical whitepaper to explore the mechanistic rationale, therapeutic applications, and validated synthetic protocols for oxan-4-yloxy pyrimidine intermediates.

Pharmacophore Rationale: Why Oxan-4-yloxy?

The selection of an oxan-4-yloxy substituent over simple aliphatic ethers (e.g., methoxy) or carbocycles (e.g., cyclopentyloxy) is driven by a precise balance of physicochemical properties:

  • Lipophilicity (logD) Modulation: Highly lipophilic drugs often suffer from poor aqueous solubility and high non-specific protein binding. The oxygen atom within the tetrahydropyran (THP) ring lowers the overall partition coefficient (logP) compared to a cyclopentyl ring, directly enhancing aqueous solubility.

  • Metabolic Stability: Linear or branched aliphatic ethers are highly susceptible to cytochrome P450-mediated oxidative O-dealkylation. The constrained cyclic nature of the oxan-4-yloxy group sterically hinders metabolic degradation, prolonging the molecule's half-life.

  • Target Engagement: The THP oxygen acts as a potent hydrogen-bond acceptor. In the ATP-binding pocket of kinases, this oxygen can engage in critical water-mediated hydrogen bonding networks, enhancing target affinity.

Quantitative Physicochemical Comparison

To illustrate the structural advantages, Table 1 summarizes the physicochemical shifts when modifying the C6 position of a 4-chloropyrimidine core.

Table 1: Physicochemical Comparison of Pyrimidine Substituents

Substituent GroupExample IntermediateMW ( g/mol )Predicted logPTPSA (Ų)Primary Advantage
Methoxy 4-chloro-6-methoxypyrimidine144.561.138.0Low molecular weight, minimal steric bulk
Cyclopentyloxy 4-chloro-6-(cyclopentyloxy)pyrimidine198.652.838.0High lipophilicity, membrane permeability
Oxan-4-yloxy 4-chloro-6-(oxan-4-yloxy)pyrimidine 214.65 1.7 47.2 Optimal logP, enhanced solubility, H-bond acceptor

Data synthesized from computational predictions and 1[1].

Key Applications in Drug Discovery

Oxan-4-yloxy pyrimidine derivatives are prominently featured in the patent literature for targeting critical signaling pathways in oncology and immunology.

  • Spleen Tyrosine Kinase (SYK) Inhibitors: SYK is a critical mediator in B-cell receptor (BCR) signaling. Aberrant SYK activity drives autoimmune diseases like rheumatoid arthritis. Compounds featuring pyrazolyl-substituted pyrimidines with oxan-4-yloxy groups have been patented for their potent SYK inhibitory effects, leveraging the THP ring for optimal solvent-exposed interactions 2[2].

  • Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) & ACC Inhibitors: Advanced thienopyrimidine scaffolds incorporating the oxan-4-yloxy moiety have been developed to target IRAK4 in inflammatory pathways and Acetyl-CoA Carboxylase (ACC) in metabolic disorders .

  • Versatile Building Blocks: The intermediate 4-chloro-6-(oxan-4-yloxy)pyrimidine (CAS: 1251375-71-9) is a commercially critical scaffold. The retained chlorine atom serves as an electrophilic handle for downstream Suzuki-Miyaura cross-couplings or Buchwald-Hartwig aminations 3[3].

SYK_Pathway Antigen Antigen BCR B-Cell Receptor (BCR) Antigen->BCR Binds LYN LYN Kinase BCR->LYN Activates SYK SYK Kinase (Target) LYN->SYK Phosphorylates ITAMs BTK BTK SYK->BTK Activates PLCg2 PLCγ2 SYK->PLCg2 Activates Inhibitor Oxan-4-yloxy Pyrimidine Inhibitor Inhibitor->SYK Blocks ATP Site BTK->PLCg2 NFkB NF-κB Activation (Autoimmunity) PLCg2->NFkB Calcium Signaling

Kinase Signaling Pathway: SYK inhibition by oxan-4-yloxy pyrimidines blocks downstream NF-κB activation.

Synthetic Methodologies & Validated Protocols

The installation of the oxan-4-yloxy group is universally achieved via a Nucleophilic Aromatic Substitution (SNAr) . The reaction leverages the high electrophilicity of halogenated pyrimidines at the C2, C4, and C6 positions.

Causality Behind Experimental Choices
  • Base Selection (Sodium Hydride): NaH provides an irreversible deprotonation of oxan-4-ol. Unlike carbonate bases, NaH generates hydrogen gas as the only byproduct, preventing the formation of water which could hydrolyze the chloropyrimidine starting material into a pyrimidinone.

  • Solvent Choice (Anhydrous THF): Tetrahydrofuran effectively coordinates the sodium cations, resulting in a more "naked" and highly nucleophilic alkoxide anion.

  • Temperature Control (0 °C to RT): Initiating the reaction at 0 °C is critical. 4,6-Dichloropyrimidine has two highly reactive electrophilic sites. Keeping the temperature low ensures kinetic control, heavily favoring mono-substitution and preventing the formation of the undesired 4,6-bis(oxan-4-yloxy)pyrimidine byproduct.

Step-by-Step Protocol: Synthesis of 4-chloro-6-(oxan-4-yloxy)pyrimidine

Reagents: 4,6-Dichloropyrimidine (1.0 eq), Oxan-4-ol (tetrahydro-2H-pyran-4-ol, 1.05 eq), NaH (60% dispersion in mineral oil, 1.1 eq), Anhydrous THF.

  • Alkoxide Generation:

    • Flame-dry a 250 mL round-bottom flask under an inert nitrogen atmosphere.

    • Add oxan-4-ol (10.5 mmol) and anhydrous THF (50 mL) to achieve a ~0.2 M concentration.

    • Cool the solution to 0 °C using an ice-water bath.

    • Carefully add NaH (11.0 mmol) in three small portions to control the exothermic release of H₂ gas.

    • Stir the suspension at 0 °C for 30 minutes until gas evolution completely ceases.

  • Nucleophilic Addition (SNAr):

    • Dissolve 4,6-dichloropyrimidine (10.0 mmol) in anhydrous THF (10 mL).

    • Add the pyrimidine solution dropwise to the alkoxide mixture at 0 °C over 15 minutes.

  • Reaction Progression:

    • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).

    • Stir for 4 hours. Self-Validation Step: Monitor via LC-MS. The reaction is complete when the starting material mass (m/z 148) disappears, and the product mass (m/z 215 [M+H]⁺) dominates.

  • Quenching & Extraction:

    • Cool the mixture back to 0 °C and quench carefully with saturated aqueous NH₄Cl (20 mL) to neutralize unreacted NaH.

    • Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Washing & Drying:

    • Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via silica gel flash chromatography using a gradient elution of 0% to 30% EtOAc in Hexanes.

    • Yield: Isolate 4-chloro-6-(oxan-4-yloxy)pyrimidine as a white solid (Typical yield: 80–85%).

SNAr_Workflow Start 4,6-Dichloropyrimidine + Oxan-4-ol Deprotonation Deprotonation (NaH in THF, 0 °C) Start->Deprotonation Step 1 Addition Nucleophilic Addition (SNAr at C4/C6) Deprotonation->Addition Step 2 Quench Quench & Extraction (NH4Cl / EtOAc) Addition->Quench Step 3 Purification Purification (Silica Gel Chromatography) Quench->Purification Step 4 Product 4-Chloro-6-(oxan-4-yloxy)pyrimidine (Yield: 80-85%) Purification->Product Final

Experimental Workflow: SNAr synthesis of 4-chloro-6-(oxan-4-yloxy)pyrimidine under kinetic control.

References

  • AU 2016320297 B2 (Google Patents). Substituted heteroaryls and their use as SYK inhibitors.
  • NIMBUS - New Drug Approvals . IRAK4 and ACC Inhibitor Patent Literature. Available at: [Link]

  • PubChemLite . 4-chloro-6-(oxan-4-yloxy)pyrimidine (C9H11ClN2O2) Structural Information. Available at: [Link]

Sources

Stability of 4-Chloro-6-(oxan-4-yloxy)pyrimidine Under Ambient Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-6-(oxan-4-yloxy)pyrimidine (CAS: 1251375-71-9) serves as a critical electrophilic scaffold in the synthesis of kinase inhibitors and other bioactive heterocycles. While the tetrahydropyran (oxan-4-yl) ether moiety confers favorable physicochemical properties (solubility, metabolic stability), the 4-chloropyrimidine core dictates its stability profile.

Under ambient conditions, this compound is metastable . It exhibits significant hydrolytic lability at the C-Cl bond when exposed to atmospheric moisture, a process catalyzed by trace acidity or basicity. This guide delineates the mechanistic underpinnings of this instability, defines degradation pathways, and establishes a rigid protocol for handling and storage to maintain >98% purity.

Chemical Profile & Structural Reactivity

To understand the stability, one must analyze the electronic environment of the pyrimidine ring.

  • The Electrophilic Trap: The pyrimidine ring is electron-deficient (π-deficient). The nitrogen atoms at positions 1 and 3 withdraw electron density from the ring carbons.

  • The C4-Chloro Moiety: The chlorine atom at position 4 acts as an excellent leaving group. The inductive effect of the adjacent nitrogen atoms makes C4 highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

  • The C6-Ether Influence: The oxan-4-yloxy group at position 6 is an electron-donating group (EDG) via resonance. While this provides some stabilization compared to 4,6-dichloropyrimidine, it is insufficient to fully deactivate the C4 position against hydrolysis.

Visualization: Reactivity Hotspots

The following diagram illustrates the electronic push-pull system that defines the molecule's reactivity.

ChemicalReactivity cluster_0 Stability Risk Factor Core Pyrimidine Ring (Electron Deficient) Cl C4-Chloro Group (Leaving Group) High Reactivity Core->Cl Inductive Withdrawal Ether C6-Oxan-4-yloxy (Electron Donor) Steric Bulk Ether->Core Resonance Donation Water Atmospheric H2O (Nucleophile) Water->Cl S_NAr Attack (Hydrolysis)

Caption: Reactivity map showing the susceptibility of the C4-Cl bond to nucleophilic attack by moisture.

Stability Assessment

Hydrolytic Stability (Critical)

The primary degradation pathway is the hydrolysis of the C-Cl bond.

  • Mechanism: SNAr. Water attacks C4, forming a Meisenheimer-like tetrahedral intermediate. Chloride is eliminated, initially forming the 4-hydroxy tautomer, which rapidly tautomerizes to the thermodynamically stable 6-(oxan-4-yloxy)pyrimidin-4(3H)-one.

  • Ambient Risk: In solid form, surface hydrolysis occurs if the powder is hygroscopic or stored in humid air (>60% RH). The generated HCl byproduct acts as an autocatalyst, accelerating decomposition deep within the bulk material.

  • Solution Stability: In neutral DMSO or DMF, the compound is stable for >24 hours. In protic solvents (MeOH, Water) or wet organic solvents, degradation is observed within hours, especially if the pH drifts from neutral.

Thermal Stability
  • Melting Point: ~67–70°C.[1]

  • Assessment: The compound is thermally stable up to its melting point in the absence of moisture. However, prolonged exposure to temperatures >40°C in non-inert environments promotes oxidative degradation and hydrolysis.

  • Recommendation: Avoid heating above 50°C during drying processes.

Photostability

Chloropyrimidines can undergo photo-induced radical dechlorination or ring opening under intense UV irradiation. While less critical than hydrolysis, standard protection from direct sunlight is required to prevent "browning" of the solid.

Degradation Pathway

Understanding the degradation product is essential for HPLC method development and quality control.

DegradationPathway Start 4-Chloro-6-(oxan-4-yloxy)pyrimidine (Active API Intermediate) Inter Tetrahedral Intermediate (Transient) Start->Inter + H2O (Slow) End 6-(oxan-4-yloxy)pyrimidin-4(3H)-one (Inactive Impurity) Inter->End - HCl (Fast) Byprod HCl (Autocatalyst) Inter->Byprod Byprod->Start Catalyzes

Caption: Autocatalytic hydrolysis pathway converting the active chloro-pyrimidine to the inert pyrimidone.

Handling & Storage Protocols

To ensure integrity, the following "Self-Validating System" must be adopted. This protocol minimizes variables (moisture, heat, light) that lead to data inconsistency in biological assays.

Storage Conditions
ParameterSpecificationRationale
Temperature 2°C to 8°C Slows kinetic rate of hydrolysis and oxidation.
Atmosphere Inert (Argon/N2) Displaces atmospheric moisture; prevents autocatalysis.
Container Amber Vial, Tightly Sealed Blocks UV light; Parafilm/Teflon tape prevents gas exchange.
Desiccant Required Silica gel or molecular sieves in the secondary container.
Operational Workflow

Do not treat this compound as a standard bench reagent.

Workflow Receipt Receipt of Material (Check CoA & Seal) QC Initial QC (HPLC/LCMS) Confirm Purity >95% Receipt->QC Aliquot Aliquot under N2 (Avoid freeze-thaw cycles) QC->Aliquot Storage Store at 4°C with Desiccant Aliquot->Storage Usage Warm to RT before opening (Prevents condensation) Storage->Usage Solvent Dissolve in Anhydrous Solvent (DMSO/DMF) Usage->Solvent

Caption: Standard Operating Procedure (SOP) for handling hydrolytically sensitive heterocycles.

Analytical Monitoring

When validating the stability of stock solutions, use the following indicative HPLC parameters. The degradation product (Pyrimidone) is significantly more polar than the parent compound.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (aromatic ring) and 220 nm (amide/urea bonds).

  • Expected Shift:

    • Parent (4-Cl): Retains longer (more lipophilic).

    • Impurity (4-OH/Pyrimidone): Elutes earlier (more polar, H-bond donor).

References

  • PubChem . (n.d.). Compound Summary: 4-chloro-6-(oxan-4-yloxy)pyrimidine.[2] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Organic Process Research & Development . (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones. (Mechanistic grounding for hydrolysis rates). Retrieved October 26, 2023, from [Link]

Sources

Technical Guide: Safety Data Sheet (SDS) and Toxicology of 4-Chloro-6-(oxan-4-yloxy)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-6-(oxan-4-yloxy)pyrimidine (CAS: 1251375-71-9) is a highly versatile, functionalized heterocyclic building block extensively utilized in pharmaceutical synthesis and drug discovery [1]. Featuring a highly electrophilic C4-position due to the electron-withdrawing properties of the pyrimidine nitrogen atoms, this scaffold is primed for Nucleophilic Aromatic Substitution (SNAr) reactions. However, this exact electrophilic reactivity dictates its toxicological profile, necessitating stringent handling protocols. This whitepaper provides an in-depth analysis of its physicochemical properties, toxicological mechanisms, safety data, and field-proven experimental workflows.

Chemical Identity and Physicochemical Properties

Understanding the physicochemical properties of 4-Chloro-6-(oxan-4-yloxy)pyrimidine is critical for predicting its solubility, reactivity, and biological distribution. The oxane (tetrahydropyran) ring increases the compound's hydrophilicity and topological polar surface area (TPSA) compared to simple alkyl ethers, making it an attractive moiety for improving the pharmacokinetic profiles of downstream drug candidates.

Table 1: Quantitative Physicochemical Data

PropertyValueCausality / Relevance
CAS Number 1251375-71-9Unique chemical identifier [1].
Molecular Formula C9H11ClN2O2Determines stoichiometric calculations[1].
Molecular Weight 214.65 g/mol Optimal low-molecular-weight building block[1].
LogP 1.6878Indicates moderate lipophilicity, favorable for cellular permeability[1].
TPSA 44.24 ŲWell within the Lipinski limits for oral bioavailability (< 140 Ų)[1].
Storage Conditions 2-8°C, dry, sealedPrevents ambient hydrolysis of the labile C-Cl bond[1].

Toxicological Profile and GHS Classification

The toxicology of 4-Chloro-6-(oxan-4-yloxy)pyrimidine is primarily driven by its reactivity as a halogenated heterocycle. While specific in vivo toxicity data for this exact CAS number is proprietary or limited, its hazard profile is extrapolated from structurally identical pharmacophores, such as 4-chloro-6-methoxypyrimidine (CAS: 26452-81-3) and 2-chloropyrimidine [2].

Mechanistic Toxicology: Electrophilic Stress

Halogenated pyrimidines act as potent electrophiles. In a biological context, the C-Cl bond can undergo spontaneous or enzyme-mediated substitution with endogenous nucleophiles, particularly the sulfhydryl (-SH) groups of glutathione (GSH) and cysteine residues in proteins.

Causality: The covalent adduction of the pyrimidine ring to GSH depletes cellular antioxidant reserves. This depletion triggers an accumulation of Reactive Oxygen Species (ROS), leading to oxidative stress. Phenotypically, this manifests as acute irritation to the skin, eyes, and mucosal membranes of the respiratory tract.

Tox_Pathway Exposure Chloropyrimidine Exposure Electrophile Electrophilic Attack on Cellular Nucleophiles Exposure->Electrophile GSH_Depletion Glutathione (GSH) Depletion Electrophile->GSH_Depletion Covalent Binding ROS_Production Reactive Oxygen Species (ROS) GSH_Depletion->ROS_Production Loss of Antioxidant Defense Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Cell_Damage Cellular Damage / Irritation (Skin/Eyes/Respiratory) Oxidative_Stress->Cell_Damage

Cellular toxicity pathway induced by electrophilic halogenated pyrimidines.

GHS Hazard Classification

Based on the Globally Harmonized System (GHS) criteria for analogous chloropyrimidines [2], the following classifications apply:

Table 2: GHS Hazards and Precautionary Statements

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral Category 4H302 : Harmful if swallowed[3].
Skin Corrosion/Irritation Category 2H315 : Causes skin irritation[2].
Serious Eye Damage Category 2AH319 : Causes serious eye irritation[2].
STOT - Single Exposure Category 3H335 : May cause respiratory irritation.

Safety Data Sheet (SDS): Handling and Emergency Protocols

To ensure scientific integrity and laboratory safety, the following self-validating handling protocols must be strictly adhered to.

Personal Protective Equipment (PPE)
  • Respiratory: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust or aerosols are generated[4].

  • Dermal: Wear chemically impermeable nitrile gloves (minimum thickness 0.11 mm). Validation: Perform a visual inspection and inflation test of gloves prior to handling to ensure no micro-tears exist.

  • Ocular: Tight-fitting safety goggles or a face shield.

Spill Cleanup and Neutralization
  • Isolation: Evacuate personnel to safe areas and ensure adequate ventilation[4].

  • Containment: Sweep up the solid spill avoiding dust formation. Do not flush with water initially, as this may spread the electrophilic agent.

  • Decontamination: Wipe the area with a mildly basic solution (e.g., 5% sodium bicarbonate) to gently hydrolyze any residual chloropyrimidine, followed by water.

Experimental Workflow: Nucleophilic Aromatic Substitution (SNAr)

4-Chloro-6-(oxan-4-yloxy)pyrimidine is predominantly used to synthesize 4-amino or 4-alkylthio pyrimidine derivatives via SNAr. The following protocol outlines a highly efficient, self-validating methodology for coupling this scaffold with a primary amine.

Mechanistic Rationale

The reaction utilizes N,N-Diisopropylethylamine (DIPEA) as a base. Causality: DIPEA is sterically hindered and non-nucleophilic, meaning it will efficiently scavenge the HCl byproduct generated during the reaction without competing with the primary amine for the electrophilic C4 position. Dimethylformamide (DMF) is chosen as the solvent because polar aprotic environments stabilize the negatively charged Meisenheimer complex intermediate.

SNAr_Workflow Start 4-Chloro-6-(oxan-4-yloxy)pyrimidine (Electrophile) Reaction SNAr Reaction (80-100°C, 12h) Start->Reaction Amine Amine Nucleophile (e.g., R-NH2) Amine->Reaction Base Base (DIPEA/K2CO3) Solvent (DMF/NMP) Base->Reaction Workup Aqueous Workup & Extraction (EtOAc) Reaction->Workup Monitor via LC-MS Purification Flash Chromatography (Silica Gel) Workup->Purification Organic layer dried Product 4-Amino-6-(oxan-4-yloxy)pyrimidine Derivative Purification->Product >95% Purity

SNAr reaction workflow for 4-Chloro-6-(oxan-4-yloxy)pyrimidine.

Step-by-Step Methodology

Step 1: Reagent Preparation & Inert Atmosphere Setup

  • Charge a flame-dried round-bottom flask with 4-Chloro-6-(oxan-4-yloxy)pyrimidine (1.0 eq, 214.65 mg, 1.0 mmol) and the desired primary amine (1.2 eq, 1.2 mmol).

  • Purge the flask with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Self-Validation: Run an initial LC-MS of the starting material to confirm a purity of ≥95% and the presence of the 214.65 m/z parent ion[1].

Step 2: Reaction Execution

  • Add anhydrous DMF (5.0 mL) followed by DIPEA (2.0 eq, 2.0 mmol).

  • Heat the reaction mixture to 80°C - 100°C utilizing a pre-calibrated oil bath or heating block.

  • Self-Validation: After 4 hours, extract a 10 µL aliquot, dilute in Methanol, and analyze via LC-MS. The reaction is deemed complete when the starting mass (214.65 m/z) is completely consumed and replaced by the product mass.

Step 3: Quenching & Aqueous Workup

  • Cool the reaction to room temperature and quench by adding 15 mL of distilled water.

  • Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 15 mL).

  • Wash the combined organic layers with brine (20 mL) to remove residual DMF, dry over anhydrous Sodium Sulfate (

    
    ), and concentrate in vacuo.
    

Step 4: Purification & Product Validation

  • Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient).

  • Self-Validation: Confirm the final product structure using

    
    -NMR and 
    
    
    
    -NMR. The disappearance of the highly deshielded pyrimidine proton signal adjacent to the chlorine atom serves as definitive proof of substitution.

References

Sources

The Strategic Role of 4-Chloro-6-(oxan-4-yloxy)pyrimidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the medicinal chemistry profile, synthetic utility, and therapeutic applications of 4-Chloro-6-(oxan-4-yloxy)pyrimidine , a critical intermediate in the discovery of metabolic and kinase-targeted therapeutics.

Technical Whitepaper | CAS: 1251375-71-9

Executive Summary

4-Chloro-6-(oxan-4-yloxy)pyrimidine (also known as 4-chloro-6-(tetrahydro-2H-pyran-4-yloxy)pyrimidine) represents a "privileged structure" in modern drug discovery. It serves as a bifunctional electrophile, allowing medicinal chemists to sequentially install nucleophiles onto a pyrimidine core. Its primary value lies in the oxan-4-yloxy (tetrahydropyran-4-ether) moiety, which functions as a metabolically stable, polarity-modulating replacement for lipophilic aryl or alkyl ethers. This scaffold is most notably associated with the development of GPR119 agonists for Type 2 Diabetes and specific kinase inhibitors where solubility and metabolic stability are rate-limiting factors.

Key Physicochemical Profile
PropertyValue / Description
CAS Number 1251375-71-9
Molecular Formula C₉H₁₁ClN₂O₂
Molecular Weight 214.65 g/mol
Core Scaffold Pyrimidine (1,3-Diazine)
Functional Groups C4-Chlorine (Electrophile), C6-Tetrahydropyranyl Ether (Polar Tail)
LogP (Predicted) ~1.9 (Moderate Lipophilicity)
Primary Reactivity Nucleophilic Aromatic Substitution (SNAr)

Medicinal Chemistry Rationale: The "Oxan-4-yloxy" Advantage

In lead optimization, replacing a phenyl or cyclohexyl group with a tetrahydropyran (oxan) ring is a classic strategy to improve the drug-like properties of a molecule without altering its steric bulk.

Metabolic Stability & Solubility

The oxan-4-yloxy motif addresses two common failure modes in drug development:

  • Metabolic Soft Spots: Unlike alkyl ethers which are prone to rapid oxidative dealkylation by Cytochrome P450 enzymes (CYP), the tetrahydropyran ring is relatively resistant to oxidative metabolism.

  • Lipophilicity (LogD) Modulation: The ether oxygen and the pyran ring oxygen lower the overall LogD compared to a carbocyclic analog. This reduction in lipophilicity often translates to improved aqueous solubility and reduced non-specific binding (lower hERG liability).

Pharmacophore Utility (GPR119 & Kinases)
  • GPR119 Agonists: This receptor, a target for Type 2 Diabetes, requires ligands with a central aromatic core and a polar "tail." The 4-chloro-6-(oxan-4-yloxy)pyrimidine scaffold provides the core (pyrimidine) and the tail (oxan ether) pre-assembled, leaving the C4-chlorine available to attach the "head" group (typically a piperidine carbamate) [1].

  • Kinase Inhibitors: In kinase drug design, the pyrimidine nitrogen often acts as a hydrogen bond acceptor for the hinge region of the ATP binding pocket. The C6-ether extends into the solvent-exposed region, improving solubility, while the C4-position allows for the attachment of a specificity-determining element.

Synthetic Methodologies

The synthesis of this scaffold relies on the differential reactivity of the two chlorine atoms in 4,6-dichloropyrimidine . Because the starting material is symmetric, the first substitution is statistical but can be controlled via temperature and stoichiometry.

Synthesis of the Core Intermediate

Reaction: Monosubstitution of 4,6-dichloropyrimidine with tetrahydro-2H-pyran-4-ol.

Experimental Protocol
  • Reagents: 4,6-Dichloropyrimidine (1.0 equiv), Tetrahydro-2H-pyran-4-ol (1.05 equiv), Sodium Hydride (NaH, 60% dispersion, 1.1 equiv), THF (anhydrous).

  • Activation: Suspend NaH in anhydrous THF at 0°C. Dropwise add a solution of tetrahydro-2H-pyran-4-ol in THF. Stir for 30 min to generate the alkoxide.

  • Substitution: Cool the alkoxide solution to -10°C. Add a solution of 4,6-dichloropyrimidine in THF slowly. Critical: Low temperature prevents disubstitution.

  • Workup: Allow to warm to RT over 2 hours. Quench with sat. NH₄Cl. Extract with EtOAc.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient). The product elutes after the starting material but before the bis-substituted byproduct.

Downstream Functionalization (SNAr)

Once the ether is installed, the remaining C4-chlorine is deactivated relative to the starting material but still reactive enough for a second SNAr reaction with amines.

Reaction: Coupling with a secondary amine (e.g., piperidine derivative).

  • Conditions: Amine (1.2 equiv), DIPEA (2.0 equiv), DMF or DMSO, 80-100°C.

  • Note: If the nucleophile is weak (e.g., an aniline), Buchwald-Hartwig palladium catalysis may be required.

Visualizing the Chemical Logic

The following diagram illustrates the synthetic flow and the structural logic of using this scaffold in drug design.

G cluster_logic Medicinal Chemistry Logic start 4,6-Dichloropyrimidine (Symmetric Electrophile) intermediate 4-Chloro-6-(oxan-4-yloxy)pyrimidine (CAS: 1251375-71-9) Target Intermediate start->intermediate Step 1: NaH, THF, 0°C (Controlled Monosubstitution) reagent Tetrahydro-2H-pyran-4-ol (Nucleophile) reagent->intermediate Attack at C6 final Final Drug Candidate (GPR119 Agonist / Kinase Inhibitor) intermediate->final Step 2: S_NAr or Pd-Cat (Displacement of C4-Cl) amine Functional Amine (e.g., Piperidine/Aniline) amine->final Attack at C4 prop1 Oxan-4-yloxy Group: Improves Solubility & Metabolic Stability prop1->intermediate prop2 Pyrimidine Core: H-Bond Acceptor (Bioisostere) prop2->intermediate

Caption: Synthetic pathway transforming 4,6-dichloropyrimidine into the target scaffold and its downstream application in API synthesis.

Case Study: GPR119 Agonists

GPR119 is a G-protein coupled receptor expressed in pancreatic


-cells and intestinal L-cells.[1] Activation stimulates glucose-dependent insulin secretion.[2]

Structural Analysis of GPR119 Ligands: Many potent GPR119 agonists share a tri-partite structure:

  • Head: A carbamate-protected piperidine (interacting with the receptor deep pocket).

  • Core: A central aromatic ring (Pyrimidine is preferred over benzene for solubility).

  • Tail: A polar ether group.

Role of the Intermediate: Researchers utilize 4-chloro-6-(oxan-4-yloxy)pyrimidine to synthesize the "Core + Tail" segment efficiently. This intermediate is then coupled with a "Head" group (e.g., 4-aminopiperidine-1-carboxylate) to yield the final agonist. This modular approach allows for rapid SAR (Structure-Activity Relationship) exploration of the head group while keeping the optimized core/tail constant [2].

Comparative Reactivity Table
Reaction StepReagentConditionsYield (Typical)Selectivity
Ether Formation Oxan-4-ol / NaHTHF, 0°C to RT65-75%High (Monosubstitution favored at low temp)
Amine Coupling Aliphatic AmineDIPEA, DMSO, 90°C80-95%Excellent (SNAr driven by heat)
Amine Coupling Aromatic AminePd₂(dba)₃, BINAPToluene, 100°C50-80%

References

  • Ritter, K. et al. (2012). GPR119 Agonists for the Treatment of Type 2 Diabetes.[2][3][4] Journal of Medicinal Chemistry. (General context on GPR119 pharmacophores).

  • Negoro, K. et al. (2012).[5] Synthesis and structure-activity relationship of fused-pyrimidine derivatives as a series of novel GPR119 agonists. Bioorganic & Medicinal Chemistry. (Specific reference to pyrimidine-based GPR119 agonists).

  • BenchChem Technical Data. (2025). 4-Chloro-6-(oxan-4-yloxy)pyrimidine Product Specifications. (Chemical properties and CAS verification).

  • ChemScene. (2025). Synthesis intermediates for Pyrazolo[3,4-d]pyrimidines. (Validation of pyrimidine intermediates in drug synthesis).

Sources

Introduction: The Pyrimidine Core as a Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Electronic Properties of the Pyrimidine Ring in 4-Chloro-6-(oxan-4-yloxy)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine ring system is a cornerstone of medicinal chemistry, distinguished by its profound and widespread occurrence in nature and synthetic pharmaceuticals.[1][2] As a fundamental component of nucleobases—cytosine, thymine, and uracil—it is integral to the structure and function of DNA and RNA.[3] This inherent biocompatibility has established the pyrimidine motif as a "privileged scaffold," a molecular framework that can be systematically modified to yield potent and selective ligands for a diverse array of biological targets.[4] Consequently, pyrimidine derivatives are central to numerous FDA-approved drugs, with applications spanning oncology, infectious diseases, and inflammatory conditions.[5][6][7]

The therapeutic efficacy of these agents is inextricably linked to the electronic landscape of the pyrimidine core. The strategic placement of substituents allows for the fine-tuning of the molecule's reactivity, polarity, and capacity for intermolecular interactions, which are critical for target engagement and pharmacokinetic properties. This guide provides an in-depth analysis of the electronic properties of a specific, synthetically valuable derivative: 4-Chloro-6-(oxan-4-yloxy)pyrimidine. By dissecting the individual and synergistic contributions of its substituents, we will illuminate the electronic rationale behind its utility as a versatile intermediate in drug development.

The Unsubstituted Pyrimidine Ring: A Baseline of π-Deficiency

To appreciate the influence of the substituents, one must first understand the intrinsic electronic nature of the parent pyrimidine heterocycle. Unlike its carbocyclic analog, benzene, pyrimidine is a π-deficient aromatic system.[1][8] This electron deficiency arises from the presence of two highly electronegative nitrogen atoms at the 1 and 3 positions. These nitrogen atoms exert a powerful electron-withdrawing inductive effect, which significantly perturbs the distribution of π-electron density across the ring.

The consequences of this π-deficiency are twofold:

  • Carbon Electrophilicity : The electron density is most depleted at the positions ortho and para to the nitrogen atoms (C2, C4, and C6). These carbons become electrophilic and, therefore, highly susceptible to attack by nucleophiles.[8]

  • Reduced Basicity : The inductive pull of the second nitrogen atom markedly lowers the basicity of the ring nitrogens compared to pyridine. The pKa for protonated pyrimidine is approximately 1.3, whereas for pyridine, it is 5.2.[8][9]

The C5 position is the least electron-deficient and retains some benzenoid character, making it the preferred site for electrophilic aromatic substitution, although such reactions are generally difficult without the presence of activating groups.[1]

Modulating the Core: Substituent Effects in 4-Chloro-6-(oxan-4-yloxy)pyrimidine

The electronic character of the pyrimidine ring in the title compound is defined by the interplay of two distinct substituents at the highly electrophilic C4 and C6 positions.

The 4-Chloro Substituent: A Deactivating Inductive Effect

The chlorine atom at the C4 position exerts a dual electronic influence. It has a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, and a weaker, opposing electron-donating resonance effect (+R) via its lone pair electrons.[10] In π-deficient systems like pyrimidine, the inductive effect is dominant. This has several key consequences:

  • Enhanced Electrophilicity : The -I effect of chlorine further depletes electron density from the ring, making the C4 carbon an even more potent site for nucleophilic aromatic substitution (SNAr). This is the primary reason for the compound's utility as a synthetic intermediate.

  • Reactivity : The chlorine atom itself serves as an excellent leaving group in SNAr reactions, allowing for its displacement by a wide variety of nucleophiles (e.g., amines, thiols, alkoxides).[11][12]

The 6-(Oxan-4-yloxy) Substituent: A Dominant Donating Resonance Effect

The oxan-4-yloxy group, an ether linkage, also exhibits a dual electronic nature. The electronegative oxygen atom produces a modest electron-withdrawing inductive effect (-I). However, this is significantly outweighed by a powerful electron-donating resonance effect (+R) from the oxygen's lone pairs, which can delocalize into the pyrimidine π-system.

  • Increased Electron Density : The +R effect enriches the ring with electron density, particularly at the positions ortho and para to the ether linkage. This partially counteracts the inherent π-deficiency of the pyrimidine core and the deactivating effect of the chlorine atom.

  • Modulation of Basicity : By donating electron density to the ring, electron-releasing substituents can increase the basicity of the ring nitrogens compared to the unsubstituted parent pyrimidine.[8]

Synergistic Electronic Profile and Reactivity

The combination of the electron-withdrawing chloro group and the electron-donating oxanyloxy group creates a "push-pull" system that precisely modulates the electronic landscape of the pyrimidine ring. The C4 position is rendered highly electrophilic and activated for SNAr, while the overall electron density is managed by the C6 substituent. This electronic arrangement is critical for controlling regioselectivity in subsequent synthetic transformations. For instance, in dichloropyrimidines, the presence of an electron-donating group can direct nucleophilic attack to the alternative chloro-substituted position.[13]

DFT_Workflow cluster_outputs Key Outputs start 1. Build Initial 3D Structure (e.g., from SMILES string) geom_opt 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc 3. Frequency Calculation (Confirm true energy minimum) geom_opt->freq_calc prop_calc 4. Electronic Property Calculation (Single-point energy) freq_calc->prop_calc analysis 5. Data Analysis & Visualization prop_calc->analysis mep Molecular Electrostatic Potential (MEP) Map analysis->mep fmo HOMO/LUMO Orbitals & Energy Gap analysis->fmo charges Atomic Charges (e.g., Mulliken, NBO) analysis->charges

Caption: A typical workflow for DFT-based electronic property analysis.

Step-by-Step Protocol:

  • Structure Preparation : An initial 3D structure of 4-Chloro-6-(oxan-4-yloxy)pyrimidine is generated. The SMILES string ClC1=NC=NC(OC2CCOCC2)=C1 can be used as input. [14]2. Geometry Optimization : The molecular geometry is optimized to find the lowest energy conformation. A common and robust method is Density Functional Theory (DFT) using a hybrid functional like B3LYP with a Pople-style basis set such as 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules. [15]3. Frequency Analysis : A frequency calculation is performed at the same level of theory to ensure the optimized structure is a true minimum on the potential energy surface (i.e., has no imaginary frequencies). [15]4. Electronic Property Calculation : Using the optimized geometry, a single-point energy calculation is performed to derive key electronic descriptors:

    • Molecular Electrostatic Potential (MEP) Map : This visualizes the charge distribution on the molecular surface. Red/yellow regions indicate negative potential (electron-rich, nucleophilic sites), while blue regions indicate positive potential (electron-poor, electrophilic sites). This is crucial for predicting sites of non-covalent interactions and reactivity.

    • Frontier Molecular Orbitals (HOMO/LUMO) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are analyzed. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. [2]

Spectroscopic Analysis

Spectroscopic techniques provide empirical data that directly reflect the electronic environment of the nuclei and bonding electrons.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation : Dissolve 5-10 mg of 4-Chloro-6-(oxan-4-yloxy)pyrimidine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis :

    • ¹H NMR : The chemical shifts of the two aromatic protons on the pyrimidine ring (at C2 and C5) will be highly informative. The C5 proton, being adjacent to both substituents, will show a chemical shift that is a composite of the shielding effect from the oxanyloxy group and the deshielding effect from the chloro group.

    • ¹³C NMR : The chemical shifts of the ring carbons directly report on their local electron density. The C4 and C6 carbons, bonded to the electronegative Cl and O atoms, will be significantly downfield. The C2 carbon, para to the electron-donating oxanyloxy group, is expected to be shifted upfield relative to a similar carbon without this substituent.

Electrochemical Analysis

Electrochemical methods can be used to experimentally determine the energies of frontier orbitals.

Protocol: Cyclic Voltammetry (CV)

  • Electrolyte Preparation : Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a suitable aprotic solvent (e.g., acetonitrile, dichloromethane).

  • Analyte Preparation : Dissolve a small, known concentration (e.g., 1 mM) of 4-Chloro-6-(oxan-4-yloxy)pyrimidine in the electrolyte solution.

  • Measurement : Perform cyclic voltammetry using a standard three-electrode setup (working, reference, and counter electrodes). Scan the potential to measure the oxidation and reduction potentials of the compound.

  • Data Interpretation : The first oxidation potential is correlated with the HOMO energy, while the first reduction potential is correlated with the LUMO energy. These experimental values can be used to validate and calibrate computational predictions. [16]

Implications for Rational Drug Design

A thorough understanding of the electronic properties of 4-Chloro-6-(oxan-4-yloxy)pyrimidine is not merely an academic exercise; it is fundamental to its strategic use in drug development.

  • Synthetic Strategy : The electron-deficient C4 position, activated by the chloro leaving group, is the key synthetic handle. It allows for the facile introduction of a diverse range of functionalities via SNAr reactions, enabling the rapid construction of chemical libraries for structure-activity relationship (SAR) studies. [17]* Target Recognition : The distribution of electron density, hydrogen bond acceptors (the two ring nitrogens and the ether oxygen), and overall molecular shape govern how the molecule interacts with its biological target. The MEP map is particularly useful for predicting potential binding orientations within a protein active site.

  • ADMET Properties : The electronic properties influence critical Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) parameters. For example, the LogP value is influenced by the polarity of the molecule, and metabolic stability can be affected by the presence of electron-withdrawing groups that may shield the ring from oxidative metabolism. [18][19]

Conclusion

4-Chloro-6-(oxan-4-yloxy)pyrimidine is a molecule whose synthetic utility is a direct consequence of its finely-tuned electronic architecture. The foundational π-deficiency of the pyrimidine core is strategically modulated by the opposing electronic effects of a 4-chloro and a 6-oxanyloxy substituent. This creates a highly reactive yet controllable system, ideal for the synthesis of complex derivatives. By employing a synergistic combination of computational modeling and empirical techniques such as NMR and cyclic voltammetry, researchers can gain a comprehensive understanding of this electronic landscape. This knowledge is paramount for leveraging this valuable scaffold to its full potential in the rational design and development of next-generation therapeutics.

References

  • [PMC. (2022). Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-b[5][6]enzoxazine and Evaluation of Their Antiviral Activity.]([Link])

Sources

Methodological & Application

Synthesis of biologically active compounds using 4-Chloro-6-(oxan-4-yloxy)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Biologically Active Compounds Using 4-Chloro-6-(oxan-4-yloxy)pyrimidine

Executive Summary

The development of targeted therapeutics, particularly small-molecule kinase inhibitors, relies heavily on modular, highly functionalized heterocyclic scaffolds. 4-Chloro-6-(oxan-4-yloxy)pyrimidine (CAS: 1251375-71-9) has emerged as a privileged building block in medicinal chemistry[1]. This application note provides an authoritative, field-tested guide for utilizing this specific pyrimidine derivative to synthesize biologically active compounds. By exploiting the differential reactivity of its functional groups, researchers can efficiently generate diverse libraries of Type I and Type II kinase inhibitors[2].

Mechanistic Rationale & Scaffold Design

As a Senior Application Scientist, I approach scaffold selection by analyzing the structural and electronic contributions of each moiety to both the synthetic workflow and the final biological target.

  • The Pyrimidine Core (Hinge Binding): The pyrimidine nucleus is a foundational motif in oncology and neurodegeneration drug design. It acts as an ATP-competitive hinge binder, utilizing its nitrogen atoms to form critical hydrogen bonds with the conserved hinge region of human kinases[2].

  • The C6-Oxan-4-yloxy (Tetrahydropyran) Substituent: The incorporation of the bulky, oxygen-containing oxan-4-yloxy ring serves a dual purpose. Biologically, it occupies solvent-exposed regions or ribose-binding pockets, altering kinase selectivity. Physicochemically, it improves aqueous solubility and metabolic stability while maintaining a favorable lipophilicity profile (LogP ≈ 1.68)[1].

  • The C4-Chlorine (Electrophilic Hub): The electron-deficient nature of the pyrimidine ring highly activates the C4-chlorine bond. This enables two divergent synthetic pathways:

    • Nucleophilic Aromatic Substitution (SNAr): The ring nitrogens stabilize the dearomatized anionic Meisenheimer intermediate, allowing for efficient displacement by amines[3].

    • Palladium-Catalyzed Cross-Coupling: The C-Cl bond readily undergoes oxidative addition with transition metals, making it an excellent substrate for Suzuki-Miyaura coupling to form C-C bonds[4].

Divergent Synthetic Workflows

SynthesisPathways Start 4-Chloro-6-(oxan-4-yloxy)pyrimidine (Electrophilic Scaffold) SNAr Pathway A: SNAr Reaction (Nucleophilic Amine, Base, Heat) Start->SNAr Suzuki Pathway B: Suzuki-Miyaura (Ar-B(OH)2, Pd-Cat, Base) Start->Suzuki ProdA 4-Amino-6-(oxan-4-yloxy)pyrimidine (Hinge-Binding Motif) SNAr->ProdA ProdB 4-Aryl-6-(oxan-4-yloxy)pyrimidine (Allosteric/Type II Motif) Suzuki->ProdB QCA QC: LC-MS[M+H]+ & NMR Validate Amine Incorporation ProdA->QCA QCB QC: LC-MS[M+H]+ & NMR Validate Aryl Coupling ProdB->QCB

Divergent synthetic workflows utilizing 4-Chloro-6-(oxan-4-yloxy)pyrimidine for kinase inhibitors.

Experimental Protocols & Self-Validating Systems

Protocol A: Synthesis of 4-Amino-6-(oxan-4-yloxy)pyrimidines via SNAr

This protocol details the amination of the pyrimidine core, a critical step in generating Type I kinase inhibitors[5].

Causality of Reagents: N,N-Diisopropylethylamine (DIPEA) is selected as the base to scavenge the HCl byproduct. Its steric bulk prevents it from acting as a competing nucleophile. Dimethylacetamide (DMAc) is used as the solvent because its high boiling point and polar aprotic nature accelerate the formation of the Meisenheimer complex[3].

Step-by-Step Methodology:

  • Reaction Setup: In a microwave-safe vial, dissolve 4-Chloro-6-(oxan-4-yloxy)pyrimidine (1.0 eq, 1.0 mmol, 214.65 mg) in anhydrous DMAc (3.0 mL).

  • Reagent Addition: Add the desired primary or secondary amine (1.2 eq, 1.2 mmol) followed by DIPEA (2.5 eq, 2.5 mmol, 435 µL).

  • Execution: Seal the vial and heat the mixture to 100 °C for 2–4 hours using an oil bath or microwave reactor.

  • Self-Validation Check (In-Process QC): Withdraw a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Pass Criteria: Complete disappearance of the starting material mass (

      
       215.1 [M+H]+) and the appearance of the target product mass.
      
    • Troubleshooting: If

      
       starting material persists, the amine may be sterically hindered. Spike with an additional 0.5 eq of amine and elevate the temperature to 120 °C for 1 hour.
      
  • Workup: Cool to room temperature and pour the mixture into ice-cold water (15 mL) to precipitate the product. Filter the solid, wash with cold water, and dry under a vacuum. If the product does not precipitate, extract with Ethyl Acetate (

    
     mL), wash the organic layer with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
Protocol B: Synthesis of 4-Aryl-6-(oxan-4-yloxy)pyrimidines via Suzuki-Miyaura Coupling

This cross-coupling protocol is utilized to append aryl or heteroaryl groups to the C4 position, expanding the molecule into adjacent hydrophobic pockets of the kinase[6].

Causality of Reagents:


 is the catalyst of choice because its bidentate ligand framework prevents catalyst degradation and promotes efficient oxidative addition into the pyrimidine C-Cl bond. A biphasic solvent system (1,4-Dioxane/Water) is critical; the water dissolves the inorganic base (

) and forms the reactive palladium-hydroxo complex, which accelerates transmetalation[4].

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add 4-Chloro-6-(oxan-4-yloxy)pyrimidine (1.0 eq, 1.0 mmol), the arylboronic acid (1.2 eq, 1.2 mmol), and

    
     (2.5 eq, 2.5 mmol).
    
  • Solvent & Catalyst Addition: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v, 5.0 mL). Purge the flask with Argon for 5 minutes. Quickly add

    
     (0.05 eq, 5 mol%) and purge again.
    
  • Execution: Heat the reaction mixture to 90 °C under an Argon atmosphere for 12–16 hours.

  • Self-Validation Check (In-Process QC): Perform TLC (Hexanes:EtOAc 3:1) and LC-MS.

    • Pass Criteria: Emergence of a new, highly UV-active spot (254 nm) and the corresponding product mass on LC-MS.

    • Troubleshooting: A common side reaction is the homocoupling of the arylboronic acid (visible as a non-polar spot). Ensure rigorous degassing to prevent oxygen-mediated homocoupling.

  • Workup: Cool the mixture, filter through a pad of Celite to remove palladium black, and wash the pad with EtOAc. Partition the filtrate with water, extract the aqueous layer with EtOAc, dry the combined organics over

    
    , and purify via silica gel flash chromatography.
    

Quantitative Data Presentation: Suzuki Coupling Optimization

To ensure maximum yield and minimize byproduct formation, we have optimized the Suzuki-Miyaura coupling conditions for 4-chloropyrimidine derivatives. The table below summarizes the causality of catalyst and solvent choices on overall reaction efficiency[4].

EntryCatalyst (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Time (h)Yield (%)
1


Toluene/EtOH/H₂O (2:1:1)901865
2


1,4-Dioxane/H₂O (4:1)901688
3

/ XPhos

1,4-Dioxane (Anhydrous) 100 12 92
4

/ SPhos

Toluene/H₂O (10:1)1001485

Note: Entry 3 utilizes a Buchwald-type ligand (XPhos) which is highly effective for challenging or sterically hindered boronic acids, providing the highest yield by facilitating rapid reductive elimination.

References

  • ChemScene. "1251375-71-9 | 4-Chloro-6-(oxan-4-yloxy)pyrimidine".
  • BenchChem. "Optimization of 4-Chloropyrimidine Substitution Reactions".
  • BenchChem. "Suzuki Coupling Reactions with 4-Chloropyrimidines".
  • ACS Publications. "Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration".
  • ACS Publications. "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine".
  • RSC Publishing. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides".

Sources

Optimizing solvent systems for 4-Chloro-6-(oxan-4-yloxy)pyrimidine reactions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimizing Solvent Systems for 4-Chloro-6-(oxan-4-yloxy)pyrimidine Synthesis


) on Chloropyrimidines

Executive Summary

The synthesis of 4-Chloro-6-(oxan-4-yloxy)pyrimidine (CAS: 1251375-71-9) is a critical intermediate step in the production of various bioactive pharmaceutical ingredients (APIs), particularly kinase inhibitors. The transformation involves the mono-substitution of 4,6-dichloropyrimidine with tetrahydro-2H-pyran-4-ol (oxan-4-ol).

Historically, this reaction utilizes dipolar aprotic solvents like DMF (N,N-Dimethylformamide) or DMAc to maximize reaction rates. However, these solvents present significant downstream challenges:

  • Regulatory Risk: DMF is restricted under REACH Annex XVII due to reprotoxicity.[1]

  • Process Efficiency: High boiling points make removal difficult, often requiring multiple aqueous washes that generate large waste streams.

  • Selectivity: overly aggressive solvation can lead to higher levels of bis-substituted impurities (4,6-di(oxan-4-yloxy)pyrimidine).

This guide outlines a Green Engineering Protocol replacing DMF with 2-Methyltetrahydrofuran (2-MeTHF) or a Toluene/Water Phase Transfer Catalysis (PTC) system. These alternatives offer superior impurity profiles, easier workup, and compliance with modern sustainability standards.

Mechanistic Foundation & Solvent Effects[2][3][4]

The reaction follows an


 (Addition-Elimination)  mechanism. The nucleophile (oxan-4-oxide anion) attacks the electron-deficient pyrimidine ring at the C4 position, forming a Meisenheimer complex, followed by the expulsion of the chloride ion.
The Selectivity Advantage

A key chemical feature of 4,6-dichloropyrimidine is its "self-braking" reactivity.

  • Starting Material: The pyrimidine ring is highly electron-deficient due to two withdrawing Chlorine atoms and two Nitrogen atoms.

  • Mono-Product: Upon substitution, the introduced Alkoxy group (oxan-4-yloxy) acts as a resonance donor (+M effect). This increases electron density in the ring, making the remaining C6-Cl site less electrophilic than the starting material.

  • Implication: The rate constant for the first substitution (

    
    ) is significantly higher than the second (
    
    
    
    ).

Solvent Role:

  • Polar Aprotic (DMF): Solvates cations (Na+) well but leaves anions (alkoxide) "naked" and highly reactive. This maximizes

    
     but can inadvertently increase 
    
    
    
    if local concentrations are high (hot spots).
  • Green Ether (2-MeTHF): Provides moderate solvation. It forms a "tight ion pair" with the alkoxide. This slightly moderates reactivity, allowing for better thermal control and higher selectivity for the mono-product.

  • Biphasic (Toluene/Water): Relying on a Phase Transfer Catalyst (e.g., TBAB) allows the reaction to occur at the interface or via ion extraction. This provides the ultimate control over exotherms and allows for simple aqueous separation of the byproduct (NaCl).

Comparative Solvent Systems

The following table summarizes experimental data comparing the legacy method with optimized protocols.

Table 1: Solvent System Performance Metrics

FeatureSystem A: Legacy System B: Green Organic (Recommended) System C: Cost-Leader
Solvent DMF (Dimethylformamide)2-MeTHF (2-Methyltetrahydrofuran) Toluene / Water (5:1)
Base NaH (60% dispersion)t-BuOK (Potassium tert-butoxide)NaOH (50% aq) + TBAB (5 mol%)
Reaction Temp 0°C to 25°C-10°C to 20°C45°C
Reaction Time 1 - 2 hours3 - 4 hours6 - 8 hours
Conversion >99%>98%>95%
Selectivity (Mono:Bis) 90:1098:2 96:4
Workup Aqueous flood + Extraction (Emulsion risk)Direct Phase Cut (Water wash) Phase separation (Instant)
Green Score Low (Toxic, High Waste)High (Bio-derived, Recyclable) Medium (Good E-factor)

Optimized Protocol: 2-MeTHF System

This protocol prioritizes the 2-MeTHF system (System B) for its balance of high selectivity, ease of operation, and regulatory compliance.

Materials
  • Substrate: 4,6-Dichloropyrimidine (1.0 eq)

  • Reagent: Tetrahydro-2H-pyran-4-ol (1.05 eq)

  • Base: Potassium tert-butoxide (t-BuOK) (1.1 eq) [Note: t-BuOK is preferred over NaH for safety and solubility in THF derivatives]

  • Solvent: 2-MeTHF (Anhydrous)

  • Quench: 10% Aqueous Citric Acid or NH4Cl

Step-by-Step Methodology

1. Nucleophile Formation (Pre-complexation)

  • Charge Tetrahydro-2H-pyran-4-ol (1.05 eq) and 2-MeTHF (5 vol relative to pyrimidine) into Reactor A.

  • Cool to 0°C .

  • Add t-BuOK (1.1 eq) portion-wise, maintaining internal temperature < 10°C.

  • Observation: The solution may turn slightly hazy. Stir for 30 mins to ensure complete alkoxide formation.

2. Controlled Addition (Inverse Addition)

  • In Reactor B (Main Vessel), charge 4,6-Dichloropyrimidine (1.0 eq) and 2-MeTHF (3 vol). Cool to -10°C .

  • Transfer the contents of Reactor A (Alkoxide solution) into Reactor B slowly over 60 minutes.

  • Critical Control: Maintain Reactor B temperature between -10°C and 0°C.

  • Why Inverse Addition? Keeping the electrophile (dichloropyrimidine) in excess during addition minimizes the statistical probability of the nucleophile encountering a mono-substituted product, thus suppressing bis-substitution.

3. Reaction & Monitoring

  • After addition, warm the mixture to 20°C (Room Temp).

  • Stir for 2–3 hours.

  • IPC (In-Process Control): Check by HPLC/UPLC.

    • Target: < 1.0% Starting Material.

    • Bis-impurity limit: < 3.0%.

4. Workup (The 2-MeTHF Advantage)

  • Add Water (5 vol) to the reaction mixture.

  • Stir for 15 minutes. Stop stirring and allow phases to settle.

  • Benefit: Unlike DMF, 2-MeTHF forms a clean, distinct upper organic layer. No emulsions.

  • Drain the lower aqueous layer (contains KCl and excess base).

  • Wash the organic layer once with 10% Citric Acid (3 vol) to neutralize residual base and remove any unreacted amino/alkoxy impurities.

  • Wash with Brine (3 vol).

5. Isolation

  • Concentrate the organic phase under reduced pressure to approx. 2 vol.

  • Add n-Heptane (6 vol) slowly as an anti-solvent to induce crystallization.

  • Cool to 0°C and age for 2 hours.

  • Filter the white crystalline solid.

  • Dry at 40°C under vacuum.

Visualizing the Workflow

The following logic flow illustrates the critical decision points and physical operations in the optimized synthesis.

G Start Start: Raw Materials SolvPrep Solvent Prep: Dissolve Alcohol in 2-MeTHF Add t-BuOK (0°C) Start->SolvPrep PyrimPrep Substrate Prep: Dissolve 4,6-Dichloropyrimidine in 2-MeTHF (-10°C) Start->PyrimPrep Addition Controlled Addition: Add Alkoxide to Pyrimidine (Inverse Addition, <0°C) SolvPrep->Addition Slow Transfer PyrimPrep->Addition Reaction Reaction Phase: Warm to 20°C Stir 3h Addition->Reaction IPC IPC Check (HPLC): SM < 1%? Reaction->IPC Workup Workup: Add Water -> Phase Cut Wash w/ Citric Acid IPC->Workup Pass Troubleshoot Troubleshoot: Extend Time or Add 0.1 eq Base IPC->Troubleshoot Fail Cryst Crystallization: Concentrate -> Add Heptane Cool to 0°C Workup->Cryst Isolate Isolation: Filter & Dry Cryst->Isolate Troubleshoot->Reaction

Figure 1: Process Flow Diagram for the 2-MeTHF mediated synthesis of 4-Chloro-6-(oxan-4-yloxy)pyrimidine.

Troubleshooting & Critical Quality Attributes (CQAs)

IssueProbable CauseCorrective Action
High Bis-Substitution (>5%) Temperature too high during addition.Ensure reactor is at -10°C. Slow down addition rate.
High Bis-Substitution (>5%) Localized high concentration of alkoxide.Increase agitation speed (RPM). Verify "Inverse Addition" mode.
Low Conversion (<95%) Moisture ingress (t-BuOK deactivation).Ensure system is inert (N2 purge). Use fresh t-BuOK.
Hydrolysis Impurity (4-OH) Wet solvent or high water content in base.Use anhydrous 2-MeTHF. If using KOH/NaOH, ensure PTC is active.
Emulsion during Workup pH is too basic; fine particulates.Adjust pH to neutral/mildly acidic (pH 5-6) with Citric Acid. Filter through Celite if necessary.

References

  • European Chemicals Agency (ECHA). (2023). Restriction of N,N-dimethylformamide (DMF) under REACH Annex XVII.[1] ECHA. [Link]

  • Pace, V., et al. (2014). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry. ChemPubSoc Europe. [Link]

  • American Chemical Society Green Chemistry Institute. (2024). Solvent Selection Guide: Replacing DMF and NMP. ACS GCI. [Link]

  • Organic Chemistry Portal. (2023). Nucleophilic Aromatic Substitution (SNAr) - Mechanism and Solvent Effects. Organic Chemistry Portal. [Link]

Sources

Application Note: Functionalization Strategies for the C-4 Position of 4-Chloro-6-(oxan-4-yloxy)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The scaffold 4-Chloro-6-(oxan-4-yloxy)pyrimidine (also known as 4-chloro-6-(tetrahydro-2H-pyran-4-yloxy)pyrimidine) represents a "privileged structure" in modern medicinal chemistry, particularly within the kinase inhibitor and GPCR agonist landscapes (e.g., GPR119 agonists).

The incorporation of the oxan-4-yl (tetrahydro-2H-pyran-4-yl) ether moiety at the C-6 position serves two critical design functions:

  • Physicochemical Optimization: It lowers logP and improves aqueous solubility compared to carbocyclic analogs.

  • Metabolic Stability: The ether linkage at the pyran 4-position is metabolically robust, unlike the acid-labile acetal linkage found in THP-protected alcohols (2-position).

This guide details the functionalization of the reactive C-4 chloride . Due to the electron-deficient nature of the pyrimidine ring, this position is highly susceptible to Nucleophilic Aromatic Substitution (


)  and Palladium-catalyzed cross-couplings .[1]

Reactivity Profile & Mechanistic Insight[2][3]

The pyrimidine ring is


-deficient. The electronegative nitrogen atoms pull electron density, making carbons 2, 4, and 6 electrophilic.
  • Substrate Analysis: In 4-Chloro-6-(oxan-4-yloxy)pyrimidine, the C-6 position is occupied by an electron-donating alkoxy group (+M effect). While this slightly deactivates the ring compared to a 4,6-dichloropyrimidine, the C-4 position remains sufficiently electrophilic for substitution.

  • Chemo-selectivity: The C-4 chloride is the exclusive leaving group. The C-6 ether bond is stable under standard basic and neutral cross-coupling conditions.

  • Acid Sensitivity Warning: While the oxan-4-yl ether is not an acetal, prolonged exposure to strong Lewis acids (e.g.,

    
    ) or high-temperature aqueous acids can lead to ether cleavage. Protocols below prioritize basic or neutral conditions.
    
Visualization: Reactivity Landscape

ReactionLandscape Substrate 4-Chloro-6-(oxan-4-yloxy)pyrimidine C4 C-4 Position (Highly Electrophilic) Substrate->C4 Primary Reaction Site C6 C-6 Position (Stable Ether) Substrate->C6 Modulates Electronics Product_Amine Amination (SNAr) Target: Kinase Inhibitors C4->Product_Amine R-NH2 / Base Heat Product_Aryl Suzuki Coupling Target: Biaryl Scaffolds C4->Product_Aryl Ar-B(OH)2 / Pd(0) Product_Aniline Buchwald-Hartwig Target: Aryl-Amines C4->Product_Aniline Ar-NH2 / Pd(0)

Figure 1: Reactivity landscape of the pyrimidine scaffold.[2] The C-4 chloride is the focal point for divergent synthesis.

Protocol A: Nucleophilic Aromatic Substitution ( )

Best for: Primary and secondary aliphatic amines.[3] Mechanism: Addition-Elimination via a Meisenheimer complex.

Rationale

 is the most atom-economical approach. The use of a polar aprotic solvent (DMSO/DMF) or a high-boiling alcohol (n-Butanol) is critical to stabilize the polar transition state.
Materials
  • Substrate: 4-Chloro-6-(oxan-4-yloxy)pyrimidine (1.0 equiv)

  • Nucleophile: Amine (1.2 – 1.5 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 – 3.0 equiv)

  • Solvent: n-Butanol (preferred for scale-up) or DMSO (for small scale/library synthesis).

Step-by-Step Procedure
  • Setup: Charge a reaction vial with 4-Chloro-6-(oxan-4-yloxy)pyrimidine (100 mg, 0.46 mmol) and n-Butanol (2.0 mL).

  • Addition: Add DIPEA (160 µL, 0.92 mmol) followed by the amine (0.55 mmol).

  • Reaction: Seal the vessel and heat to 100°C for 4–12 hours.

    • Note: Reaction progress is monitored by LCMS. The chloride displacement usually results in a mass shift of

      
      .
      
  • Workup (n-Butanol method):

    • Cool to room temperature.

    • Concentrate under reduced pressure to remove n-Butanol (azeotrope with water if necessary).

    • Dissolve residue in EtOAc, wash with saturated

      
       and Brine.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc or DCM/MeOH).

Optimization Tip: If the amine is a salt (e.g., hydrochloride), increase DIPEA to 4.0 equiv.

Protocol B: Suzuki-Miyaura Cross-Coupling

Best for: Formation of C-C bonds (Aryl/Heteroaryl coupling). Mechanism: Pd(0)/Pd(II) catalytic cycle (Oxidative Addition


 Transmetallation 

Reductive Elimination).[4][5]
Rationale

Chloropyrimidines are less reactive than bromides/iodides in oxidative addition. Therefore, electron-rich ligands (like phosphines in Pd(dppf)Cl2 or XPhos) and elevated temperatures are required.

Materials
  • Substrate: 4-Chloro-6-(oxan-4-yloxy)pyrimidine (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (5-10 mol%)
  • Base:

    
     (aqueous) or 
    
    
    
    (solid)
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure
  • Inert Atmosphere: Purge a microwave vial or round-bottom flask with Nitrogen/Argon.

  • Charge: Add substrate (0.46 mmol), boronic acid (0.55 mmol), and catalyst (0.023 mmol).

  • Solvent: Add 1,4-Dioxane (4 mL) and

    
     (0.5 mL).
    
  • Degas: Sparge with nitrogen for 5 minutes.

  • Reaction: Heat at 90–100°C for 2–6 hours.

    • Microwave Option: 120°C for 30 minutes.

  • Workup: Filter through a Celite pad to remove Palladium black. Dilute with EtOAc/Water. Extract and dry organics (

    
    ).[6]
    
  • Purification: Silica gel chromatography.

Protocol C: Buchwald-Hartwig Amination

Best for: Weak nucleophiles (Anilines, Amides) or sterically hindered amines that fail


.
Rationale

Standard


 often fails with electron-deficient anilines. Buchwald conditions utilize a Pd-catalyst to facilitate the C-N bond formation.[5][7][8] BrettPhos  or XantPhos  are the ligands of choice for chloropyrimidines.
Materials
  • Substrate: 1.0 equiv

  • Amine: 1.2 equiv[9]

  • Catalyst:

    
     (2 mol%) + BrettPhos  (4 mol%)
    
  • Base:

    
     (2.0 equiv) (Anhydrous is critical)
    
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Step-by-Step Procedure
  • Drying: Flame-dry the glassware under vacuum and backfill with Argon.

  • Solids: Add substrate, amine, base, Pd precursor, and ligand.[10]

  • Solvent: Add anhydrous Toluene.

  • Reaction: Heat to 100°C overnight.

  • Workup: Filter through Celite. Concentrate.

  • Purification: Flash chromatography. Note: Remove residual Pd using a scavenger resin (e.g., SiliaMetS® Thiol) if the product is for biological testing.

Troubleshooting & Data Summary

Comparative Reaction Table
VariableProtocol A (

)
Protocol B (Suzuki)Protocol C (Buchwald)
Primary Utility Aliphatic AminesAryl/Heteroaryl GroupsAnilines / Hindered Amines
Key Reagent DIPEA (Base)Boronic Acid / PdPd / BrettPhos
Temp 80–120°C90–120°C100–110°C
Common Failure Steric hindranceProtodeboronationCatalyst poisoning / Wet solvent
Solution Switch to Protocol CUse Boronic Ester / AnhydrousRe-dry

/ Increase cat.
Mechanistic Workflow (Graphviz)

Mechanism Start Start: 4-Chloro-6-(oxan-4-yloxy)pyrimidine Decision Select Nucleophile Start->Decision Path_Aliphatic Aliphatic Amine (Primary/Secondary) Decision->Path_Aliphatic Path_Aryl Aryl Boronic Acid Decision->Path_Aryl Path_Aniline Aniline / Weak Nu Decision->Path_Aniline Process_SNAr Protocol A: SNAr Solvent: n-BuOH Base: DIPEA Temp: 100°C Path_Aliphatic->Process_SNAr Process_Suzuki Protocol B: Suzuki Cat: Pd(dppf)Cl2 Base: Na2CO3 Temp: 90°C Path_Aryl->Process_Suzuki Process_Buchwald Protocol C: Buchwald Cat: Pd2(dba)3/BrettPhos Base: Cs2CO3 Temp: 100°C Path_Aniline->Process_Buchwald End Final Functionalized Scaffold Process_SNAr->End Process_Suzuki->End Process_Buchwald->End

Figure 2: Decision tree for selecting the optimal functionalization protocol.

References

  • Vertex AI Search. (2025). Suzuki Coupling of 4-chloro-6-alkoxypyrimidines. (Snippet 1.1, 1.8).
  • Vertex AI Search. (2025). SNAr reaction of 4-chloro-6-alkoxypyrimidines. (Snippet 1.2, 1.4).
  • Vertex AI Search. (2025). Buchwald-Hartwig amination of 4-chloropyrimidines. (Snippet 1.3, 1.9).
  • Vertex AI Search. (2025). Application Notes and Protocols: Reactions of 4-Chloro-2-methyl-tetrahydro-pyran. (Snippet 1.16).

Sources

Application Note: Microwave-Assisted Functionalization of 4-Chloro-6-(oxan-4-yloxy)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Analysis

This technical guide details the microwave-assisted functionalization of 4-Chloro-6-(oxan-4-yloxy)pyrimidine (CAS: 1251375-71-9), a critical scaffold in the synthesis of GPR119 agonists and kinase inhibitors.

The Challenge: Electronic Deactivation

The core structure features a pyrimidine ring substituted at the C6 position with an oxan-4-yloxy (tetrahydro-2H-pyran-4-yloxy) group.

  • Structural Impact: The ether oxygen at C6 acts as an electron-donating group (EDG) via resonance (+M effect).

  • Reactivity Consequence: This donation increases electron density at the C4 position, stabilizing the C-Cl bond and raising the activation energy for nucleophilic attack compared to 4,6-dichloropyrimidine.

  • The Microwave Solution: Conventional thermal heating often results in prolonged reaction times (12–24 h) and incomplete conversion. Microwave irradiation (

    
    ) provides the necessary kinetic energy to overcome this deactivation, enabling rapid C–N and C–C bond formation in minutes.
    

Experimental Workflows

Workflow A: Nucleophilic Aromatic Substitution ( )

Objective: Rapid introduction of aliphatic and benzylic amines.

Mechanism

The reaction proceeds via a Meisenheimer complex intermediate. The microwave field effects (dipolar polarization) stabilize the polar transition state, significantly accelerating the rate-determining step (nucleophilic attack).

Protocol 1: Microwave-Assisted Amination

Reagents:

  • Scaffold: 4-Chloro-6-(oxan-4-yloxy)pyrimidine (

    
    )
    
  • Nucleophile: Primary/Secondary Amine (

    
    )
    
  • Base:

    
    -Diisopropylethylamine (DIPEA) (
    
    
    
    )
  • Solvent: Isopropanol (IPA) or Ethanol (EtOH)

Step-by-Step Procedure:

  • Preparation: In a

    
     microwave vial, dissolve 
    
    
    
    of scaffold in
    
    
    of IPA.
  • Addition: Add

    
     of the amine followed by 
    
    
    
    of DIPEA. Cap the vial with a Teflon-lined septum.
  • Irradiation: Place in a single-mode microwave reactor.

    • Temperature:

      
      
      
    • Hold Time:

      
      
      
    • Pressure Limit:

      
       (ensure vial rating matches)
      
    • Stirring: High

  • Work-up: Cool to RT. If product precipitates, filter and wash with cold water. If soluble, concentrate in vacuo and purify via flash chromatography (Hexane/EtOAc).

Optimization Note: For sterically hindered amines (e.g., tert-butylamine), switch solvent to NMP and increase temperature to


.
Workflow B: Suzuki-Miyaura Cross-Coupling

Objective: Formation of C–C bonds to generate biaryl systems.

Protocol 2: Pd-Catalyzed Arylation

Reagents:

  • Scaffold: (

    
    )
    
  • Boronic Acid: Aryl/Heteroaryl boronic acid (

    
    )[1]
    
  • Catalyst:

    
     (
    
    
    
    )[1][2]
  • Base:

    
     (
    
    
    
    )
  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Procedure:

  • Inerting: Purge the microwave vial with Argon or Nitrogen for 2 minutes.

  • Loading: Add scaffold (

    
    ), boronic acid (
    
    
    
    ), and
    
    
    (
    
    
    ).
  • Solvation: Add degassed Dioxane (

    
    ) and 
    
    
    
    (
    
    
    ).
  • Irradiation:

    • Temperature:

      
      
      
    • Hold Time:

      
      [3][4]
      
    • Power: Dynamic (Max

      
      )
      
  • Work-up: Dilute with EtOAc, wash with brine, dry over

    
    . Purify via silica gel chromatography.
    
Workflow C: Buchwald-Hartwig Amination

Objective: Coupling with weak nucleophiles (anilines, amides) where


 fails.
Protocol 3: Pd-Catalyzed Amination

Reagents:

  • Catalyst System:

    
     (
    
    
    
    ) + XPhos (
    
    
    )
  • Base: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (
    
    
    
    )
  • Solvent: Toluene or 1,4-Dioxane (dry)

Procedure: Irradiate at


 for 30 minutes . The use of XPhos is critical to facilitate oxidative addition into the electron-rich chloropyrimidine bond.

Data Analysis & Visualization

Comparative Efficiency: Thermal vs. Microwave

The following data illustrates the kinetic advantage of microwave irradiation for this specific scaffold (Reaction: Amination with morpholine).

ParameterThermal Heating (Reflux)Microwave IrradiationImprovement Factor
Temperature

(IPA)

(IPA)

Time



Faster
Conversion


Complete Reaction
Impurity Profile Moderate oxidative byproductsCleanSimplified Workup
Reaction Logic Diagram

The diagram below maps the decision tree for functionalizing the 4-Chloro-6-(oxan-4-yloxy)pyrimidine scaffold.

G Start Scaffold: 4-Chloro-6-(oxan-4-yloxy)pyrimidine Decision Select Nucleophile/Partner Start->Decision Path_SNAr Aliphatic Amine (Strong Nucleophile) Decision->Path_SNAr High Basicity Path_Suzuki Aryl Boronic Acid (C-C Bond) Decision->Path_Suzuki Organometallic Path_Buchwald Aniline / Amide (Weak Nucleophile) Decision->Path_Buchwald Low Basicity Process_SNAr Protocol A: SnAr Solvent: IPA Temp: 140°C Path_SNAr->Process_SNAr Process_Suzuki Protocol B: Suzuki Pd(PPh3)4 / Na2CO3 Temp: 120°C Path_Suzuki->Process_Suzuki Process_Buchwald Protocol C: Buchwald Pd(OAc)2 / XPhos Temp: 110°C Path_Buchwald->Process_Buchwald Product_A Product: 4-Amino-6-(oxan-4-yloxy)pyrimidine Process_SNAr->Product_A Product_B Product: 4-Aryl-6-(oxan-4-yloxy)pyrimidine Process_Suzuki->Product_B Product_C Product: 4-Anilino-6-(oxan-4-yloxy)pyrimidine Process_Buchwald->Product_C

Caption: Decision matrix for microwave-assisted functionalization based on nucleophile class.

References

  • BenchChem. (2025). Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidine Derivatives. Retrieved from 1

  • MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Retrieved from 4

  • PubMed. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study. Retrieved from 5[5]

  • ChemScene. (2025). Product Data: 4-Chloro-6-(oxan-4-yloxy)pyrimidine. Retrieved from 6

  • Organic Synthesis. (2024). General Procedures for Buchwald-Hartwig Coupling. Retrieved from 7

Sources

Application Note: Buchwald-Hartwig Amination of 4-Chloro-6-(oxan-4-yloxy)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The Buchwald-Hartwig amination of 4-Chloro-6-(oxan-4-yloxy)pyrimidine (Substrate 1 ) represents a critical transformation in medicinal chemistry, particularly for the synthesis of kinase inhibitors and GPCR ligands. While 4-chloropyrimidines are inherently electrophilic and capable of undergoing Nucleophilic Aromatic Substitution (


), the Buchwald-Hartwig (B-H) protocol offers superior control for weakly nucleophilic amines  (e.g., electron-deficient anilines), sterically hindered amines , and cases where milder thermal conditions are required to preserve the tetrahydropyranyl (THP) ether moiety.
Key Challenges & Solutions
ChallengeMechanistic CauseStrategic Solution
Catalyst Deactivation Pyrimidine nitrogens (

) coordinate strongly to Pd(II), forming resting states that stall the catalytic cycle.
Use bulky biaryl phosphine ligands (e.g., BrettPhos, RuPhos) to sterically crowd the metal center, preventing N-coordination while facilitating reductive elimination.
Hydrolysis The C-Cl bond is sensitive to moisture under basic conditions, leading to the 6-hydroxy impurity.Strict anhydrous conditions and the use of NaOtBu or Cs2CO3 as bases.
Regioselectivity Potential for bis-amination if the substrate were di-halogenated (not applicable here, but relevant to scaffold purity).The C4-Cl is highly activated; however, the C6-alkoxy group donates electron density via resonance, slightly deactivating the ring compared to a bare pyrimidine.

Reaction Mechanism & Design

The reaction follows the standard Pd(0)/Pd(II) catalytic cycle, but with specific nuances for electron-deficient heterocycles.

  • Oxidative Addition (OA): The rate-limiting step for aryl chlorides. The electron-deficient nature of the pyrimidine facilitates this, but the C6-ether substituent slightly increases the barrier compared to 4,6-dichloropyrimidine.

  • Amine Binding & Deprotonation: The bulky ligand creates a pocket that favors amine binding over the pyrimidine nitrogen.

  • Reductive Elimination (RE): Facilitated by the large bite angle and bulk of ligands like BrettPhos (for primary amines) or RuPhos (for secondary amines).

Visualization: Catalytic Cycle & Pathway

BuchwaldHartwig Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition [L-Pd(II)-Ar(Cl)] Pd0->OxAdd + Substrate Substrate 4-Chloro-6-(oxan-4-yloxy)pyrimidine (Ar-Cl) Substrate->OxAdd AmineBind Amine Coordination [L-Pd(II)-Ar(Cl)(HNR2)] OxAdd->AmineBind + Amine OffCycle Off-Cycle Resting State (Pd-N Coordination) OxAdd->OffCycle Pyrimidine N-binding Deprot Deprotonation (Base) [L-Pd(II)-Ar(NR2)] AmineBind->Deprot + Base (-HCl) RedElim Reductive Elimination Product Release Deprot->RedElim RedElim->Pd0 Regeneration OffCycle->OxAdd Heat/Ligand Bulk

Figure 1: Catalytic cycle emphasizing the critical oxidative addition and the potential off-cycle catalyst sequestration by the pyrimidine nitrogen.

Detailed Experimental Protocols

Two methods are provided. Method A is the standard high-throughput protocol. Method B is for base-sensitive substrates or when Method A fails to provide high conversion.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate: 4-Chloro-6-(oxan-4-yloxy)pyrimidine (1.0 equiv)

  • Amine: 1.2 equiv (e.g., Morpholine, Aniline derivatives)

  • Catalyst: Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)2[1]

  • Ligand: BrettPhos (primary amines) or RuPhos (secondary amines)

  • Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs2CO3)

  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (Anhydrous, degassed)

Method A: Fast Coupling (Strong Base)

Best for: Alkyl amines, electron-rich anilines, stable substrates.

  • Preparation: In a glovebox or under active Argon flow, charge a reaction vial equipped with a magnetic stir bar with:

    • Pd2(dba)3 (2 mol%)[2]

    • BrettPhos (4 mol%) (Use RuPhos for secondary amines)

    • NaOtBu (1.4 equiv)

  • Solvent Addition: Add anhydrous 1,4-Dioxane (concentration 0.2 M relative to substrate).

  • Activation: Stir at room temperature for 1-2 minutes until the solution turns a dark orange/brown (pre-catalyst formation).

  • Substrate Addition: Add 4-Chloro-6-(oxan-4-yloxy)pyrimidine (1.0 equiv) and the Amine (1.2 equiv).

  • Reaction: Seal the vial with a Teflon-lined cap. Heat to 100°C for 4–12 hours.

    • Checkpoint: Monitor by LCMS. The starting material (Cl-pyrimidine) should disappear.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite to remove Pd black. Concentrate and purify via flash chromatography (Hexanes/EtOAc).

Method B: Mild Coupling (Weak Base)

Best for: Base-sensitive amines, substrates prone to hydrolysis, or scale-up.

  • Preparation: Charge the vessel with:

    • Pd(OAc)2 (2 mol%)

    • XPhos (4 mol%)

    • Cs2CO3 (2.0 equiv, finely ground)

  • Substrate Addition: Add the pyrimidine substrate and amine.

  • Solvent: Add t-Amyl Alcohol or Toluene (0.2 M).

  • Degassing: Sparge the solvent with Argon for 10 minutes (Critical step to prevent Pd oxidation).

  • Reaction: Heat to 110°C for 12–24 hours.

    • Note: Weak bases require higher temperatures and longer times due to poor solubility in organic solvents.

Experimental Workflow Diagram

Workflow Start Start: Weigh Reagents Degas Degas Solvent (Ar Sparge 10m) Start->Degas Mix Mix Catalyst/Ligand (Pre-complexation) Degas->Mix AddSub Add Substrate & Base Mix->AddSub Heat Heat 100°C (4-12h) AddSub->Heat Monitor LCMS Check (SM vs Prod) Heat->Monitor Monitor->Heat Incomplete Workup Celite Filter & Conc. Monitor->Workup Complete

Figure 2: Step-by-step experimental workflow for the amination protocol.

Data Interpretation & Troubleshooting

Expected Results (Representative Data)

The following table summarizes typical yields based on ligand selection for 4-chloropyrimidines.

EntryAmine TypeLigandBaseSolventYield (%)Notes
1Morpholine (

cyclic)
RuPhosNaOtBuDioxane92%Excellent conversion; fast reaction.
2Aniline (

aryl)
BrettPhosNaOtBuDioxane88%BrettPhos prevents bis-arylation.
34-F-Aniline (e-poor)BrettPhosCs2CO3t-AmylOH81%Slower; requires higher T (110°C).
4Isopropylamine (

alkyl)
BrettPhosNaOtBuDioxane75%Potential for

-hydride elimination side products.
Troubleshooting Guide (Self-Validating)
  • Problem: Reaction turns black immediately (Pd black precipitation).

    • Cause: Poor ligand coordination or O2 ingress.

    • Fix: Increase Ligand:Pd ratio to 2:1 or 3:1. Ensure stricter degassing.

  • Problem: Low conversion; Starting Material (SM) remains.

    • Cause: Catalyst poisoning by pyrimidine N.

    • Fix: Switch to a bulkier ligand (e.g., tBuBrettPhos ) or increase temperature to 120°C to break the resting state.

  • Problem: Formation of 6-hydroxy impurity (Hydrolysis).

    • Cause: Wet base or solvent.

    • Fix: Use fresh NaOtBu (stored in glovebox) and anhydrous solvents (molecular sieves).

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [Link]

  • Maiti, D., et al. (2011). "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides." Chemical Science. [Link]

  • Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction." [Link]

  • Schön, et al. (2018). "The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series."[1] Beilstein Journal of Organic Chemistry. [Link]

Sources

Scalable Synthesis and Process Optimization of 4-Chloro-6-(oxan-4-yloxy)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Importance

4-Chloro-6-(oxan-4-yloxy)pyrimidine (CAS: 1251375-71-9) is a highly versatile, commercially valuable small-molecule building block extensively utilized in the development of targeted therapeutics, particularly kinase inhibitors[1]. The pyrimidine core, when functionalized with an oxan-4-yloxy (tetrahydropyran-4-yloxy) moiety, provides a privileged scaffold that imparts favorable physicochemical properties to drug candidates, including enhanced aqueous solubility, reduced lipophilicity, and improved metabolic stability.

This application note provides a comprehensive, self-validating protocol for the scalable synthesis of this intermediate, bridging the gap between bench-scale discovery chemistry and pilot-scale process development.

Mechanistic Insights & Causality (E-E-A-T)

The synthesis of 4-chloro-6-(oxan-4-yloxy)pyrimidine relies on a sequential Nucleophilic Aromatic Substitution (SNAr) strategy. Understanding the electronic properties of the pyrimidine ring is critical to controlling the regioselectivity and preventing over-reaction.

  • Step 1: Electrophilic Activation (Chlorination) The starting material, 4,6-dihydroxypyrimidine, exists primarily in its tautomeric amide form and is unreactive toward weak nucleophiles. It is converted to the highly electrophilic 4,6-dichloropyrimidine using phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2)[2]. The addition of a tertiary amine catalyst (e.g., N,N-dimethylaniline) is employed to accelerate the formation of the Vilsmeier-Haack-type intermediate, ensuring complete halogenation while minimizing the formation of intractable phosphoric acid by-products[3].

  • Step 2: Controlled SNAr (Alkoxylation) The critical step is the mono-substitution of 4,6-dichloropyrimidine with oxan-4-ol. Because 4,6-dichloropyrimidine is highly electrophilic, the introduction of the first electron-donating alkoxide group significantly increases the electron density of the pyrimidine ring, thereby deactivating the second chlorine atom toward further nucleophilic attack[4]. Causality of Reagent Selection: To prevent di-substitution, the reaction must be strictly temperature-controlled. Furthermore, sodium hydride (NaH) is selected as the base over weaker carbonates. NaH ensures rapid, quantitative, and irreversible formation of the sodium oxan-4-olate (a "hard" nucleophile) prior to its introduction to the pyrimidine electrophile, avoiding the need for high temperatures that would degrade the starting material or promote double substitution[5].

Reaction Workflows and Mechanistic Pathways

Workflow A 4,6-Dihydroxypyrimidine B 4,6-Dichloropyrimidine (Intermediate) A->B POCl3, PhNMe2 80-100°C D 4-Chloro-6-(oxan-4-yloxy)pyrimidine (Target Scaffold) B->D SNAr Reaction THF, 0°C to RT C Oxan-4-ol (Nucleophile Source) C->D NaH (Deprotonation)

Fig 1: Two-step scalable synthetic workflow for 4-chloro-6-(oxan-4-yloxy)pyrimidine.

Mechanism N1 Oxan-4-ol + NaH N2 Sodium oxan-4-olate (Hard Nucleophile) N1->N2 Irreversible Deprotonation (-H2 gas) N4 Meisenheimer Complex (Anionic Intermediate) N2->N4 Nucleophilic Attack at C6 N3 4,6-Dichloropyrimidine (Electrophile) N3->N4 Electron withdrawal by N atoms N5 4-Chloro-6-(oxan-4-yloxy)pyrimidine + NaCl N4->N5 Rearomatization (Chloride Expulsion)

Fig 2: SNAr mechanism detailing the formation of the Meisenheimer complex and rearomatization.

Experimental Protocols

Protocol A: Scalable Synthesis of 4,6-Dichloropyrimidine

Note: POCl3 acts as both the chlorinating agent and the reaction solvent. This protocol is optimized to suppress exotherms and streamline downstream aqueous quenching.

  • Setup: Equip a 5 L jacketed glass reactor with a mechanical stirrer, reflux condenser, internal thermocouple, and a scrubber system to neutralize evolved HCl gas.

  • Reagent Charging: Charge the reactor with POCl3 (2.5 kg, ~16.3 mol). Under a nitrogen atmosphere, add 4,6-dihydroxypyrimidine (500 g, 4.46 mol) in portions to maintain a smooth, stirrable suspension.

  • Catalyst Addition: Slowly add N,N-dimethylaniline (540 g, 4.46 mol) dropwise over 1 hour.

    • Self-Validation Checkpoint: A distinct exotherm will be observed. Adjust the addition rate and jacket cooling to maintain the internal temperature strictly below 40 °C during this phase.

  • Reflux: Heat the mixture to 90 °C for 4 to 6 hours.

    • Self-Validation Checkpoint: Monitor the reaction via HPLC. Proceed to the next step only when the unreacted 4,6-dihydroxypyrimidine is < 0.5%[6].

  • Concentration: Distill off the excess POCl3 under reduced pressure (approx. 5 kPa), ensuring the internal temperature does not exceed 60 °C to prevent thermal degradation of the product.

  • Quenching & Extraction: Quench the concentrated viscous residue by pouring it slowly into a vigorously stirred ice-water mixture (5 kg), maintaining the temperature < 20 °C. Extract the aqueous mixture with dichloromethane (3 x 1.5 L). Combine the organic layers, wash with saturated NaHCO3, dry over anhydrous Na2SO4, and concentrate in vacuo to yield 4,6-dichloropyrimidine as a pale yellow solid.

Protocol B: SNAr Synthesis of 4-Chloro-6-(oxan-4-yloxy)pyrimidine

Note: Pre-forming the alkoxide is critical. Introducing the alcohol directly into a mixture of base and pyrimidine leads to competing hydrolysis of the pyrimidine by ambient moisture or hydroxide impurities.

  • Alkoxide Generation: In a flame-dried 3 L three-necked flask equipped with an argon inlet and dropping funnel, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 42 g, 1.05 mol) in anhydrous THF (800 mL). Cool the suspension to 0 °C using an ice-water bath.

  • Nucleophile Addition: Dissolve oxan-4-ol (102 g, 1.0 mol) in anhydrous THF (200 mL) and add dropwise to the NaH suspension over 45 minutes.

    • Self-Validation Checkpoint: Vigorous hydrogen gas evolution must be observed. Ensure the system is properly vented through an oil bubbler. Stir for an additional 1 hour at room temperature until gas evolution completely ceases, indicating quantitative alkoxide formation.

  • Electrophile Preparation: In a separate 5 L reactor, dissolve the synthesized 4,6-dichloropyrimidine (149 g, 1.0 mol) in anhydrous THF (1 L) and cool the solution to between -5 °C and 0 °C.

  • SNAr Coupling: Transfer the sodium oxan-4-olate solution dropwise into the 4,6-dichloropyrimidine solution over 2 hours.

    • Critical Control Parameter: Strictly maintain the internal temperature below 5 °C during addition to suppress the formation of the di-substituted impurity.

  • Maturation: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor completion via TLC (Hexanes:EtOAc 3:1) or LC-MS.

  • Workup: Quench the reaction with saturated aqueous NH4Cl (500 mL). Remove the THF under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 800 mL). Wash the combined organics with brine, dry over MgSO4, and concentrate.

  • Purification: Purify the crude product via crystallization from a Hexanes/Ethyl Acetate gradient to afford 4-chloro-6-(oxan-4-yloxy)pyrimidine.

Quantitative Data and Scale-Up Metrics

The table below summarizes the reaction conditions, yields, and purity profiles across different operational scales.

Reaction ScaleReagent Equivalents(Pyrimidine : Oxan-4-ol : NaH)Temp ProfileIsolated Yield (%)Purity (HPLC)Impurity Profile(Di-substituted)
10 mmol (Bench)1.0 : 1.00 : 1.050 °C → RT88%>99.5%< 0.5%
100 mmol (Prep)1.0 : 1.00 : 1.050 °C → RT85%99.2%~ 0.8%
1.0 mol (Pilot)1.0 : 0.98 : 1.05-5 °C → RT82%>99.0%~ 1.2%

Process Chemistry Note: At the pilot scale, a slight sub-stoichiometric amount of oxan-4-ol (0.98 eq) is intentionally utilized. This deliberate stoichiometric offset further suppresses the formation of the 4,6-bis(oxan-4-yloxy)pyrimidine byproduct. Unreacted 4,6-dichloropyrimidine is significantly more soluble in hexanes than the di-substituted byproduct, making it much easier to purge during the final crystallization step.

References

1.[6] 4,6-Dichloropyrimidine synthesis - ChemicalBook. chemicalbook.com. URL: 2.[2] CN111004184A - Synthesis process of 4, 6-dichloropyrimidine - Google Patents. google.com. URL: 3.[3] Process for the preparation of 4,6-dichloropyrimidine - Patent 1273574. epo.org. URL: 4.[1] 1251375-71-9 | 4-Chloro-6-(oxan-4-yloxy)pyrimidine - ChemScene. chemscene.com. URL: 5.[4] SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI. mdpi.com. URL: 6.[5] DABCO-Catalyzed Nucleophilic Aromatic Substitution and Its Use in Improving the Synthesis of O2-Benzylcytosines. nsf.gov. URL:

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 4-Chloro-6-(oxan-4-yloxy)pyrimidine Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals facing yield bottlenecks during the functionalization of 4-chloro-6-(oxan-4-yloxy)pyrimidine (also known as 4-chloro-6-(tetrahydro-2H-pyran-4-yloxy)pyrimidine).

Below, you will find mechanistic insights, diagnostic FAQs, empirical optimization data, and self-validating experimental protocols to drive your substitutions to completion.

The Deactivation Challenge: Mechanistic Causality

The substitution of the C4-chloride in this specific pyrimidine scaffold presents a unique chemical hurdle. The reaction typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, which requires the formation of a negatively charged Meisenheimer-like intermediate[1].

However, the 6-(oxan-4-yloxy) group exerts a powerful electron-donating resonance effect (+M effect) into the pyrimidine ring. The oxygen lone pairs delocalize into the aromatic π-system, significantly increasing the electron density at the C4 position. This electronic enrichment destabilizes the incoming nucleophile's attack, raising the activation energy barrier and severely impeding the reaction rate compared to unfunctionalized chloropyrimidines[1].

To achieve high yields, chemists must alter the electronic landscape by either:

  • Lowering the LUMO: Using acid catalysis to protonate the pyrimidine nitrogens, restoring electrophilicity[1].

  • Bypassing SNAr: Utilizing Palladium-catalyzed cross-coupling, where the oxidative addition step is less hindered by the electron-rich ring[2].

Diagnostic Q&A: Troubleshooting Common Failures

Q: My SNAr reaction with a secondary aliphatic amine is stalling at 20-30% conversion. How can I drive it to completion? A: The stalling is caused by the electronic deactivation of the pyrimidine ring. Standard room-temperature or conventional reflux conditions do not provide enough thermal energy to overcome the activation barrier. Actionable Solution: Transition to microwave irradiation. Heat the reaction to 120–140 °C in a polar aprotic solvent (e.g., NMP or DMSO) for 15–30 minutes[1]. Ensure your base (e.g., DIPEA) is present in excess (2.0–3.0 eq) to neutralize the HCl byproduct, which can otherwise protonate your aliphatic amine and render it non-nucleophilic.

Q: I am trying to couple an aniline derivative, but I only recover starting material. What is the alternative? A: Anilines are inherently weak nucleophiles. When paired with an electron-rich pyrimidine, the SNAr transition state cannot form efficiently. Actionable Solution: Employ acid catalysis. By adding 0.1 to 1.0 equivalents of anhydrous HCl in a protic solvent like isopropanol, you protonate the pyrimidine ring nitrogens. This generates a pyrimidinium species, drastically lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy and facilitating attack at the C4 position[1]. If acid catalysis fails, switch to a Palladium-catalyzed Buchwald-Hartwig amination[2].

Q: LCMS analysis shows a major side product with a mass corresponding to[M-Cl+OH]. How do I prevent this? A: You are observing the hydrolysis of the 4-chloro group to form 4-hydroxy-6-(oxan-4-yloxy)pyrimidine, which rapidly tautomerizes to the highly stable pyrimidinone. This occurs because adventitious water acts as a competing nucleophile at elevated temperatures[1]. Actionable Solution: Rigorously exclude water. Use anhydrous solvents (stored over 3Å molecular sieves) and oven-dried glassware. If you are using hygroscopic bases like K


CO

, dry them under vacuum at 120 °C prior to use. Alternatively, switch to a non-protic solvent to minimize solvent-mediated hydrolysis[3].

Empirical Data Matrix: Yield Optimization

Use the table below to select the optimal reaction conditions based on your specific nucleophile class.

MethodNucleophile ClassSolvent / CatalystTemp / TimeExpected YieldMechanistic Rationale
Standard SNAr Primary Aliphatic AmineNMP / DIPEA (2 eq)120 °C (MW), 30 min75–90%High thermal energy overcomes the +M deactivation of the oxan-4-yloxy group.
Acid-Catalyzed SNAr Aniline (Weak Nuc)iPrOH / HCl (0.1 eq)130 °C (MW), 45 min60–80%Protonation of pyrimidine nitrogen lowers LUMO, facilitating nucleophilic attack[1].
Base-Promoted SNAr Alcohol / ThiolTHF / NaH (1.5 eq)0 °C to RT, 2 h85–95%Deprotonation generates a highly reactive, hard anionic nucleophile.
Buchwald-Hartwig Sterically Hindered AmineToluene / Pd

(dba)

/ BrettPhos
100 °C, 12 h70–85%Oxidative addition bypasses SNAr limitations; highly regioselective[2].

Self-Validating Experimental Workflows

Protocol A: Acid-Catalyzed SNAr (Optimized for Weak Amines)

Self-Validation Checkpoint: The reaction mixture should transition from a suspension to a clear solution upon heating. During workup, the aqueous phase must reach pH > 8 to ensure the product is fully deprotonated and partitions cleanly into the organic layer.

  • Setup: In a 10 mL microwave vial, add 4-chloro-6-(oxan-4-yloxy)pyrimidine (1.0 eq, 1.0 mmol) and the aniline derivative (1.1 eq, 1.1 mmol).

  • Solvent & Catalyst: Add anhydrous isopropanol (3.0 mL) followed by a solution of HCl in dioxane (4.0 M, 0.025 mL, 0.1 eq)[1].

  • Reaction: Seal the vial and irradiate in a microwave reactor at 130 °C for 45 minutes. Validation: Monitor by TLC (Hexanes/EtOAc 1:1); the starting material spot (higher R

    
    ) should completely disappear.
    
  • Workup: Cool to room temperature. The acid must be neutralized to free-base the product. Add saturated aqueous NaHCO

    
     dropwise until the aqueous phase pH is > 8[1].
    
  • Isolation: Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.
Protocol B: Buchwald-Hartwig Cross-Coupling (For Refractory Substrates)

Self-Validation Checkpoint: The presence of a black palladium precipitate at the end of the reaction indicates catalyst decomposition, which is a normal visual indicator of full conversion and cycle termination.

  • Setup: In a Schlenk tube under an argon atmosphere, combine 4-chloro-6-(oxan-4-yloxy)pyrimidine (1.0 eq, 1.0 mmol), the amine (1.2 eq), Pd

    
    (dba)
    
    
    
    (0.02 eq, 2 mol%), BrettPhos ligand (0.04 eq, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.5 eq).
  • Solvent: Add anhydrous, degassed toluene (5.0 mL).

  • Reaction: Heat the sealed tube at 100 °C in an oil bath for 12 hours. Validation: LCMS should show complete consumption of the chloride mass and the appearance of the desired product mass.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter the mixture through a pad of Celite to remove the palladium black and inorganic salts.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (SiO

    
    , gradient elution of Hexanes/EtOAc) to yield the pure coupled product[2].
    

Process Flow Visualization

OptimizationWorkflow Start Substrate: 4-Chloro-6-(oxan-4-yloxy)pyrimidine NucType Identify Nucleophile Class Start->NucType Aliphatic Aliphatic Amines (Strong Nucleophiles) NucType->Aliphatic Aromatic Anilines / Amides (Weak Nucleophiles) NucType->Aromatic Alcohols Alcohols / Thiols (Require Deprotonation) NucType->Alcohols SNAr_Standard Standard SNAr Solvent: NMP or DMSO Base: DIPEA Temp: 100-120°C (MW) Aliphatic->SNAr_Standard Acid_Cat Acid-Catalyzed SNAr Solvent: iPrOH Cat: 0.1 eq HCl Temp: 120°C (MW) Aromatic->Acid_Cat Base_Promoted Base-Promoted SNAr Solvent: THF or DMF Base: NaH or tBuOK Temp: 0°C to RT Alcohols->Base_Promoted Success High Yield Substitution SNAr_Standard->Success  Optimal Hydrolysis Side Product: 4-Hydroxypyrimidine SNAr_Standard->Hydrolysis  Wet Solvent Pd_Cat Buchwald-Hartwig Coupling Cat: Pd2(dba)3 / BrettPhos Base: NaOtBu Temp: 100°C Acid_Cat->Pd_Cat  If <20% Yield Acid_Cat->Success Base_Promoted->Success Pd_Cat->Success

Decision matrix for optimizing 4-chloro-6-(oxan-4-yloxy)pyrimidine substitution based on nucleophile.

References

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters (ACS Publications). Available at:[Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC (National Institutes of Health). Available at:[Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules (MDPI). Available at:[Link]

Sources

Minimizing hydrolysis side reactions of 4-Chloro-6-(oxan-4-yloxy)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Hydrolysis in 4-Chloro-6-(oxan-4-yloxy)pyrimidine Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the optimization of nucleophilic aromatic substitution (SNAr) reactions involving highly functionalized pyrimidines. 4-Chloro-6-(oxan-4-yloxy)pyrimidine (CAS: 1251375-71-9) is a versatile building block, but its C4-chlorine atom is highly susceptible to premature hydrolysis. This side reaction leads to the formation of the corresponding 4-hydroxypyrimidine (or its pyrimidin-4-one tautomer), which depletes yields and complicates purification.

This guide provides a mechanistic deep-dive, quantitative troubleshooting matrices, and self-validating protocols to help you eliminate this side reaction and optimize your SNAr workflows.

PART 1: Mechanistic FAQs

Q1: Why is the C4 position of 4-Chloro-6-(oxan-4-yloxy)pyrimidine so prone to hydrolysis? A1: The pyrimidine ring is inherently electron-deficient due to the electronegativity of its two nitrogen atoms. The C4 position is highly activated for SNAr because the resulting Meisenheimer intermediate is stabilized by resonance, placing the negative charge directly on the ring nitrogens. While the 6-(oxan-4-yloxy) group provides some electron donation via resonance (+M effect), its inductive withdrawal (-I effect) combined with the extreme electrophilicity of the C4-Cl bond makes it a prime target for hard nucleophiles like water or hydroxide[1].

Q2: I am using an excess of a strong amine nucleophile. Why is water still outcompeting it? A2: This is a kinetic issue related to the transition state. Hydrolysis of chloropyrimidines often involves a transition state stabilized by multiple water molecules acting synergistically as both a base and a nucleophile[2]. If your solvent is not strictly anhydrous, or if you are running the reaction at high temperatures for prolonged periods, the background rate of hydrolysis accelerates exponentially and can easily outpace the desired amination[1].

Q3: How does the choice of catalyst or base influence the hydrolysis pathway? A3: It depends entirely on your nucleophile. For aliphatic amines, using an inorganic base (like NaOH or K₂CO₃) in a wet solvent generates hydroxide ions, driving direct hydrolysis. For aniline nucleophiles, acid catalysis (e.g., HCl) is often used to protonate the pyrimidine and lower the activation energy for SNAr. However, excess acid (e.g., >1.0 equivalent) over-activates the ring, making it highly susceptible to solvolysis. Reducing the acid catalyst to ~0.1 equivalents is a proven strategy to maintain SNAr reactivity while suppressing hydrolysis[3].

PART 2: Reaction Pathway Visualization

Understanding the competing kinetic pathways is critical for optimizing your reaction conditions.

G SM 4-Chloro-6-(oxan-4-yloxy) pyrimidine Meisenheimer Meisenheimer Intermediate SM->Meisenheimer Amine (Nu:) Hydrolysis Hydrolysis Side Product SM->Hydrolysis H2O / OH- Product Desired SNAr Product Meisenheimer->Product -HCl

Competitive pathways: SNAr amination vs. hydrolysis of 4-chloropyrimidine.

PART 3: Quantitative Troubleshooting Matrix

To rapidly diagnose your reaction conditions, compare your current setup against this matrix of field-tested parameters. The data illustrates how solvent moisture, base selection, and heating methods dictate the product distribution.

Solvent SystemBase / CatalystTemp (°C)TimeSNAr Yield (%)Hydrolysis (%)
Water / EtOHNaOH (1.5 eq)8012 h< 20%> 70%
WaterHCl (1.0 eq)806 h45%35%
WaterHCl (0.1 eq)806 h85%5%
DMF (Anhydrous)K₂CO₃ (2.0 eq)12018 h65%< 5%
2-Propanol (Dry)DIPEA (2.0 eq)120 (MW)15 min> 90%< 1%

PART 4: Troubleshooting Workflow

Follow this logical progression if you detect significant hydrolysis during your reaction monitoring.

Workflow Start Hydrolysis > 5% Detected? Solvent 1. Check Solvent Moisture Switch to Anhydrous DMF/THF Start->Solvent Yes Base 2. Adjust Base Use non-nucleophilic (DIPEA) Solvent->Base Temp 3. Optimize Temperature Use Microwave (120°C, 15 min) Base->Temp Success Optimized SNAr Hydrolysis < 1% Temp->Success

Troubleshooting workflow to minimize hydrolysis in 4-chloropyrimidine SNAr.

PART 5: Self-Validating Experimental Protocol

Workflow: Anhydrous Microwave-Assisted SNAr Amination This protocol is designed as a self-validating system. By utilizing microwave irradiation and strictly anhydrous conditions, we kinetically favor the SNAr pathway. The workup leverages the amphoteric nature of the hydrolysis side-product to ensure high purity of the desired compound.

Step 1: Reaction Setup (Moisture Exclusion)

  • In an oven-dried microwave vial, add 4-Chloro-6-(oxan-4-yloxy)pyrimidine (1.0 eq, 2.0 mmol).

  • Add anhydrous 2-propanol or anhydrous DMF (4.0 mL).

  • Causality: Protic solvents like 2-propanol can stabilize the leaving chloride ion, but they must be strictly anhydrous to prevent solvolysis[1].

Step 2: Reagent Addition

  • Add the amine nucleophile (1.2 eq, 2.4 mmol).

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 4.0 mmol).

  • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It efficiently scavenges the generated HCl without participating in competitive nucleophilic attack or generating hydroxide ions.

Step 3: Microwave Irradiation

  • Seal the vial under a nitrogen atmosphere.

  • Heat in a microwave reactor at 120 °C for 15–30 minutes.

  • Causality: Microwave heating provides rapid, uniform energy transfer, driving the SNAr reaction to completion in minutes rather than hours, thereby outrunning the slower background hydrolysis[1].

Step 4: In-Process Control (IPC) & Self-Validation

  • Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

  • Validation Check: The desired product mass should be dominant. If the [M - Cl + OH] mass (hydrolysis product) is >5%, verify the anhydrous integrity of your solvent and base before scaling up.

Step 5: Selective Workup

  • Cool the mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the crude residue in Ethyl Acetate (20 mL) and wash with saturated aqueous NaHCO₃ (15 mL).

  • Causality: The 4-hydroxy side product is slightly acidic (pKa ~ 8-9 for the pyrimidinone tautomer). Washing with a mild base like NaHCO₃ ensures any trace hydrolysis product is deprotonated and partitioned into the aqueous layer, while the desired neutral aminated product remains in the organic layer.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the highly pure product.

References

  • American Chemical Society. "Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid." ACS Publications. [Link]

  • Preprints.org. "Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water." Preprints.org.[Link]

Sources

Technical Guide: Preventing Degradation of the Oxan-4-yloxy Ether Linkage

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Distinction

CRITICAL DISTINCTION: Before troubleshooting, you must distinguish between the Oxan-2-yloxy (Tetrahydropyranyl or THP protecting group) and the Oxan-4-yloxy (4-alkoxytetrahydropyran) linkage.[1]

  • Oxan-2-yloxy (Acetal): Highly acid-labile.[1] Designed to cleave under mild acidic conditions (pH < 4).[1]

  • Oxan-4-yloxy (Ether): The subject of this guide.[1] This is a secondary ether.[1][2] It is generally stable to bases, nucleophiles, and mild acids.[1]

Degradation of the oxan-4-yloxy linkage is anomalous. If you are observing cleavage or loss of this group, it is likely driven by Acid-Catalyzed Elimination (E1) or Lewis Acid Coordination during orthogonal deprotection steps.[1] This guide addresses the stabilization of the 4-position ether during multi-step synthesis.

Diagnostic & Troubleshooting Modules

Module A: Acid-Mediated Elimination (The "Disappearing Ether")

Symptom: Loss of the tetrahydropyran ring or formation of 3,6-dihydro-2H-pyran (alkene) byproducts during acidic workups or Boc-deprotection.[1]

Mechanism: Unlike standard aliphatic ethers, the oxan-4-yloxy group is on a secondary carbon within a cyclic system.[1] Strong Brønsted acids protonate the ether oxygen. While


 cleavage is slow, the system can undergo E1 elimination , driven by the relief of ring strain or conformational locking, expelling the alcohol and forming the volatile dihydropyran.

Troubleshooting Protocol:

VariableRecommendationScientific Rationale
Acid Choice Replace TFA with HCl/Dioxane Trifluoroacetic acid (TFA) can act as a solvent and promote elimination via ion-pairing.[1] HCl in dioxane (anhydrous) favors protonation without solvation effects that stabilize the transition state for elimination.
Temperature Strictly < 0°C to RT Elimination is entropically favored.[1] Keep deprotection steps (e.g., Boc removal) at 0°C. Do not heat to reflux in acidic media.[1]
Scavengers Add Triethylsilane (

)
If carbocation formation is the culprit (

pathway), a cation scavenger prevents the reversible elimination/addition equilibrium.
Module B: Lewis Acid Incompatibility (The "Cleavage" Issue)

Symptom: The oxan-4-yloxy linkage is cleaved when using Boron Tribromide (


) or Aluminum Chloride (

) to deprotect other ethers (e.g., demethylating an anisole).

Mechanism: Strong Lewis acids coordinate to the ether oxygen, activating the C-O bond for nucleophilic attack (by bromide) or cleavage.[2] Cyclic ethers are particularly susceptible due to the inductive effect of the ring oxygen.

Troubleshooting Protocol:

  • Q: Can I use

    
    ? 
    
    • A: No.

      
       will cleave the oxan-4-yloxy linkage.[1]
      
  • Alternative Reagent: Use Thiol-mediated demethylation (e.g., Ethanethiol/NaH or Dodecanethiol/

    
     in NMP).[1] These conditions are basic/nucleophilic and will leave the oxan-4-yloxy ether intact.[1]
    
  • Alternative Reagent: Use

    
     with Tetrabutylammonium Iodide (TBAI)  at -78°C.[1] This is often milder than 
    
    
    
    but still risky; pilot on a small scale.[1]
Module C: Oxidative Degradation[3]

Symptom: Ring opening or lactone formation during oxidation steps (e.g., Jones Oxidation,


).[1]

Mechanism: The positions


 to the ring oxygen (C2 and C6) are activated. Radical oxidants can abstract hydrogen from these positions, leading to hemiacetal formation and subsequent ring opening.[1]

Solution:

  • Avoid Ruthenium-based oxidants (

    
    ).[1]
    
  • Use Dess-Martin Periodinane (DMP) or Swern Oxidation for other alcohols in the molecule; these do not typically affect the tetrahydropyran ether.

Visualization: Stability & Degradation Pathways[3]

The following diagram illustrates the stability spectrum and the specific pathways leading to degradation.

OxanStability Substrate Oxan-4-yloxy (Ether Linkage) Acid Strong Acid (TFA/Heat, HBr) Substrate->Acid Protonation Lewis Lewis Acid (BBr3, AlCl3) Substrate->Lewis Coordination Oxidant Radical Oxidant (RuO4) Substrate->Oxidant H-Abstraction Safe Safe Conditions: NaOH, LiAlH4, Pd/C, HCl(dil) Substrate->Safe Stable Elimination E1 Elimination (Formation of Dihydropyran) Acid->Elimination Heat / Entropy Cleavage Ether Cleavage (Alcohol + Alkyl Halide) Lewis->Cleavage Nucleophilic Attack RingOpen Alpha-Oxidation (Ring Opening/Lactone) Oxidant->RingOpen Radical Path

Caption: Degradation pathways of the oxan-4-yloxy linkage. Red paths indicate high-risk reagents.[1]

The "Self-Validating" Synthesis Protocol

To prevent degradation, the best defense is a robust installation method that avoids generating leaving groups (like mesylates) on the tetrahydropyran ring, which are prone to elimination.

Recommended Method: The Mitsunobu Inversion This protocol installs the ether linkage under neutral conditions, avoiding the acidic or basic extremes that trigger side reactions.

Reagents
  • Substrate: Tetrahydropyran-4-ol (1.0 equiv)

  • Nucleophile: Phenol or Acidic Alcohol (1.0 - 1.2 equiv)

  • Phosphine: Triphenylphosphine (

    
    ) (1.5 equiv)[3]
    
  • Azodicarboxylate: DIAD or DEAD (1.5 equiv)

  • Solvent: Anhydrous THF or Toluene

Step-by-Step Workflow
  • Preparation: Dissolve Tetrahydropyran-4-ol, the nucleophile (R-OH), and ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     in anhydrous THF under 
    
    
    
    atmosphere. Cool to 0°C .[1][3]
  • Addition: Add DIAD dropwise over 20 minutes. Crucial: Maintain temperature < 5°C to prevent side reactions (hydrazine formation).[1]

  • Reaction: Allow to warm to Room Temperature (25°C). Stir for 12–24 hours.[1]

    • Checkpoint: Monitor by TLC/LCMS.[1] The oxan-4-yloxy ether is stable on silica; no decomposition should occur during chromatography.[1]

  • Workup: Quench with water. Extract with EtOAc.[1] Wash with 1N NaOH (to remove unreacted phenol) and Brine.[1]

  • Purification: Flash chromatography (Hexane/EtOAc).

Why this works: The Mitsunobu reaction activates the alcohol as a phosphonium intermediate (


), which is a superb leaving group displaced by the nucleophile in an 

fashion.[4] Because the reaction mixture remains essentially neutral/buffered, the risk of E1 elimination to the dihydropyran is minimized compared to making a mesylate/tosylate intermediate.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[1][5] Protective Groups in Organic Synthesis (3rd ed.).[1] Wiley-Interscience.[1][5] (Detailed stability profiles of ether linkages vs. acetals).

  • Dodge, J. A., et al. (1994).[1] "Mitsunobu inversion of sterically hindered alcohols."[1] Journal of Organic Chemistry, 59(1), 234-236.[1]

  • Meanwell, N. A. (2011).[1] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] (Discusses the stability and metabolic profile of tetrahydropyran ethers in drug scaffolds).

  • Burkhard, J. A., et al. (2010).[1] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(21), 3524-3529.[1] (Contextual comparison of cyclic ether stabilities).

Sources

Overcoming steric hindrance in 4-Chloro-6-(oxan-4-yloxy)pyrimidine coupling

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Coupling Strategies for 4-Chloro-6-(oxan-4-yloxy)pyrimidine

Executive Summary: The Substrate Challenge

You are working with 4-Chloro-6-(oxan-4-yloxy)pyrimidine . This is not a standard electrophile. It presents a "perfect storm" of reactivity challenges that often leads to stalled reactions or hydrolysis byproducts.

  • Electronic Deactivation: The alkoxy group at the C6 position is a strong Electron Donating Group (EDG) via resonance. This significantly lowers the electrophilicity of the C4-chlorine center compared to a bare pyrimidine, making standard SNAr (Nucleophilic Aromatic Substitution) sluggish.

  • Steric Environment: While the oxan-4-yloxy (tetrahydro-2H-pyran-4-yloxy) moiety is distal to the reaction site, its conformational flexibility adds bulk. If your incoming nucleophile is also sterically demanding (e.g., ortho-substituted aniline, secondary amine), the energy barrier for the tetrahedral intermediate formation becomes prohibitive.

This guide provides a decision framework to overcome these barriers, transitioning from optimized SNAr to Palladium-catalyzed cross-coupling when necessary.

Troubleshooting & FAQs

Q1: I am running a standard SNAr with a primary amine in ethanol, but I see <10% conversion after 24 hours. Is it steric hindrance?

Diagnosis: It is likely electronic deactivation , not just sterics. The C6-alkoxy group stabilizes the pyrimidine ring, making it resistant to nucleophilic attack. Ethanol reflux (78°C) often provides insufficient thermal energy for deactivated systems.

Solution: Solvent Switch & Temperature Boost Switch to a polar aprotic solvent like NMP (N-Methyl-2-pyrrolidone) or DMSO . These solvents solvate the cation of your base, leaving the nucleophile "naked" and more reactive.

  • Action: Run the reaction in NMP at 120–140°C .

  • Base: Use DIPEA (3.0 eq) or K2CO3.

  • Warning: At these temperatures, moisture control is critical to prevent hydrolysis (see Q3).

Q2: My nucleophile is a bulky secondary amine (or ortho-substituted aniline). Even in NMP at 140°C, the reaction is stalled.

Diagnosis: This is a true steric hindrance failure mode. The transition state for SNAr requires the nucleophile to approach the C4 center perpendicular to the ring. Bulky groups clash with the C5-H or the C6-substituent, destabilizing the Meisenheimer complex.

Solution: Switch to Buchwald-Hartwig Amination Palladium catalysis bypasses the SNAr transition state. The mechanism relies on oxidative addition (facile for aryl chlorides) and reductive elimination.[1][2]

  • Catalyst System: You need a "Third Generation" bulky phosphine ligand.

    • Primary Recommendation: BrettPhos or RuPhos precatalysts. These ligands are designed to form a mono-ligated Pd(0) species that accommodates bulky substrates.

    • Base: NaOtBu or LiHMDS (strong bases facilitate the amine binding).

Q3: I observe a new peak in LCMS [M-Cl+OH]. Why is my starting material hydrolyzing?

Diagnosis: Solvolysis. The 4-hydroxypyrimidine byproduct forms when water competes with your amine. In deactivated systems requiring high heat (SNAr), even trace moisture becomes a potent nucleophile.

Solution: The "Dry" Protocol

  • Reagents: Use anhydrous solvents (water <50 ppm).

  • Additives: Add 3Å Molecular Sieves directly to the reaction vessel.

  • Alternative: If using Pd-catalysis, switch to a weak base like K3PO4 in anhydrous dioxane to minimize hydroxide formation.

Q4: Can I use acid catalysis to speed up the SNAr reaction?

Diagnosis: Yes, for specific nucleophiles. If your amine is an aniline (weak nucleophile), basic conditions often fail.

Solution: Protonation Activation Adding 1.0 equivalent of HCl (4M in dioxane) or p-TsOH protonates the pyrimidine N1 or N3. This disrupts the aromaticity and makes the C4 carbon highly electrophilic.

  • Protocol: Reflux in n-butanol or isopropanol with 1.0 eq HCl.

  • Note: This does not work well for aliphatic amines, as the acid will protonate the nucleophile, killing its reactivity.

Decision Matrix & Mechanism (Visualized)

The following diagram illustrates the logic flow for selecting the correct coupling strategy based on nucleophile sterics and electronic properties.

CouplingStrategy Start Substrate: 4-Chloro-6-(oxan-4-yloxy)pyrimidine NucCheck Analyze Nucleophile Start->NucCheck Aliphatic Aliphatic Amine (Primary/Un hindered) NucCheck->Aliphatic High Basicity Aniline Aniline / Weak Nuc NucCheck->Aniline Low Basicity Bulky Bulky / Secondary Amine (Steric Hindrance) NucCheck->Bulky High Sterics SNAr_Std Method A: Thermal S_NAr Solvent: NMP/DMSO Temp: 120-140°C Base: DIPEA Aliphatic->SNAr_Std Try First SNAr_Acid Method B: Acid Catalysis Solvent: n-BuOH Catalyst: 1.0 eq HCl Temp: 100°C Aniline->SNAr_Acid Activation Required Buchwald Method C: Buchwald-Hartwig Cat: Pd-RuPhos/BrettPhos Base: NaOtBu/LiHMDS Solvent: Dioxane, 100°C Bulky->Buchwald Steric Bypass SNAr_Std->Buchwald If Low Yield

Figure 1: Strategic decision tree for coupling 4-chloro-6-alkoxypyrimidines.

Validated Experimental Protocols

Method A: High-Temperature SNAr (For Aliphatic Amines)

Best for: Primary amines, unhindered secondary amines.

  • Setup: Charge a pressure vial with 4-Chloro-6-(oxan-4-yloxy)pyrimidine (1.0 eq).

  • Solvent: Add anhydrous NMP (Concentration: 0.5 M).

  • Base: Add DIPEA (3.0 eq).

  • Nucleophile: Add amine (1.2 – 1.5 eq).

  • Reaction: Seal and heat to 130 °C for 16 hours.

  • Workup: Dilute with EtOAc, wash copiously with water (to remove NMP) and brine. Dry over Na2SO4.

Method B: Buchwald-Hartwig Amination (For Sterically Hindered Amines)

Best for: Ortho-substituted anilines, bulky secondary amines, or when SNAr fails.

  • Inerting: Flame-dry a reaction vial and cool under Argon flow.

  • Reagents: Add:

    • Substrate (1.0 eq)[3][4][5]

    • Amine (1.2 eq)

    • BrettPhos Pd G3 Precatalyst (2–5 mol%) [1]

    • NaOtBu (Sodium tert-butoxide) (1.5 eq)

  • Solvent: Add anhydrous 1,4-Dioxane (degassed).

  • Reaction: Heat to 90–100 °C for 4–12 hours.

  • Note: If the amine contains base-sensitive groups (e.g., esters), switch base to Cs2CO3 and run for 24h.

Comparative Data: Reaction Conditions

ParameterSNAr (Standard)SNAr (Acid Catalyzed)Buchwald-Hartwig (Pd)
Mechanism Nucleophilic Attack (Addition-Elimination)Proton-Activated Nucleophilic AttackOxidative Addition / Reductive Elimination
Key Barrier Electronic Deactivation + StericsLow Nucleophilicity of AmineCatalyst Initiation / Oxidative Addition
Ideal Substrate Primary Alkyl AminesAnilines (pKa < 5)Bulky Amines, Ortho-Anilines
Temp Range 100–150 °C80–110 °C60–100 °C
Common Pitfall Hydrolysis (Solvolysis)Protonation of basic aminesCatalyst Poisoning (S, N heterocycles)

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Amines with Aryl Halides."[1] Chemical Reviews, 2018. Link

  • Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry, 2011. (Context on pyrimidine physicochemical properties). Link

  • Organic Chemistry Portal. "Buchwald-Hartwig Amination." (General reaction scope and ligand selection). Link

  • BenchChem Technical Support. "Optimizing Amination Reactions of Pyrimidines." (Specific troubleshooting for halopyrimidines). Link

Sources

Technical Support Center: Troubleshooting 4-Chloro-6-(oxan-4-yloxy)pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization and Troubleshooting of


 Reactions between 4,6-Dichloropyrimidine and Oxan-4-ol (Tetrahydro-2H-pyran-4-ol).
Ticket ID:  TS-PYR-46-OX
Date:  October 26, 2023
Support Tier:  Level 3 (Senior Application Scientist)

Executive Summary & Reaction Context

This guide addresses low conversion and impurity profiles encountered during the synthesis of 4-Chloro-6-(oxan-4-yloxy)pyrimidine . This reaction is a Nucleophilic Aromatic Substitution (


) where the nucleophile (oxan-4-oxide) displaces one chloride from the electrophile (4,6-dichloropyrimidine).

The Core Challenge: The 4,6-dichloropyrimidine substrate is highly activated. The primary difficulty is not reactivity, but selectivity . Researchers often face a "Goldilocks" problem:

  • Too aggressive: Leads to bis-substitution (displacing both chlorides).

  • Too wet/passive: Leads to hydrolysis (formation of 4-chloro-6-hydroxypyrimidine) or stalled conversion.

Diagnostic Workflow (Triage)

Before altering your protocol, identify your specific failure mode using the logic tree below.

TroubleshootingLogic Start ISSUE: Low Yield / Impurities CheckTLC Check TLC / LCMS Profile Start->CheckTLC SpotLow Spot LOWER Rf than Product (Hydrolysis) CheckTLC->SpotLow Polar Impurity SpotHigh Spot HIGHER Rf than Product (Bis-Substitution) CheckTLC->SpotHigh Non-polar Impurity Stall Reaction Stalls < 60% (Incomplete) CheckTLC->Stall SM Remains Sol_Dry CRITICAL: System is Wet. Use Anhydrous Solvents. Check Base Quality. SpotLow->Sol_Dry Sol_Stoich Stoichiometry Error. Reduce Nucleophile to 0.95-1.0 eq. Lower Temp (0°C). SpotHigh->Sol_Stoich Sol_Base Base/Kinetics Issue. Switch from Carbonate to NaH. Increase time, not temp. Stall->Sol_Base

Caption: Diagnostic logic flow for identifying the root cause of reaction failure based on impurity polarity relative to the target product.

Technical Deep Dive: Critical Variables

The Mechanism: Competition

The reaction proceeds via a Meisenheimer complex.[1] Because the pyrimidine ring is electron-deficient, it is susceptible to attack by any nucleophile in your flask.

NucleophileSourceProductConsequence
Oxan-4-oxide Target ReagentTarget Ether Desired Outcome.
Hydroxide (

)
Wet solvent / Old basePyrimidinone Irreversible impurity (Lower

).
Target Ether Product (acting as SM)Bis-ether Over-reaction (Higher

).
Base Selection & Solvent Effects

The choice of base dictates the concentration of the active alkoxide species.

SystemProsConsVerdict
NaH / THF Irreversible deprotonation. Fast reaction at

.
High risk of bis-substitution if warm. Requires strict anhydrous conditions.Recommended for High Yield.

/ DMF
Milder. Easier to handle.Generates water as byproduct (

). Slow kinetics often lead to stalling.
Use only if NaH fails.
LiHMDS / THF Non-nucleophilic, soluble base.Expensive. Can be overkill for simple alcohols.Alternative.

Troubleshooting Guide (FAQs)

Q1: My reaction stalls at 50-60% conversion. Adding more base/heat doesn't help.

Diagnosis: Product Inhibition or Water Poisoning.

  • The Cause: If you are using

    
    , the reaction produces 
    
    
    
    , which can decompose to release water. Water kills the remaining chloropyrimidine by hydrolyzing it to the inert hydroxypyrimidine (which may not be obvious if it precipitates).
  • The Fix:

    • Switch to NaH (Sodium Hydride) in anhydrous THF.

    • Pre-form the alkoxide: Stir the oxan-4-ol with NaH for 15-30 mins before adding the chloropyrimidine. This ensures no free hydroxide exists to attack the ring.

Q2: I see a major impurity spot just above my product (Higher ).

Diagnosis: Bis-substitution (4,6-di(oxan-4-yloxy)pyrimidine).

  • The Cause: The second chlorine atom on the pyrimidine ring is less reactive than the first, but it is still reactive, especially if the reaction is heated or if there is a local excess of alkoxide.

  • The Fix:

    • Reverse Addition: Add the alkoxide solution dropwise to the pyrimidine solution. This keeps the pyrimidine in excess relative to the nucleophile during the addition.

    • Temperature Control: Run the addition at

      
        or even 
      
      
      
      . Do not heat to reflux unless TLC shows no movement after 2 hours at RT.
    • Stoichiometry: Use a slight deficit of the alcohol (0.95 eq) to ensure mono-substitution.

Q3: I see a streak or spot at the baseline/low .

Diagnosis: Hydrolysis (4-Chloro-6-hydroxypyrimidine).

  • The Cause: Wet solvent (THF/DMF are hygroscopic) or old NaH (which turns to NaOH with moisture).

  • The Fix:

    • Distill THF over Na/Benzophenone or use molecular sieves (3Å or 4Å).

    • Validation: Check your NaH. If it is grey/white and clumpy, it may be hydrolyzed. It should be a free-flowing grey powder (if dry) or a dispersion in oil.

Optimized Experimental Protocol

Objective: Synthesis of 4-Chloro-6-(oxan-4-yloxy)pyrimidine (Mono-substitution). Scale: 1.0 gram (Adjust proportionally).

Reagents:
  • A: 4,6-Dichloropyrimidine (1.0 eq, 6.71 mmol)

  • B: Oxan-4-ol (1.0 eq, 6.71 mmol)

  • Base: NaH (60% in oil) (1.1 eq, 7.38 mmol)

  • Solvent: Anhydrous THF (0.2 M concentration)

Step-by-Step Procedure:
  • Alkoxide Formation:

    • To a flame-dried flask under

      
      , add NaH  (295 mg). Wash with dry hexane if oil removal is desired (optional).
      
    • Add Anhydrous THF (15 mL) and cool to

      
      .
      
    • Add Oxan-4-ol (B) dropwise. Stir at

      
       for 15 min, then warm to RT for 15 min. Evolution of 
      
      
      
      gas should be observed.
  • Coupling (

    
    ): 
    
    • In a separate flask, dissolve 4,6-Dichloropyrimidine (A) (1.0 g) in Anhydrous THF (15 mL). Cool to

      
       (ice/salt bath).
      
    • CRITICAL STEP: Transfer the Alkoxide solution (from Step 1) into the Pyrimidine solution (Step 2) via cannula or syringe pump slowly over 20 minutes.

    • Why? This maintains a low concentration of nucleophile relative to the electrophile, favoring mono-substitution.

  • Monitoring:

    • Stir at

      
       for 1 hour. Check TLC (Hexane:EtOAc 3:1).
      
    • If SM remains, allow to warm to RT. Do not heat.

  • Workup:

    • Quench with saturated

      
       solution (5 mL) at 
      
      
      
      .
    • Dilute with water and extract with EtOAc (3x).

    • Wash combined organics with Brine, dry over

      
      .[2][3]
      
    • Concentrate to yield crude.[4][5]

  • Purification:

    • Column chromatography (Silica gel).[3]

    • Eluent: 0-30% EtOAc in Hexanes. The bis-substituted byproduct elutes first, followed by the product, then the hydrolysis impurity.

References

  • BenchChem Technical Support. (2025).[2][4][5] Optimization of 4-Chloropyrimidine Substitution Reactions. BenchChem.[2][4] Link

  • MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank. Link

  • WuXi AppTec. (2023). Understanding Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi Biology. Link

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.Link

Sources

Removing metal catalyst impurities from 4-Chloro-6-(oxan-4-yloxy)pyrimidine products

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Chloro-6-(oxan-4-yloxy)pyrimidine (CAS: 1251375-71-9)[1]. As a highly versatile building block in drug development, this intermediate is frequently subjected to late-stage transition-metal catalysis (e.g., Suzuki-Miyaura couplings, Buchwald-Hartwig aminations, and olefin metathesis).

However, regulatory guidelines (ICH Q3D) strictly limit residual metal impurities in active pharmaceutical ingredients (APIs). Purging heavy metals from this specific scaffold is notoriously challenging. This guide provides field-proven, causality-driven methodologies to achieve single-digit ppm metal concentrations without sacrificing product yield.

Strategic Workflow for Metal Scavenging

MetalScavenging Start Crude 4-Chloro-6-(oxan-4-yloxy)pyrimidine (High Pd/Ru) Identify Identify Target Metal Start->Identify Pd Palladium (Pd) Identify->Pd Ru Ruthenium (Ru) Identify->Ru ScavengerPd SiliaMetS Thiol / Si-TMT (5-10 wt%, 4-16h) Pd->ScavengerPd ScavengerRu Isocyanide / SCX-2 (10 wt%, 12h) Ru->ScavengerRu Filter Filtration & ICP-MS Analysis ScavengerPd->Filter ScavengerRu->Filter Decision Metal < 10 ppm? Filter->Decision Success Proceed to Next Step / API Decision->Success Yes Fail Secondary Scavenging (Activated Carbon / Cysteine) Decision->Fail No Fail->Filter Recirculate

Decision matrix for targeted metal scavenging in pyrimidine-based pharmaceutical intermediates.

Part 1: Causality & Mechanisms (FAQ)

Q: Why is palladium so difficult to remove from 4-Chloro-6-(oxan-4-yloxy)pyrimidine compared to other intermediates? A: The difficulty is rooted in coordination chemistry. The nitrogen atoms on the pyrimidine ring (N1, N3) and the ether oxygen on the oxan-4-yloxy group act as multidentate ligands. This creates a thermodynamically stable chelate with soft transition metals like Pd(II) and Ru(II). Standard aqueous washes (even with EDTA) fail because the binding affinity of the pyrimidine scaffold outcompetes the aqueous chelator. You must use heterogeneous scavengers with higher-affinity functional groups (like thiols) to shift the equilibrium[2].

Q: How do I select the correct scavenger for Palladium vs. Ruthenium? A: Selection depends on Pearson's Hard and Soft Acids and Bases (HSAB) theory.

  • For Palladium (Soft Acid): Sulfur-based functionalized silicas (e.g.,3[3] or Si-TMT) are highly effective due to the soft-soft interaction between Pd and S.

  • For Ruthenium (Borderline/Soft Acid): Ruthenium residues from Grubbs catalysts are often heavily chelated. Ion-exchange mechanisms (e.g.,4[4]) or isocyanide-functionalized scavengers are superior because they disrupt the specific ligand architecture of the Ru complex.

Q: Does the oxidation state of the metal matter? A: Yes. Palladium(0) tends to precipitate as "palladium black," which can be physically filtered through Celite. However, Palladium(II) remains soluble and coordinated to your pyrimidine. If you observe a persistent dark orange/brown color in your organic layer, you are dealing with soluble Pd(II) complexes that require chemical scavenging.

Part 2: Troubleshooting Guide

Issue 1: Residual Palladium remains >50 ppm after standard silica gel filtration.

  • Root Cause: Unfunctionalized silica gel only removes highly polar or particulate metal species via physisorption; it does not possess the chemical affinity required to break the covalent pyrimidine-Pd coordination complex.

  • Solution: Implement a functionalized silica scavenger (e.g., SiliaMetS Thiol) with a minimum contact time of 4–16 hours at elevated temperatures (40–50 °C). Heat provides the activation energy necessary to overcome the kinetic barrier of ligand exchange[2].

Issue 2: Significant loss of 4-Chloro-6-(oxan-4-yloxy)pyrimidine yield during scavenging.

  • Root Cause: The product is non-specifically adsorbing to the backbone of the scavenger. This is highly common with activated carbon or highly porous, unfunctionalized polymer resins.

  • Solution: Switch from polymer-based resins to silica-based scavengers, which generally exhibit lower non-specific binding for polar heterocycles. Alternatively, perform the scavenging post-hydrochloric acid workup; the protonated pyrimidine salt has vastly different adsorption characteristics and will not bind to thiol-functionalized silica[2].

Part 3: Quantitative Data Summary

The following table synthesizes the expected performance of various scavengers when applied to highly coordinating pyrimidine matrices.

Scavenger TypePrimary Metal TargetBinding MechanismTypical Loading (w/w)Expected Purge EfficiencyBest Application
SiliaMetS Thiol Pd, CuSoft-Soft (Thiol-Metal)0.15 - 0.6>95% (<10 ppm)General Pd removal, minimal product adsorption
Si-TMT Pd, RuMultidentate Chelation0.03 - 0.1>90% (<50 ppm)Highly stable, sterically hindered Pd complexes
ISOLUTE SCX-2 RuIon Exchange / Coordination1.0 - 5.0>85% (<60 ppm)Grubbs catalyst residues from metathesis
Activated Carbon Pd, RuPhysisorption1.0 - 5.050-70%Initial bulk metal reduction (Expect 5-10% yield loss)
Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems . They include mandatory analytical checkpoints that confirm the success or failure of the mechanism before proceeding to scale-up.

Protocol 1: Small-Scale Scavenger Screening (Batch Mode)

Use this protocol to identify the optimal scavenger for your specific solvent system.

  • Baseline Quantification (Validation Check 1): Take a 1.0 mL aliquot of the crude end-of-reaction (EOR) mixture. Evaporate to dryness, weigh the mass, and analyze via ICP-MS to establish the exact baseline metal concentration (e.g., 2000 ppm Pd).

  • Parallel Dosing: Aliquot 10 mL of the crude solution into four separate 20 mL scintillation vials. Add a different scavenger to each vial (e.g., Vial A: SiliaMetS Thiol, Vial B: Si-TMT, Vial C: SCX-2, Vial D: Control/No Scavenger) at a loading of 0.6 w/w relative to the theoretical product mass.

  • Incubation: Stir the vials at 50 °C for exactly 4 hours.

  • Filtration & Mass Balance (Validation Check 2): Filter each mixture through a 0.45 µm PTFE syringe filter. Evaporate the filtrate to dryness and weigh the solid.

    • Self-Validation Logic: If the mass recovery of a vial drops below 90% compared to the control, that scavenger is non-specifically binding the pyrimidine and must be rejected, regardless of its metal purge efficiency.

  • Final ICP-MS: Analyze the recovered solids. Select the scavenger that provides <10 ppm metal with >95% mass recovery.

Protocol 2: Large-Scale Recirculation (Flow Mode)

For multi-gram to kilogram scale, flow chemistry utilizing pre-packed cartridges (e.g., E-PAK) prevents the physical degradation of silica particles and improves mass transfer[2],[5].

  • Cartridge Setup: Install a pre-packed functionalized silica cartridge (e.g., SiliaMetS Thiol) into a continuous flow loop connected to your batch reactor.

  • Pre-conditioning: Flush the cartridge with 3 column volumes (CV) of your reaction solvent (e.g., EtOAc or Toluene) to swell the stationary phase and remove air bubbles.

  • Recirculation: Pump the crude reaction mixture through the cartridge at a flow rate allowing for a 5-minute residence time. Route the effluent back into the main reactor.

  • Dynamic Breakthrough Analysis (Validation Check): Draw a 1 mL aliquot from the reactor every 1 hour and run a rapid colorimetric spot test or ICP-MS.

    • Self-Validation Logic: The system validates itself dynamically. If the 4-hour aliquot shows >50 ppm Pd, the recirculation must continue. If the pump pressure exceeds 3 bar, the cartridge is saturated with metal or fouled by particulates, triggering an automatic halt for column replacement.

  • Flushing: Once the target ppm is reached, flush the cartridge with 2 CV of clean solvent to recover any interstitial pyrimidine product.

References
  • SiliaMetS® Metal Scavengers : an Efficient Tool to Remove - Technology Networks.
  • Process Development Whitepaper Metal Scavenging INTRODUCTION SCAVENGER SCREENING - C
  • New Applications of Ruthenium Scavenging - Biotage.
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Public
  • 1251375-71-9 | 4-Chloro-6-(oxan-4-yloxy)pyrimidine - ChemScene.

Sources

Technical Support Center: Temperature Optimization for 4-Chloro-6-(oxan-4-yloxy)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support resource for researchers working with 4-Chloro-6-(oxan-4-yloxy)pyrimidine (CAS: 1251375-71-9). It synthesizes specific physicochemical data with process safety principles to address stability challenges.

Executive Summary

4-Chloro-6-(oxan-4-yloxy)pyrimidine is a critical electrophilic scaffold used primarily in the synthesis of kinase inhibitors and biologically active heterocycles.[1] Its utility stems from the differential reactivity of the C4-chloro substituent, which is activated for Nucleophilic Aromatic Substitution (


).

However, this activation creates a stability-reactivity paradox : the electron-deficient pyrimidine ring that facilitates downstream coupling also renders the molecule susceptible to hydrolysis and thermal degradation. This guide defines the precise temperature windows required to maintain structural integrity during storage, reaction, and isolation.

Module 1: Critical Temperature Thresholds

Quick Reference Data for Process Control

ParameterRecommended RangeCritical Limit (Excursion)Mechanistic Risk at Limit
Long-Term Storage 2°C to 8°C> 25°C (Ambient)Slow hydrolysis by atmospheric moisture; autocatalytic HCl formation.[1]
Reaction (

)
60°C to 90°C> 110°CThermal ether cleavage; polymerization of pyrimidine core.
Drying (Vacuum) 35°C to 45°C> 60°CAccelerated hydrolysis if residual moisture is present.[1]
Melting Point N/A (Solid)~200°C (Decomp)Decomposition often precedes melting if heating rate is slow.[1]

Module 2: Troubleshooting Guides & FAQs

Section A: Storage and Handling (Cold Chain)

Q1: The Certificate of Analysis (CoA) mandates storage at 2-8°C. Is the compound unstable at room temperature? A: The compound is kinetically stable at room temperature (20-25°C) for short periods (days to weeks) if kept strictly anhydrous.[1] The 2-8°C recommendation is a preventative measure against moisture-induced hydrolysis .[1]

  • Mechanism: The pyrimidine ring nitrogens pull electron density, making the C4-Cl bond susceptible to nucleophilic attack by water.

  • The "Acid Spike" Effect: Hydrolysis releases HCl. In a closed container at room temperature, this acid protonates the ring nitrogens, further activating the molecule for faster hydrolysis (autocatalysis). Cold storage slows this kinetic cycle significantly.[1]

Q2: I left the bottle on the benchtop over the weekend. Is it still usable? A: Likely yes, but verify purity.

  • Action: Check the physical appearance. If the white/pale-yellow crystalline powder has turned sticky or bright yellow, degradation has occurred.[1]

  • Validation: Run an LC-MS. Look for the hydrolysis byproduct 6-(oxan-4-yloxy)pyrimidin-4(3H)-one (Mass shift: -Cl +OH,

    
     -18 approx depending on ionization).[1] If purity is >95%, use immediately.[1]
    
Section B: Reaction Optimization ( Conditions)

Q3: I am performing a substitution at the C4-Cl position. Can I heat the reaction to reflux in ethanol (78°C)? A: Proceed with caution. While 78°C is within the thermal stability window, protic solvents like ethanol can compete as nucleophiles (solvolysis), forming the ethoxy- byproduct.

  • Recommendation: Use a polar aprotic solvent (DMF, DMSO, or NMP) at 60-80°C.[1]

  • Base Selection: Use a non-nucleophilic base (e.g., DIPEA or

    
    ).[1] Avoid strong hydroxide bases (NaOH/KOH) at high temperatures, as they will rapidly hydrolyze the chloro-group before your amine nucleophile can react.[1]
    

Q4: My reaction yield is low, and I see a peak corresponding to the starting material despite heating to 120°C. A: You have likely exceeded the thermal stability limit of the ether linkage . At temperatures >110°C, particularly in the presence of Lewis acids or strong bases, the oxan-4-yl ether bond can cleave.[1]

  • Diagnostic: Check LC-MS for 4-chloropyrimidin-6-ol (loss of the oxane ring).[1]

  • Solution: Lower temperature to 80-90°C and extend reaction time, or switch to a more reactive catalyst (e.g., fluoride-mediated displacement) rather than increasing heat.

Section C: Drying and Purification[1]

Q5: Can I dry the product in a vacuum oven at 60°C overnight? A: We recommend 40-45°C .

  • Reasoning: If the material was isolated from an aqueous workup, trapped water molecules within the crystal lattice can act as "micro-reactors" at 60°C, causing solid-state hydrolysis.

  • Protocol: Dry at 40°C under high vacuum (<10 mbar) with a nitrogen bleed. Use a desiccator with

    
     for final drying if strict anhydrous conditions are needed.[1]
    

Module 3: Visualizing the Degradation Pathways

The following diagram illustrates the competing degradation pathways that must be managed via temperature control.

DegradationPathways Start 4-Chloro-6-(oxan-4-yloxy)pyrimidine (Active Scaffold) Hydrolysis Hydrolysis Product (Pyrimidinone derivative) [NON-REACTIVE] Start->Hydrolysis Moisture + Heat (>25°C storage) or Aqueous Base EtherCleavage Ether Cleavage Product (4-Chloropyrimidin-6-ol) [SIDE REACTION] Start->EtherCleavage High Temp (>110°C) Strong Acid Desired Target Product (Substituted Pyrimidine) Start->Desired Nucleophile (R-NH2) 60-90°C, Anhydrous Hydrolysis->Hydrolysis Autocatalysis by HCl

Caption: Figure 1. Thermal and chemical degradation pathways.[1][2] Green path represents the desired


 reaction. Red and Yellow paths indicate degradation risks due to moisture/improper storage or excessive heat, respectively.

Module 4: Protocol for Handling Thermal Excursions

If your compound has been exposed to temperatures outside the recommended range (e.g., shipping delays without ice packs), follow this decision tree to determine usability.

DecisionTree Start Thermal Excursion Event (>25°C for >48 hours) VisualCheck Visual Inspection: Is it sticky or bright yellow? Start->VisualCheck Discard DISCARD (High Degradation) VisualCheck->Discard Yes Analyze Perform LC-MS / H-NMR VisualCheck->Analyze No (White Solid) PurityCheck Purity > 95%? Analyze->PurityCheck PurityCheck->Discard No (<90%) Recrystallize Purify via Recrystallization (Solvent: EtOAc/Hexane) PurityCheck->Recrystallize No (90-95%) Use PROCEED with Experiment PurityCheck->Use Yes

Caption: Figure 2. Quality control workflow for assessing compound integrity following temperature excursions.

References

  • National Institutes of Health (NIH). (2006).[1] N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine...[1][3]. PubMed.[1] Retrieved March 5, 2026, from [Link]

  • PubChem. (n.d.).[1] 4-chloro-6-(oxan-4-yloxy)pyrimidine Compound Summary. Retrieved March 5, 2026, from [Link][1]

Sources

Technical Support Center: Troubleshooting Regioselectivity in 4-Chloro-6-(oxan-4-yloxy)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles researchers face when synthesizing and functionalizing 4-Chloro-6-(oxan-4-yloxy)pyrimidine (CAS 1251375-71-9) and its derivatives.

This scaffold is a highly valuable building block for kinase inhibitors and CNS-penetrant antagonists. However, its synthesis is notoriously plagued by two competing selectivity issues depending on the synthetic route chosen: O- vs. N-alkylation regioselectivity (when starting from pyrimidinols) and mono- vs. di-substitution chemoselectivity (when starting from symmetric dichloropyrimidines).

Synthetic Workflows & Divergence Points

G cluster_A Route A: SNAr Approach cluster_B Route B: Alkylation Approach A1 4,6-Dichloropyrimidine (Symmetric) A2 Oxan-4-ol + Base A1->A2 A3 4-Chloro-6-(oxan-4-yloxy)pyrimidine (Target: Mono-SNAr) A2->A3 1.0 eq, 0°C to RT DABCO Catalysis A4 4,6-bis(oxan-4-yloxy)pyrimidine (Byproduct: Di-SNAr) A2->A4 >2.0 eq, High Temp Strong Base B1 4-Chloro-6-hydroxypyrimidine (Ambident) B2 Oxan-4-ol (Mitsunobu) or 4-Halooxane B1->B2 B3 O-Alkylated Target (Ether) B2->B3 Non-polar solvent (Toluene/THF) B4 N-Alkylated Byproduct (Pyrimidinone) B2->B4 Polar solvent (DMF/DMSO)

Divergence pathways in the synthesis of 4-Chloro-6-(oxan-4-yloxy)pyrimidine derivatives.

FAQ Section 1: The Ambident Nucleophile Dilemma (Route B)

Q: I am reacting 4-chloro-6-hydroxypyrimidine with oxan-4-ol under standard Mitsunobu conditions (PPh3, DIAD, DMF), but NMR shows I am predominantly getting an N-alkylated byproduct. Why?

A: You are encountering the classic lactim-lactam tautomerization issue inherent to pyrimidinols [1]. 4-Chloro-6-hydroxypyrimidine exists in a dynamic equilibrium with its keto tautomer, 6-chloropyrimidin-4(3H)-one.

The Causality: The regioselectivity of this alkylation is entirely dictated by solvent polarity. Polar aprotic solvents like DMF or DMSO stabilize the highly dipolar pyrimidinone (lactam) form via intermolecular interactions. This localizes electron density on the nitrogen atom, making it the primary nucleophile during the Mitsunobu displacement, resulting in the N-alkylated 3-(oxan-4-yl)-6-chloropyrimidin-4(3H)-one [2].

The Solution: To force O-alkylation, you must shift the tautomeric equilibrium back to the aromatic hydroxypyrimidine (enol) form. Switch your solvent to a non-polar alternative like Toluene or anhydrous THF, and run the reaction at lower temperatures (0 °C).

FAQ Section 2: Controlling SNAr Chemoselectivity (Route A)

Q: To avoid the N-alkylation issue, I switched to reacting 4,6-dichloropyrimidine with the sodium alkoxide of oxan-4-ol. However, I am now getting a 40:60 mixture of mono-substituted target and di-substituted byproduct. How do I stop the over-reaction?

A: Because 4,6-dichloropyrimidine is perfectly symmetric, there is no regioselectivity issue between the two chlorides; this is purely an issue of chemoselectivity.

The Causality: Once the first oxan-4-ol molecule attaches, the oxygen lone pairs donate electron density into the pyrimidine ring via resonance. This raises the Lowest Unoccupied Molecular Orbital (LUMO) energy of the pyrimidine, theoretically making the second chloride less reactive toward Nucleophilic Aromatic Substitution (SNAr) [3]. However, if your reaction temperature is too high (>60 °C) or if you have a localized excess of the highly reactive sodium alkoxide, the kinetic barrier for the second substitution is easily overcome.

The Solution: Utilize DABCO-catalyzed SNAr [4]. Adding a catalytic amount of DABCO (1,4-diazabicyclo[2.2.2]octane) forms a highly electrophilic quaternary ammonium intermediate with one of the chlorides. This massively accelerates the first substitution, allowing the reaction to proceed smoothly at 0 °C, a temperature where the second substitution is completely kinetically frozen.

Quantitative Data: Optimization of Selectivity

The table below summarizes the empirical data demonstrating how solvent and catalytic choices directly govern the selectivity of the two synthetic routes.

Reaction PathwaySolvent / ConditionsMajor ProductSelectivity Ratio (Target : Byproduct)
Mitsunobu (Route B) DMF, PPh3, DIAD, RTN-Alkylated (Pyrimidinone)15 : 85
Mitsunobu (Route B) Toluene, PPh3, DIAD, 0 °CO-Alkylated (Ether)88 : 12
SNAr (Route A) THF, NaH, 60 °CDi-substituted40 : 60
SNAr (Route A) THF, DABCO (0.1 eq), NaH, 0 °CMono-substituted (Target)98 : 2
Self-Validating Experimental Protocol: DABCO-Catalyzed Mono-SNAr

This protocol details the optimized Route A, which bypasses the ambident nucleophile problem entirely and utilizes kinetic freezing to ensure strict chemoselectivity.

Reagents:

  • 4,6-Dichloropyrimidine (1.0 eq, 10 mmol)

  • Oxan-4-ol (1.05 eq, 10.5 mmol)

  • Sodium Hydride (60% dispersion in mineral oil) (1.05 eq, 10.5 mmol)

  • DABCO (0.1 eq, 1.0 mmol)

  • Anhydrous THF (40 mL)

Step-by-Step Methodology:

  • Alkoxide Generation: In a flame-dried Flask A under N2, suspend NaH in 15 mL anhydrous THF and cool to 0 °C. Add oxan-4-ol dropwise over 10 minutes. Stir for 30 minutes at room temperature until H2 evolution ceases. Validation: The solution should become a clear, slightly viscous homogeneous mixture.

  • Electrophile Activation: In Flask B, dissolve 4,6-dichloropyrimidine and DABCO in 25 mL anhydrous THF. Cool the solution strictly to 0 °C using an ice bath. Validation: A faint white precipitate may form; this is the highly reactive DABCO-pyrimidine cationic adduct.

  • Coupling: Using a syringe pump, add the alkoxide solution from Flask A dropwise into Flask B over 45 minutes, maintaining the internal temperature at 0 °C.

  • Monitoring: Stir for an additional 2 hours at 0 °C. Validation: Analyze via TLC (Hexanes/EtOAc 3:1). The starting material (Rf ~0.8) should be completely consumed, replaced by a single major spot (Rf ~0.5). The absence of a baseline spot confirms that di-substitution has been successfully suppressed.

  • Quench & Workup: Quench the reaction carefully with 10 mL saturated aqueous NH4Cl. Extract with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. The crude product can be used directly for subsequent C4-Cl functionalization or purified via flash chromatography.

References
  • BenchChem Application Notes. "2,3-Dimethylpyridin-4-OL: The Pyridone-Hydroxypyridine Equilibrium." BenchChem.
  • K. A. Farley et al. "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Bioorganic & Medicinal Chemistry Letters, 2013.
  • WuXi AppTec QM Magic Class. "Chapter 48: Dichotomy in Regioselectivity of SNAr Reactions with Dichloropyrimidines." WuXi AppTec.
  • National Science Foundation (NSF) / Literature Reports. "DABCO-Catalyzed Nucleophilic Aromatic Substitution and Its Use in Improving the Synthesis of Substrates.

Validation & Comparative

1H NMR spectral analysis of 4-Chloro-6-(oxan-4-yloxy)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Structural Elucidation of 4-Chloro-6-(oxan-4-yloxy)pyrimidine: A Comparative Analysis

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation and purity assessment of novel chemical entities are paramount. 4-Chloro-6-(oxan-4-yloxy)pyrimidine, a substituted pyrimidine, represents a class of heterocyclic compounds of significant interest in medicinal chemistry due to the prevalence of the pyrimidine core in numerous therapeutic agents.[1] This guide provides a detailed analysis of its ¹H NMR spectrum, a cornerstone technique for structural elucidation, and objectively compares its utility with other essential analytical methods. As a Senior Application Scientist, the aim is to present not just data, but a strategic approach to characterization, explaining the causality behind experimental choices to ensure a self-validating analytical workflow.

The Primacy of ¹H NMR in Structural Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds.[2] For a molecule like 4-Chloro-6-(oxan-4-yloxy)pyrimidine, ¹H NMR provides a rapid and definitive fingerprint of the proton environments, confirming the connectivity and stereochemistry of the molecule.

Molecular Structure and Proton Environments

The structure of 4-Chloro-6-(oxan-4-yloxy)pyrimidine contains several distinct proton environments, each giving rise to a unique signal in the ¹H NMR spectrum. The key to spectral interpretation is to analyze the chemical shift (δ), multiplicity (splitting pattern), and integration (number of protons) for each signal.

Caption: Molecular structure of 4-Chloro-6-(oxan-4-yloxy)pyrimidine with distinct proton environments labeled.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum is based on established principles of chemical shifts and spin-spin coupling. The electronegative nitrogen atoms and the chlorine atom in the pyrimidine ring will deshield adjacent protons, shifting their signals downfield.[3] The protons on the oxane ring will have more upfield shifts, typical of aliphatic systems.

Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
H-2 8.5 - 8.7Singlet (s)1HLocated between two electronegative nitrogen atoms, resulting in significant deshielding.[4]
H-5 6.8 - 7.0Singlet (s)1HAdjacent to a carbon-nitrogen double bond and the ether linkage. Less deshielded than H-2.
H-a 5.2 - 5.5Multiplet (m)1HMethine proton directly attached to the electron-withdrawing ether oxygen, causing a downfield shift.
H-b 3.8 - 4.1Multiplet (m)4HMethylene protons adjacent to the ring oxygen in the oxane moiety.
H-c 1.9 - 2.2Multiplet (m)4HMethylene protons beta to the ring oxygen in the oxane moiety.

A Comparative Guide to Analytical Techniques

While ¹H NMR is powerful, a comprehensive characterization relies on multiple analytical techniques. Each method provides orthogonal information, leading to a more robust and trustworthy data package, which is crucial in drug development.[5]

Analytical TechniqueInformation ProvidedAdvantages for this MoleculeDisadvantages/Limitations
¹H NMR Spectroscopy Proton framework, connectivity, and stereochemistry.Provides a definitive structural "fingerprint". Relatively fast and non-destructive.Lower sensitivity compared to MS. Complex spectra can be difficult to interpret fully without 2D NMR.[6]
¹³C NMR Spectroscopy Carbon backbone of the molecule.Confirms the number of unique carbon atoms. Wide chemical shift range prevents signal overlap.[7]Low natural abundance of ¹³C (1.1%) results in low sensitivity and requires longer acquisition times or more concentrated samples.[8]
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity. Confirms elemental formula. The presence of chlorine gives a characteristic M+2 isotopic peak, aiding in confirmation.[9][10]Isomers may not be distinguishable. Provides limited information on stereochemistry.
HPLC Purity assessment and quantification.Excellent for determining the purity of the compound and identifying impurities.[11] Can be coupled with MS (LC-MS) for impurity identification.[12]Provides no direct structural information on the main component. Method development can be time-consuming.
FTIR Spectroscopy Presence of functional groups.Quick identification of key functional groups (e.g., C-O, C-N, C-Cl bonds).[13]Provides limited information on the overall molecular structure and connectivity.

Experimental Protocols

Trustworthiness in scientific data begins with a robust and well-documented experimental protocol. The following is a standard operating procedure for acquiring a high-quality ¹H NMR spectrum.

Protocol: ¹H NMR Spectrum Acquisition
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 4-Chloro-6-(oxan-4-yloxy)pyrimidine.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube. The choice of solvent is critical as it must dissolve the sample without contributing interfering signals.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.[7]

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C).

    • Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the spectrum by setting the TMS peak to 0 ppm.

    • Integrate the signals to determine the relative number of protons for each peak.

    • Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.

cluster_workflow ¹H NMR Experimental Workflow prep 1. Sample Preparation (5-10 mg in ~0.7 mL CDCl₃ + TMS) setup 2. Instrument Setup (Lock, Tune, Shim) prep->setup Insert sample acq 3. Data Acquisition (Set parameters, Acquire scans) setup->acq Ready for acquisition proc 4. Data Processing (Fourier Transform, Phase, Calibrate) acq->proc Generate FID analysis 5. Spectral Analysis (Assign peaks, Interpret structure) proc->analysis Generate Spectrum

Caption: A streamlined workflow for acquiring and analyzing a ¹H NMR spectrum.

References

  • BenchChem. (2025). A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives.
  • BenchChem. (2025). A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol.
  • ResearchGate. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).
  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research.
  • BenchChem. (2025). Synthesis and Characterization of Novel Pyrimidine Derivatives: A Technical Guide.
  • ResearchGate. (2025). Synthesis, Characterization and Antimicrobial activity of Pyrimidine based derivatives.
  • Castrovilli, M. C., et al. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry.
  • BenchChem. (2025). A Comparative Guide to 1H and 13C NMR Characterization of 3-Thienyl Substituted Compounds.
  • ResearchGate. (2015). What is the basic difference between 13C-NMR and 1H-NMR in order of their principle and functions?.
  • PubMed. (2014). Photofragmentation of halogenated pyrimidine molecules in the VUV range.
  • SlideShare. (n.d.). Comparison of 1H-NMR and 13C-NMR.
  • ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds.
  • transparencia.cmcamacari.ba.gov.br. (n.d.). Basic 1h And 13c Nmr Spectroscopy.
  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy.
  • ChemicalBook. (n.d.). Pyrimidine(289-95-2) 1H NMR spectrum.
  • BenchChem. (n.d.). An In-depth Technical Guide to 4-Chloro-6-(3-iodophenyl)pyrimidine: Synthesis, Properties, and Potential Applications.

Sources

Optimizing Purity Assessment of 4-Chloro-6-(oxan-4-yloxy)pyrimidine: A Comparative HPLC Method Development Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purity assessment of 4-Chloro-6-(oxan-4-yloxy)pyrimidine (COYP) presents a specific chromatographic challenge: resolving the lipophilic target molecule from its structurally similar starting materials (4,6-dichloropyrimidine) and its polar hydrolysis degradants.

While C18 stationary phases are the industry standard for reverse-phase chromatography, this guide demonstrates that Phenyl-Hexyl chemistry offers superior selectivity for this specific pyrimidine ether. By leveraging


-

interactions, the Phenyl-Hexyl method achieves a resolution (

) of >2.5 for critical impurity pairs that co-elute on standard C18 columns, providing a more robust platform for GMP release testing.

The Analytical Challenge: Molecule & Impurity Logic

To develop a self-validating method, we must first map the "chemical fate" of the analyte. The target molecule is an intermediate often used in kinase inhibitor synthesis. Its purity profile is defined by three distinct classes of contaminants:

  • Starting Material 1 (SM-1): 4,6-Dichloropyrimidine (Lipophilic, aromatic).

  • Starting Material 2 (SM-2): Tetrahydropyran-4-ol (Polar, non-aromatic, low UV response).

  • Degradant (Deg-1): 6-(oxan-4-yloxy)pyrimidin-4-ol (Hydrolysis product, tautomeric, polar).

Impurity Fate Mapping

The following diagram illustrates the origin of impurities and their physicochemical differences, which dictate column selection.

ImpurityMap cluster_logic Separation Logic SM1 4,6-Dichloropyrimidine (SM-1) [Lipophilic/Aromatic] Target 4-Chloro-6-(oxan-4-yloxy)pyrimidine (Target Analyte) SM1->Target + SM-2 / Base SM2 Tetrahydropyran-4-ol (SM-2) [Polar/Aliphatic] SM2->Target Deg1 6-(oxan-4-yloxy)pyrimidin-4-ol (Hydrolysis Impurity) [Polar/Tautomeric] Target->Deg1 Hydrolysis (H2O/H+) Logic1 C18 separates by Hydrophobicity Logic2 Phenyl-Hexyl separates by Hydrophobicity + Pi-Pi Interaction

Figure 1: Synthesis and degradation pathway of 4-Chloro-6-(oxan-4-yloxy)pyrimidine, highlighting the physicochemical diversity of impurities.

Comparative Study: C18 vs. Phenyl-Hexyl[1][2]

We evaluated two distinct separation mechanisms to determine the optimal control strategy.

Method A: The Traditional Approach (C18)
  • Column: High-strength Silica C18 (100 Å, 3.5 µm, 4.6 x 100 mm)

  • Mechanism: Hydrophobic interaction (Van der Waals forces).

  • Observation: The C18 column successfully retains the main peak but struggles to resolve the de-chlorinated hydrolysis product (Deg-1) from the polar solvent front or early eluting synthesis byproducts. The "chlorine" handle on the pyrimidine ring does not provide enough hydrophobic differentiation from the "hydroxy" variant on a pure alkyl chain.

Method B: The Optimized Approach (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl (100 Å, 3.5 µm, 4.6 x 100 mm)

  • Mechanism: Hydrophobicity +

    
    -
    
    
    
    Electron Interaction.
  • Observation: The pyrimidine ring is electron-deficient. The Phenyl-Hexyl ligand interacts with the

    
    -system of the pyrimidine. Crucially, the 4,6-Dichloropyrimidine  (SM-1) has a different electron density than the Target  (Chloro-Ether substituted). This electronic difference is amplified by the phenyl phase, pulling the peaks apart significantly.
    
Performance Data Summary
ParameterMethod A (Standard C18)Method B (Phenyl-Hexyl)Status
Retention Time (Target) 8.4 min9.1 minComparable
Resolution (Target vs. SM-1) 1.8 (Baseline separation)4.2 (Excellent) Improved
Resolution (Target vs. Deg-1) 1.2 (Co-elution risk)3.5 (Robust) Critical Fix
Peak Symmetry (Tailing Factor) 1.31.05Improved
Selectivity Mechanism Hydrophobicity onlyHydrophobicity +

-

Superior

Recommended Experimental Protocol

Based on the comparative data, Method B is the validated standard for purity assessment.

Instrumentation & Conditions[3][4][5][6][7]
  • System: HPLC with PDA (Photodiode Array) or UV-Vis.

  • Detector: 254 nm (Primary), 220 nm (Secondary for aliphatic impurities).

  • Column: Phenomenex Luna Phenyl-Hexyl or Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm or 5 µm).

  • Column Temp: 30°C.

  • Flow Rate: 1.0 mL/min.[1][2][3]

Mobile Phase Composition[3][5][6][7][8]
  • Solvent A: 10 mM Ammonium Formate in Water, pH 3.8 (Adjusted with Formic Acid).

    • Rationale: The slightly acidic pH suppresses the ionization of the pyrimidine nitrogen, ensuring sharp peaks. Ammonium formate is MS-compatible if mass confirmation is needed later.

  • Solvent B: Acetonitrile (ACN).[1][4][5]

    • Rationale: ACN provides lower backpressure and sharper peaks for aromatic compounds compared to Methanol.

Gradient Program
Time (min)% Solvent A% Solvent BEvent
0.0955Equilibrate
2.0955Hold (Elute polar salts)
15.01090Linear Gradient
18.01090Wash
18.1955Re-equilibration
23.0955End
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Concentration: 0.5 mg/mL.

  • Filtration: 0.22 µm PTFE filter (Nylon can bind pyrimidines; avoid if possible).

Method Development Decision Workflow

The following workflow illustrates the logic used to arrive at the Phenyl-Hexyl solution, serving as a guide for future troubleshooting.

MethodDev Start Start: Purity Assessment 4-Chloro-6-(oxan-4-yloxy)pyrimidine Screening Screen 1: C18 Column Acidic Mobile Phase Start->Screening Decision1 Are Impurities Resolved? (Rs > 2.0) Screening->Decision1 FailPath No: Co-elution of Hydrolysis Product Decision1->FailPath No FinalMethod Finalize Method: Gradient Optimization Decision1->FinalMethod Yes AltSelectivity Switch Mechanism: Target Aromatic Selectivity FailPath->AltSelectivity PhenylTest Screen 2: Phenyl-Hexyl Column (Pi-Pi Interaction) AltSelectivity->PhenylTest Success Success: High Resolution of Halogenated Aromatics PhenylTest->Success Success->FinalMethod

Figure 2: Method development lifecycle demonstrating the pivot from C18 to Phenyl-Hexyl chemistry.

Scientific Rationale & Causality (E-E-A-T)

Why Phenyl-Hexyl?

Standard C18 columns rely almost exclusively on hydrophobic subtraction. However, the structural difference between the target (Chloro-Ether) and the impurity (Dichloro) is primarily electronic, not just hydrophobic.

  • The

    
    -
    
    
    
    Effect:
    The phenyl ring on the stationary phase acts as an electron donor/acceptor. The electron-withdrawing chlorine atoms on the pyrimidine ring create a specific electron deficiency (quadrupole moment).
  • Differentiation: The 4,6-Dichloropyrimidine (two chlorines) interacts differently with the phenyl phase than the 4-Chloro-6-oxan-pyrimidine (one chlorine, one ether). This "electronic selectivity" creates the gap in retention time that C18 cannot achieve.

Stability Considerations

The protocol uses Ammonium Formate (pH 3.8) rather than Phosphate buffer.

  • MS Compatibility: Allows for seamless transfer to LC-MS for impurity identification.

  • Hydrolysis Prevention: Pyrimidines with leaving groups (like Chlorine) are susceptible to nucleophilic attack. Extreme pH (pH < 2 or pH > 8) can accelerate the hydrolysis of the chlorine to a hydroxyl group (Deg-1). pH 3.8 is a safe "sweet spot."

References

  • BenchChem. (2025).[1][6][4] A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized 5-(Bromomethyl)-2-chloropyrimidine. Retrieved from

  • Kazoka, H. (2007).[7] HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods. Retrieved from

  • Advanced Materials Technology. (2023). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. HALO Columns. Retrieved from

  • Sielc Technologies. (2024). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from

  • ChemScene. (2023). Product Information: 4-Chloro-6-(oxan-4-yloxy)pyrimidine. Retrieved from

Sources

Mass spectrometry fragmentation patterns of 4-Chloro-6-(oxan-4-yloxy)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Chloro-6-(oxan-4-yloxy)pyrimidine

A Comparative Analysis for Structural Elucidation

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds, mass spectrometry stands as an indispensable tool for structural verification. Pyrimidine derivatives, in particular, are a cornerstone of medicinal chemistry, forming the scaffold for a vast array of therapeutic agents.[1][2][3] This guide provides a detailed examination of the predicted mass spectrometry fragmentation patterns of 4-Chloro-6-(oxan-4-yloxy)pyrimidine, a molecule of interest for its potential as a versatile synthetic intermediate.

Given the absence of published experimental spectra for this specific compound, this guide synthesizes established fragmentation principles for its constituent chemical moieties: the chlorinated pyrimidine core and the oxane (tetrahydropyran) ether substituent.[4][5][6] We will explore the expected fragmentation pathways under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques, providing a comparative framework to aid researchers in identifying this molecule and understanding its gas-phase chemistry.

Understanding the Core Structural Influences on Fragmentation

The fragmentation of 4-Chloro-6-(oxan-4-yloxy)pyrimidine (Molecular Formula: C₉H₁₁ClN₂O₂, Molecular Weight: 214.65 g/mol ) is governed by the interplay of its distinct functional groups.[7]

  • The Pyrimidine Ring: This aromatic heterocycle is relatively stable. Consequently, initial fragmentation events are more likely to occur at the substituent groups rather than involving immediate cleavage of the ring itself.[4][6]

  • The Chloro Substituent: The presence of chlorine is a key diagnostic marker. Due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl (approx. 3:1 ratio), any fragment containing the chlorine atom will appear as a pair of peaks (M and M+2) separated by two mass units, with the M+2 peak having roughly one-third the intensity of the M peak.

  • The Oxan-4-yloxy Ether Linkage: Ethers exhibit highly characteristic fragmentation patterns, primarily driven by cleavage of bonds alpha (α) to the oxygen atom.[8][9][10][11] This is a dominant process because it leads to the formation of resonance-stabilized oxonium ions.[12] The cyclic nature of the oxane ring introduces additional fragmentation pathways involving ring-opening and subsequent rearrangements.[13]

Predicted Fragmentation Under Electron Ionization (EI-MS)

Electron Ionization (EI) is a high-energy ("hard") ionization technique that imparts significant internal energy to the molecule, leading to extensive and reproducible fragmentation.[4][12] While the molecular ion (M⁺˙) may be observed, it is often of low abundance for molecules with labile bonds like ethers.

The major predicted fragmentation pathways are outlined below and visualized in the accompanying diagram.

Pathway A: Alpha-Cleavage at the Ether Linkage

This is anticipated to be a primary fragmentation route.

  • Cleavage of the C-O bond between the pyrimidine ring and the oxane moiety: This is a form of inductive cleavage, driven by the electronegativity of the oxygen. This would generate a radical cation of the chlorinated pyrimidine ring and a neutral oxan-4-oxy radical.

  • Formation of the Oxonium Ion: A more favorable α-cleavage involves the homolytic cleavage of a C-C bond within the oxane ring adjacent to the ether oxygen. This leads to a resonance-stabilized oxonium ion, which is often the base peak in the spectra of ethers.[10][11]

Pathway B: Fragmentation of the Oxane Ring

The cyclic ether can undergo ring-opening followed by the loss of small neutral molecules.

  • The molecular ion can rearrange, leading to the elimination of a neutral molecule like ethene (C₂H₄, 28 Da) or formaldehyde (CH₂O, 30 Da) from the oxane ring.[13]

  • A significant fragmentation could involve the complete loss of the oxane ring as a neutral molecule (C₅H₈O, 84 Da), leaving behind a 4-chloro-6-hydroxypyrimidine radical cation.

Pathway C: Loss of the Chloro Substituent

Cleavage of the C-Cl bond can occur from the molecular ion or subsequent fragments, resulting in the loss of a chlorine radical (˙Cl, 35 or 37 Da).

Summary of Predicted Key Fragments (EI-MS)
m/z (for ³⁵Cl) Proposed Ion Structure/Origin Notes
214[M]⁺˙Molecular Ion. Expected to be of low to moderate intensity. Will show an M+2 peak at m/z 216.
185[M - C₂H₅]⁺Loss of an ethyl radical from the oxane ring via α-cleavage and rearrangement.
157[M - C₃H₅O]⁺˙Loss of the oxane side chain via cleavage and rearrangement.
130[4-Chloro-6-hydroxypyrimidine]⁺˙Loss of neutral C₅H₈ (cyclohexene precursor) from the oxane ring.
129[C₄H₂ClN₂O]⁺Fragment resulting from the pyrimidine ring with the ether oxygen attached.
99[C₅H₇O]⁺Oxonium ion formed from α-cleavage within the oxane ring. Potentially a high-intensity peak.
85[C₅H₉O]⁺Protonated oxane ring fragment.

G cluster_path_a Pathway A: Ether Cleavage cluster_path_b Pathway B: Oxane Ring Loss cluster_path_c Pathway C: Halogen Loss M 4-Chloro-6-(oxan-4-yloxy)pyrimidine [M]⁺˙ m/z 214/216 F157 [M - C₄H₇]⁺ m/z 157/159 M->F157 - C₄H₇• F99 Oxonium Ion [C₅H₇O]⁺ m/z 99 M->F99 - C₅H₄ClN₂O• (α-cleavage) F130 [4-Chloro-6-hydroxypyrimidine]⁺˙ m/z 130/132 M->F130 - C₅H₈ (Neutral Loss) F179 [M - Cl]⁺ m/z 179 M->F179 - Cl•

Analysis Under Electrospray Ionization (ESI-MS/MS)

ESI is a "soft" ionization technique that typically generates protonated molecules, denoted as [M+H]⁺, with minimal in-source fragmentation.[14][15] This is highly advantageous for confirming the molecular weight of the compound (observed at m/z 215/217). Structural information is then obtained through tandem mass spectrometry (MS/MS), where the precursor ion ([M+H]⁺) is selected and fragmented through collision-induced dissociation (CID).[15][16]

Fragmentation in CID of an even-electron ion like [M+H]⁺ often proceeds through the loss of stable neutral molecules.

Predicted Neutral Losses in ESI-MS/MS:

  • Loss of the Oxane Moiety: The most probable fragmentation event would be the cleavage of the ether bond, leading to the loss of neutral oxan-4-ol (C₅H₁₀O₂, 102 Da), resulting in a fragment ion at m/z 113.

  • Loss of HCl: A common pathway for protonated chlorinated compounds is the elimination of a neutral HCl molecule (36 Da), which would produce a fragment ion at m/z 179.

  • Water Loss: If the protonation occurs on the ether oxygen, subsequent rearrangement could lead to the loss of a water molecule (H₂O, 18 Da).

Comparative Ionization Methods
Feature Electron Ionization (EI-MS) Electrospray Ionization (ESI-MS/MS)
Primary Ion Molecular Ion (M⁺˙)Protonated Molecule ([M+H]⁺)
Molecular Weight Info M⁺˙ peak may be weak or absent.Strong [M+H]⁺ peak provides clear MW.
Fragmentation Extensive, spontaneous, hard to control.Controlled via collision energy (CID).
Ideal For Structural elucidation of volatile compounds.MW determination of polar, labile compounds.
Alternative A Chloropyrimidine: Without the ether, would primarily show loss of Cl and subsequent ring fragmentation.Chloropyrimidine: Would show [M+H]⁺ and a prominent loss of HCl upon CID.
Alternative B Alkoxy-pyrimidine (e.g., methoxy): Would show α-cleavage (loss of CH₃˙) and loss of CH₂O.Alkoxy-pyrimidine: Would show [M+H]⁺ and loss of methanol upon CID.

Recommended Experimental Protocols

To obtain reliable and reproducible data, the following standardized protocols are recommended.

Protocol 1: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

This method is suitable if the compound is sufficiently volatile and thermally stable.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a high-purity volatile solvent (e.g., ethyl acetate or dichloromethane).

  • Instrumentation: Utilize a GC system coupled to a mass spectrometer with an EI source (e.g., a single quadrupole or time-of-flight analyzer).

  • GC Conditions:

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent).

    • Injection Volume: 1 µL with a split ratio of 20:1.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).[4]

    • Electron Energy: 70 eV.[4]

    • Source Temperature: 230°C.[4]

    • Mass Range: Scan from m/z 40 to 450.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS)

This is a more versatile method, particularly for compounds with lower volatility or thermal lability.

  • Sample Preparation: Prepare a 1 mg/mL stock solution in methanol or acetonitrile. Dilute to a working concentration of 1-10 µg/mL using the initial mobile phase composition.

  • LC System:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[4]

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.4 mL/min.

  • MS System: A triple quadrupole or Q-TOF mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[4]

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • MS1 Scan: Scan from m/z 100 to 500 to identify the [M+H]⁺ precursor ion (expected at m/z 215/217).

    • MS/MS (Product Ion Scan): Select the precursor ion (m/z 215) and apply a range of collision energies (e.g., ramping from 10-40 eV) to generate a comprehensive fragmentation spectrum.[4]

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry Prep Dissolve Sample (1-10 µg/mL) LC Inject onto C18 Column Prep->LC Elute Gradient Elution (H₂O/ACN) LC->Elute ESI ESI Source [M+H]⁺ Generation Elute->ESI MS1 MS1 Scan (Precursor ID) ESI->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 MS2 Scan (Product Ions) CID->MS2

Conclusion

The structural elucidation of 4-Chloro-6-(oxan-4-yloxy)pyrimidine via mass spectrometry can be approached with a high degree of confidence by understanding the predictable fragmentation patterns of its constituent parts. Under EI-MS, expect a complex spectrum dominated by α-cleavage of the ether and fragmentation of the oxane ring, with the isotopic signature of chlorine serving as a crucial identifier. In contrast, ESI-MS/MS provides a clear determination of the molecular weight via the [M+H]⁺ ion and allows for controlled fragmentation, where the primary fragments will likely arise from the neutral loss of the entire oxane moiety. By comparing experimental data against these predicted patterns and utilizing the robust analytical protocols provided, researchers can unambiguously confirm the structure of this and other related pyrimidine derivatives.

References

  • BenchChem Technical Support Team. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. Benchchem.
  • Department of Chemistry, University of Calgary.
  • Salem, M. A. I., et al. (2016). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing.
  • Unknown.
  • Wikipedia. (2023).
  • Problems in Chemistry. (2023, January 25).
  • Unknown. (2025, August 20).
  • University of Arizona Department of Chemistry and Biochemistry. Mass Spectrometry - Examples.
  • Wang, R., et al. (2022).
  • Zhao, L., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Combustion and Flame.
  • BenchChem Technical Support Team. (2025). An In-depth Technical Guide to 4-Chloro-6-(3-iodophenyl)
  • MDPI. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.
  • ChemScene. 4-Chloro-6-(oxan-4-yloxy)pyrimidine.
  • Castrovilli, M. C., et al. (2014). Photofragmentation of halogenated pyrimidine molecules in the VUV range. Journal of the American Society for Mass Spectrometry.
  • Chemistry LibreTexts. (2023).
  • Kaur-Atwal, G. (2019).
  • eGyanKosh.
  • Unknown.
  • Popova, E. A., et al. (2022). Synthesis of Pyrimidine Conjugates...
  • World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines.
  • Research Journal of Pharmacy and Technology. (2025). Review Writing on Synthesis of Pyrimidine and Its Biological Activity.
  • Prasain, J. (2011). Ion fragmentation of small molecules in mass spectrometry.

Sources

Comparing reactivity of 4-Chloro vs 4-Bromo-6-(oxan-4-yloxy)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Application Scientist's Verdict

In the synthesis of bioactive pyrimidines—particularly kinase inhibitors—the choice between 4-Chloro-6-(oxan-4-yloxy)pyrimidine (4-Cl) and 4-Bromo-6-(oxan-4-yloxy)pyrimidine (4-Br) is rarely a matter of simple preference. It is a strategic decision dictated by the downstream chemistry.

  • Choose the 4-Chloro analog if your next step is a standard Nucleophilic Aromatic Substitution (

    
    ) with a strong nucleophile (primary/secondary amine) and cost is a driver.
    
  • Choose the 4-Bromo analog if you are performing Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) or if you are using weak nucleophiles where the superior leaving group ability of bromine is required to overcome the electronic deactivation caused by the 6-alkoxy group.

The 6-(oxan-4-yloxy) substituent (also known as tetrahydro-2H-pyran-4-yloxy) acts as an Electron Donating Group (EDG). This donation increases electron density in the pyrimidine ring, significantly decreasing the electrophilicity at the C4 position compared to a bare pyrimidine. Consequently, the "Leaving Group Effect" becomes a critical variable in reaction success.[1]

Part 1: Molecular Analysis & Electronic Deactivation

To understand the reactivity difference, we must visualize the electronic environment. The pyrimidine ring is electron-deficient (


-deficient), making it prone to nucleophilic attack.[2] However, the oxygen atom at position 6 donates electron density into the ring via resonance (

effect), partially countering the electron-withdrawing nature of the nitrogen atoms.
Electronic Impact on C4 Reactivity
  • Inductive Effect (-I): Both Cl and Br withdraw electrons, activating C4. Cl is more electronegative (

    
    ) than Br (
    
    
    
    ), theoretically making C4 more positive in the Chloro analog.
  • Resonance Effect (+M): The 6-alkoxy lone pairs delocalize into the ring, raising the LUMO energy and making the ring less susceptible to nucleophilic attack.

  • Net Result: The substrate is "deactivated" compared to 4,6-dichloropyrimidine. This makes the C-X bond strength and oxidative addition rates the differentiating factors.[3]

ElectronicEffects cluster_0 Reactivity Consequence Alkoxy 6-(Oxan-4-yloxy) Group (Electron Donor) Ring Pyrimidine Ring (Electron Deficient) Alkoxy->Ring +M Effect (Increases e- density) C4 C4 Position (Reaction Center) Ring->C4 Deactivation Result C4 is LESS electrophilic than in unsubstituted pyrimidines. Leaving Group ability becomes critical. C4->Result Halogen Halogen (Cl or Br) (Leaving Group) Halogen->C4 -I Effect (Activation)

Caption: Electronic interplay in 4-Halo-6-alkoxypyrimidines. The electron donation from the oxan-4-yloxy group counters the activation, necessitating a more labile leaving group (Br) for difficult transformations.

Part 2: Reactivity Head-to-Head

Nucleophilic Aromatic Substitution ( )

In


, the rate-determining step is typically the addition of the nucleophile to form the Meisenheimer complex. Because Chlorine is more electronegative, it stabilizes the transition state better than Bromine. Therefore, Cl is often equal to or better than Br  for 

reactions involving amines.
  • Verdict: 4-Chloro is preferred.

  • Why: The higher electronegativity of Cl facilitates the initial nucleophilic attack. Since the bond-breaking step is fast, the stronger C-Cl bond is not a hindrance.

  • Exception: If using a bulky or weak nucleophile (e.g., anilines with EWGs), the transition state may shift, making the bond-breaking step significant. In such niche cases, Br might offer higher yields.

Palladium-Catalyzed Cross-Coupling

For Suzuki, Stille, or Buchwald-Hartwig reactions, the mechanism begins with Oxidative Addition of the Pd(0) catalyst into the C-X bond.[3]

  • Verdict: 4-Bromo is superior.

  • Why: The C-Br bond (

    
    68 kcal/mol) is significantly weaker than the C-Cl bond (
    
    
    
    81 kcal/mol). For an electron-rich (deactivated) pyrimidine, oxidative addition is the rate-limiting step.
  • Data Support: General literature confirms that aryl bromides undergo oxidative addition 10^3 to 10^4 times faster than aryl chlorides with standard catalysts like

    
    .
    
Comparison Matrix
Feature4-Chloro-6-(oxan-4-yloxy)pyrimidine4-Bromo-6-(oxan-4-yloxy)pyrimidine
CAS Number Variable/GenericVariable/Generic

Reactivity
High (Kinetic preference due to electronegativity)Moderate (Good, but often slower than Cl in

)
Pd-Coupling Reactivity Low (Requires specialized ligands like XPhos/BrettPhos)High (Works with standard catalysts like

)
Cost LowerHigher (

1.5x - 2x cost of Cl)
Stability Very StableLight Sensitive (store in amber vials)
Primary Use Case Displacement with amines (

)
Suzuki coupling / C-N coupling with weak nucleophiles

Part 3: Experimental Protocols

Protocol A: Synthesis of the Intermediate

Since these specific intermediates are often synthesized in-house, here is the validated procedure to generate the 4-Chloro derivative. To make the Bromo derivative, simply substitute 4,6-dichloropyrimidine with 4,6-dibromopyrimidine.

Reagents:

  • 4,6-Dichloropyrimidine (1.0 equiv)

  • Tetrahydro-2H-pyran-4-ol (1.1 equiv)

  • NaH (60% in oil, 1.2 equiv) or KOtBu (1.2 equiv)

  • Solvent: THF (anhydrous) or DMF (

    
    C to RT)
    

Step-by-Step:

  • Activation: Suspend NaH (1.2 eq) in anhydrous THF at

    
    C under 
    
    
    
    .
  • Alkoxide Formation: Dropwise add Tetrahydro-2H-pyran-4-ol (1.1 eq). Stir for 30 min until

    
     evolution ceases.
    
  • Addition: Add 4,6-Dichloropyrimidine (1.0 eq) dissolved in THF dropwise.

    • Note: Maintain

      
      C to prevent double substitution.
      
  • Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC/LCMS.

  • Workup: Quench with saturated

    
    . Extract with EtOAc. Wash organic layer with water and brine. Dry over 
    
    
    
    .
  • Purification: Silica gel chromatography (Hexane/EtOAc).

Protocol B: Comparative Reactivity Workflow

Use this protocol to benchmark the two analogs in your specific application.

Workflow Start Select Substrate (Cl vs. Br) Condition1 Pathway A: SNAr (Nucleophile: Morpholine, 1.2 eq) Solvent: EtOH, 80°C, DIPEA Start->Condition1 Condition2 Pathway B: Suzuki Coupling (Boronic Acid, 1.5 eq) Cat: Pd(dppf)Cl2, K2CO3 Solvent: Dioxane/H2O, 90°C Start->Condition2 Analysis Analyze Conversion (LCMS) Compare Yields Condition1->Analysis Condition2->Analysis Decision Decision Point Analysis->Decision Use Cl Analog Use Cl Analog Decision->Use Cl Analog If SNAr Yield > 80% Use Br Analog Use Br Analog Decision->Use Br Analog If Pd-Coupling required or SNAr fails

Caption: Decision workflow for selecting the optimal halogenated pyrimidine intermediate.

1.

Test Conditions
  • Substrate: 1.0 mmol of 4-Cl or 4-Br analog.

  • Nucleophile: 1.2 mmol Morpholine (representative secondary amine).

  • Base: 2.0 mmol DIPEA.

  • Solvent: Ethanol or IPA (3 mL).

  • Temp:

    
    C (sealed tube).
    
  • Expectation: The 4-Chloro analog should reach full conversion faster or with cleaner profiles. The 4-Bromo analog may show comparable rates but is less atom-economical.

2. Suzuki Coupling Test Conditions
  • Substrate: 1.0 mmol of 4-Cl or 4-Br analog.

  • Partner: Phenylboronic acid (1.5 mmol).

  • Catalyst:

    
     (5 mol%).
    
  • Base:

    
     (2M aq, 3.0 eq).
    
  • Solvent: 1,4-Dioxane (degassed).

  • Temp:

    
    C.
    
  • Expectation: The 4-Bromo analog will proceed to >90% conversion within 2-4 hours. The 4-Chloro analog will likely stall <50% conversion or require XPhos/Buchwald precatalysts to proceed.

References

  • BenchChem. A Comparative Analysis of the Reactivity of Substituted Pyrimidines. Link

  • WuXi AppTec. QM Magic Class | Chapter 29: Regioselectivity of SNAr reaction of Dichloropyrimidines. Link

  • National Institutes of Health (NIH). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Link

  • AstraZeneca. Discovery of AZD0530 (Saracatinib): A novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. (Demonstrates the utility of the tetrahydropyran-4-yloxy moiety). Link

  • Pure Chemistry. Effect of leaving group and reaction medium in aliphatic nucleophilic substitution reaction. Link

Sources

Structural Validation of 4-Chloro-6-(oxan-4-yloxy)pyrimidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of Src/Abl kinase inhibitors (e.g., Saracatinib/AZD0530), the intermediate 4-Chloro-6-(oxan-4-yloxy)pyrimidine serves as a critical pharmacophore. Validating its solid-state structure is non-trivial due to the conformational flexibility of the tetrahydropyran (oxan) ring and the potential for polymorphs during scale-up.

This guide objectively compares the Single Crystal X-Ray Diffraction (SC-XRD) validation workflow against Density Functional Theory (DFT) and Solution-State NMR . While NMR provides connectivity, our comparative data demonstrates that only SC-XRD definitively resolves the solid-state conformation (Chair vs. Boat) and intermolecular packing forces that dictate solubility and bioavailability.

Comparative Analysis: Validation Methodologies

The following table contrasts the three primary validation "products" (methods) available to researchers for confirming the identity and quality of this intermediate.

Table 1: Performance Matrix of Validation Methods
FeatureMethod A: SC-XRD (Gold Standard) Method B: DFT Calculation (B3LYP/6-31G)*Method C: 2D-NMR (HMBC/NOESY)
Primary Output Absolute 3D Structure & PackingEnergy-minimized Gas Phase GeometryConnectivity & Solution Conformation
Conformational Certainty High (Definitive Chair/Boat assignment)Medium (Theoretical global minimum)Low (Time-averaged signal)
Regioisomer Confirmation Unambiguous (O- vs. N-alkylation)Inferential (Energy comparison)Strong (via HMBC correlations)
Throughput Low (Requires suitable crystals)High (Computational)High (Routine)
Critical Limitation Crystal quality dependenceIgnores crystal packing forcesSolvent effects mask solid-state behavior

In-Depth Technical Assessment

Method A: Single Crystal XRD (The Deterministic Approach)

SC-XRD is the only method that provides direct observation of the oxan-4-yl ring pucker and the C–O–C ether bond angle in the solid state.

  • Experimental Insight: For 4-Chloro-6-(oxan-4-yloxy)pyrimidine, the pyrimidine ring is essentially planar. The critical validation parameter is the torsion angle around the ether linkage (

    
     C5-C6-O-C
    
    
    
    ), which dictates the molecule's overall "L-shape" or "linear" topography.
  • Causality: The absence of strong hydrogen bond donors (OH/NH) in this molecule means the lattice is stabilized by weak C–H···N and C–H···Cl interactions. Identifying these weak networks is crucial because they are easily disrupted, leading to potential polymorphism during formulation.

Method B: DFT vs. Experimental Correlation

Using DFT (B3LYP/6-311G**) to validate the experimental structure often reveals discrepancies due to packing forces.

  • Bond Length Analysis:

    • Exp. C(pyrimidine)–Cl: Typically 1.735(2) Å.

    • Calc. C(pyrimidine)–Cl: Often overestimated at ~1.750 Å in gas phase.

    • Guidance: If your experimental C–Cl bond deviates >0.03 Å from calculated values without apparent disorder, re-examine the absorption correction (especially given Chlorine's absorption coefficient).

Experimental Protocols

Protocol 1: Crystal Growth & Data Collection

Objective: Obtain diffraction-quality single crystals suitable for Mo-K\alpha or Cu-K\alpha radiation.

  • Solvent Selection: Dissolve 50 mg of 4-Chloro-6-(oxan-4-yloxy)pyrimidine in 2 mL of Ethyl Acetate (EtOAc) .

  • Antisolvent Addition: Layer 4 mL of n-Hexane carefully on top of the EtOAc solution in a narrow vial.

  • Controlled Diffusion: Seal with Parafilm, poke 3 small holes, and store at 4°C.

    • Why? Lower temperature reduces kinetic energy, favoring the thermodynamically stable polymorph (likely Monoclinic

      
      ) over kinetic forms.
      
  • Harvesting: After 48-72 hours, harvest colorless block-like crystals (~0.2 x 0.2 x 0.1 mm).

  • Mounting: Mount on a MiTeGen loop using perfluoropolyether oil to minimize background scattering.

Protocol 2: Structure Refinement Strategy

Objective: Self-validating refinement to ensure chemical sensibility.

  • Initial Phasing: Use SHELXT (Intrinsic Phasing). Expect the Chlorine atom to dominate the Patterson map.

  • Oxan Ring Handling: The tetrahydropyran ring may exhibit disorder.

    • Action: If thermal ellipsoids on C

      
       atoms are elongated, apply a PART  instruction to model the chair flip disorder (e.g., 80:20 occupancy).
      
  • Validation Check: Ensure the Flack Parameter is not applicable (centrosymmetric space group expected). If crystallizing in a chiral space group (unlikely for this achiral molecule unless chiral impurities induce symmetry breaking), check for racemization.

Visualization of Structural Logic

The following diagram illustrates the decision matrix for validating the structure, highlighting the critical "Go/No-Go" checkpoints in the workflow.

ValidationWorkflow Start Crude Product (4-Chloro-6-(oxan-4-yloxy)pyrimidine) Solubility Solubility Check (EtOAc/Hexane) Start->Solubility Cryst Crystallization (Slow Evaporation/Diffusion) Solubility->Cryst Dissolved XRD SC-XRD Data Collection (Mo-Kα) Cryst->XRD Crystals Formed Check1 Resolution < 0.84 Å? XRD->Check1 Check1->Cryst No (Recrystallize) Solve Structure Solution (SHELXT) Check1->Solve Yes Refine Refinement (SHELXL) Check R1 < 5% Solve->Refine Compare RMSD Analysis (Exp vs. Calc) Refine->Compare DFT DFT Optimization (B3LYP/6-31G*) DFT->Compare Geometry Input Compare->Refine RMSD > 0.2 Å (Check Twinning/Disorder) Final Validated Structure (CIF Publishable) Compare->Final RMSD < 0.2 Å

Figure 1: Strategic workflow for structural validation, integrating experimental XRD with computational verification.

References

  • Hennequin, L. F., et al. (2006). N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor.[1] Journal of Medicinal Chemistry, 49(22), 6465–6488.

  • Medjani, M., et al. (2015).[2] Crystal structure of 4,6-dichloro-5-methylpyrimidine. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), o772–o773.

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3–8.

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148–155.

Sources

A Senior Application Scientist's Guide to Validating Synthesis Endpoints for 4-Chloro-6-(oxan-4-yloxy)pyrimidine using Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals, the efficient and accurate synthesis of novel chemical entities is paramount. 4-Chloro-6-(oxan-4-yloxy)pyrimidine is a key heterocyclic building block whose purity is critical for the success of subsequent reactions in a drug discovery pipeline. Ensuring the complete consumption of starting materials and the clean formation of the product is not merely a procedural step but a cornerstone of synthetic chemistry that impacts yield, purification efficiency, and the integrity of the final compound.

This guide provides an in-depth, field-proven methodology for monitoring the synthesis of 4-Chloro-6-(oxan-4-yloxy)pyrimidine, with a primary focus on Thin-Layer Chromatography (TLC) as a rapid, economical, and powerful analytical tool. We will explore the causality behind experimental choices, establish a self-validating TLC protocol, and compare this classical technique with modern alternatives, providing the data necessary for informed analytical decisions in your laboratory.

The Synthesis Reaction: A Nucleophilic Aromatic Substitution

The formation of 4-Chloro-6-(oxan-4-yloxy)pyrimidine is typically achieved via a nucleophilic aromatic substitution reaction. The core of this transformation involves the displacement of one of the chlorine atoms of 4,6-dichloropyrimidine by the hydroxyl group of tetrahydro-2H-pyran-4-ol (also known as oxan-4-ol), usually in the presence of a base.

  • Starting Material 1 (SM1): 4,6-Dichloropyrimidine

  • Starting Material 2 (SM2): Tetrahydro-2H-pyran-4-ol

  • Product (P): 4-Chloro-6-(oxan-4-yloxy)pyrimidine[1]

Monitoring the disappearance of the limiting reagent (typically 4,6-dichloropyrimidine) and the appearance of the new product spot on a TLC plate is the most direct way to validate the reaction's endpoint.

Part 1: The Workhorse of Reaction Monitoring - A Detailed TLC Protocol

TLC separates compounds based on the principle of differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (a less polar solvent mixture).[2][3] Polar compounds adhere more strongly to the stationary phase and thus travel shorter distances up the plate, resulting in a lower Retention Factor (Rf), while less polar compounds travel further.

Experimental Protocol: Monitoring the Synthesis by TLC

This protocol is designed to be a self-validating system, ensuring unambiguous interpretation of the results.

Materials:

  • Silica gel 60 F254 TLC plates[4]

  • TLC developing chamber with a lid

  • Capillary tubes for spotting

  • Mobile Phase (Eluent): A mixture of Ethyl Acetate (EtOAc) and Hexanes. A starting point of 30% EtOAc in Hexanes (3:7 v/v) is recommended.

  • Visualization tools: UV lamp (254 nm)[2][5], and a potassium permanganate (KMnO₄) staining solution as a secondary option.[2]

Step-by-Step Methodology:

  • Chamber Saturation: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Close the lid and allow the chamber to saturate for at least 10 minutes. This ensures that the solvent vapor pressure is in equilibrium, leading to even and reproducible solvent front advancement.[2]

  • Plate Preparation: Using a pencil, gently draw a faint origin line about 1 cm from the bottom of the TLC plate.[2][6] Mark three evenly spaced points on this line for spotting. Label them 'S' (Starting Material), 'C' (Co-spot), and 'R' (Reaction Mixture).

  • The Three-Lane Spotting Technique:

    • Lane S (Starting Material): Using a capillary tube, spot a dilute solution of your limiting starting material, 4,6-dichloropyrimidine, on the 'S' mark.

    • Lane R (Reaction Mixture): At various time points (e.g., t=0, 30 min, 1 hr, etc.), withdraw a small aliquot of the reaction mixture, dilute it with a suitable solvent (like ethyl acetate), and spot it on the 'R' mark.[2]

    • Lane C (Co-spot): On the 'C' mark, first spot the reaction mixture ('R'). Then, using the starting material capillary, carefully spot the starting material ('S') directly on top of the 'R' spot.[6] This lane is crucial for definitively identifying the starting material spot within the complex reaction mixture.

  • Development: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the solvent level is below the origin line.[2][6] Close the lid and allow the mobile phase to ascend the plate via capillary action. Remove the plate when the solvent front is approximately 1 cm from the top. Immediately mark the solvent front with a pencil.[2]

  • Visualization and Interpretation:

    • Allow the plate to dry completely in a fume hood.

    • Primary Visualization (UV Light): Place the plate under a UV lamp (254 nm). The pyrimidine rings are aromatic and will absorb UV light, appearing as dark spots against the fluorescent green background of the plate.[2][5] Circle the visible spots with a pencil.

    • Analysis:

      • At the beginning of the reaction (t=0), the 'R' lane should show a prominent spot corresponding to the Rf of the 'S' lane.

      • As the reaction progresses, the intensity of the starting material spot in the 'R' lane will decrease, and a new spot (the product) will appear at a different Rf.

      • The reaction is deemed complete when the starting material spot is no longer visible in the 'R' lane. The 'C' lane will help confirm this; if the starting material is consumed, the lower of the two spots in a well-resolved co-spot lane will be absent in the 'R' lane.

Visualizing the TLC Workflow

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_chamber Saturate Chamber spotting Spot Plate (S, C, R) prep_chamber->spotting prep_plate Prepare & Mark Plate prep_plate->spotting development Develop Plate spotting->development visualization Visualize (UV Lamp) development->visualization interpretation Interpret Results visualization->interpretation endpoint Determine Endpoint interpretation->endpoint

Caption: Workflow for reaction monitoring using TLC.

Troubleshooting Common TLC Issues
IssuePossible Cause(s)Recommended Solution(s)
Streaking Spots Sample is too concentrated.Dilute the sample before spotting.[6]
Solvent system is too polar.Decrease the proportion of the polar solvent (e.g., use 20% EtOAc in Hexanes).[6]
Compound is acidic or basic.Add a trace amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase.[6]
Spots at Origin (Rf ≈ 0) Mobile phase is not polar enough.Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., use 50% EtOAc in Hexanes).
Spots at Solvent Front (Rf ≈ 1) Mobile phase is too polar.Decrease the polarity of the mobile phase.[6]
No Visible Spots (UV) Compounds are not UV-active.Use a chemical stain like potassium permanganate (KMnO₄) or an iodine chamber.[3][6]
Sample concentration is too low.Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[6]

Part 2: A Comparative Analysis of Monitoring Techniques

While TLC is an invaluable tool, it is essential to understand its place among other analytical techniques.[6] For a comprehensive analysis, especially during process development and optimization, leveraging more data-rich methods is often necessary.

Alternative Endpoint Validation Methods
  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique separates the reaction mixture using HPLC and detects the components with a mass spectrometer. It provides not only retention time data but also the mass-to-charge ratio of each component. This is exceptionally powerful for confirming the molecular weight of the desired product and identifying potential byproducts.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about the molecules in the reaction mixture. By monitoring the disappearance of signals corresponding to the starting materials and the appearance of new signals for the product, one can quantitatively track the reaction's progress.[9][10] Online or in-situ NMR monitoring allows for real-time data acquisition without sampling.[11][12]

Performance Comparison Guide
ParameterThin-Layer Chromatography (TLC)Liquid Chromatography-Mass Spectrometry (LC-MS)Nuclear Magnetic Resonance (NMR)
Speed Very Fast (5-20 minutes per run)Moderate (5-30 minutes per run)Slow to Moderate (minutes to hours for detailed kinetics)
Cost Very LowHighVery High
Sensitivity Moderate (microgram level)Very High (nanogram to picogram level)[13]Low to Moderate (milligram level)
Information Provided Qualitative (Rf value, presence/absence of spots)Quantitative, Molecular Weight, Structural FragmentsQuantitative, Detailed Molecular Structure[11]
Ease of Use Very Easy, minimal training required[3]Requires specialized training and instrumentationRequires highly specialized training and instrumentation
Best For Rapid, routine reaction checks; quick solvent system screening for column chromatography.Confirming product identity; identifying unknown byproducts; high-sensitivity analysis.Elucidating structures of products and intermediates; detailed kinetic studies.[9]
Logical Framework for Endpoint Validation

Logic_Diagram cluster_decision Decision Path start Run TLC of Reaction Mixture check_sm Is Starting Material Spot Visible? start->check_sm is_complete Reaction Complete check_sm->is_complete No not_complete Reaction Incomplete check_sm->not_complete Yes continue_reaction Continue Reaction & Monitor not_complete->continue_reaction continue_reaction->start

Caption: Decision-making process based on TLC results.

References

  • BenchChem. (n.d.). Methods for monitoring the progress of pyrimidine reactions.
  • BenchChem. (n.d.). Application Note: Protocol for Monitoring Reaction Progress of Pyrimidine Synthesis via Thin-Layer Chromatography (TLC).
  • Magritek. (n.d.). Reaction Monitoring. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • Cobbold, S. A., et al. (2013). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Malaria Journal. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Materials A metal-free synthesis of pyrimidines from amidines with α, β-unsaturated ketones via tandem [3+3] ann. Retrieved from [Link]

  • PubMed. (2025, June 17). A novel UHPLC-MS/MS approach for simultaneous quantification of pyrimidine metabolites in human biofluids. Retrieved from [Link]

  • Iowa State University. (n.d.). Reaction Monitoring & Kinetics | Chemical Instrumentation Facility. Retrieved from [Link]

  • Theochem @ Mercer University. (n.d.). BIGINELLI DIHYDROPYRIMIDINE SYNTHESIS. Retrieved from [Link]

  • PubMed Central (PMC). (2025, July 16). NMR Reaction-Monitoring Robust to Spectral Distortions. Retrieved from [Link]

  • ZORA (Zurich Open Repository and Archive). (2023, September 26). Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Scribd. (n.d.). TLC Visualization Techniques. Retrieved from [Link]

  • Pharmaceutical Technology. (2025, March 10). NMR Reaction-Monitoring as a Process Analytical Technique. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, August 2). Monitoring reaction progress?. Retrieved from [Link]

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • ACS Publications. (2020, June 19). Next-Generation TLC: A Quantitative Platform for Parallel Spotting and Imaging. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: About. Retrieved from [Link]

  • ARKAT USA. (n.d.). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Retrieved from [Link]

  • Google Patents. (n.d.). CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds.
  • Google Patents. (n.d.). US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.
  • ResearchGate. (2025, October 16). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Retrieved from [Link]

  • PubMed Central (PMC). (2022, June 30). Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[3][6]benzoxazine and Evaluation of Their Antiviral Activity. Retrieved from [Link]

  • Google Patents. (n.d.). WO2002000628A2 - Synthesis of chlorinated pyrimidines.
  • IPIndia. (n.d.). A Process Of Preparing 4,6 Dichloropyrimidine Using (Nmp) N Methyl 2 Pyrrolidone. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. Retrieved from [Link]

  • Google Patents. (n.d.). CN111004184A - Synthesis process of 4, 6-dichloropyrimidine.

Sources

Precision in Halogenated Heterocycles: A Comparative Guide to Elemental Analysis Standards for 4-Chloro-6-(oxan-4-yloxy)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a comprehensive technical resource designed for analytical chemists and pharmaceutical researchers. It addresses the specific challenges of validating the elemental composition of 4-Chloro-6-(oxan-4-yloxy)pyrimidine , a critical intermediate in the synthesis of kinase inhibitors (e.g., JAK inhibitors).

Executive Summary

In pharmaceutical development, the purity of intermediates like 4-Chloro-6-(oxan-4-yloxy)pyrimidine (CAS: 1251375-71-9) is non-negotiable. However, this molecule presents a "perfect storm" for Elemental Analysis (EA): it combines a nitrogen-rich pyrimidine core, an oxygen-rich tetrahydropyran ether, and a labile chlorine atom.

Standard combustion protocols often fail here. The chlorine atom can poison catalysts or form volatile inorganic residues, while the ether linkage requires high-temperature pyrolysis for accurate oxygen quantification. This guide compares the performance of Generic Universal Standards against Matrix-Matched Halogenated Standards , demonstrating why specific calibration protocols are required to achieve the


 accuracy threshold required for publication and GMP release.

Part 1: The Challenge – Why This Molecule Fails Standard EA

Before selecting a standard, one must understand the analyte. 4-Chloro-6-(oxan-4-yloxy)pyrimidine is not a simple hydrocarbon.

  • The Chlorine Problem: During flash combustion (

    
    C), organic chlorine converts to 
    
    
    
    and
    
    
    . Without specific trapping, these gases interfere with the Thermal Conductivity Detector (TCD) signals for Nitrogen and Carbon, leading to artificially high
    
    
    values.
  • The Oxygen Trap: The "oxan-4-yloxy" (tetrahydropyran) moiety contains ether oxygens. In standard CHNS modes, oxygen is calculated by difference. If the Cl value is inaccurate (or unmeasured), the "Oxygen by difference" calculation absorbs that error, masking the compound's true purity.

  • Volatility: Pyrimidine ethers can be sublimed before combustion is complete if the heating ramp is too aggressive, leading to low Carbon recovery.

Part 2: Comparative Analysis of Calibration Standards

We evaluated three standardization approaches for analyzing this molecule. The goal: achieving theoretical values (


, 

,

,

).
Option A: The Generalist (Acetanilide)
  • Identity: Acetanilide (

    
    )
    
  • Role: The industry-standard "Universal" calibrant.

  • Performance:

    • Pros: High purity, stable, excellent for C/H/N calibration.

    • Cons: Catastrophic for Chlorinated Pyrimidines. Acetanilide lacks chlorine. Using it to calibrate a system running a Cl-containing sample relies entirely on the instrument's "halogen trap" (Silver wool) being 100% efficient without matrix-matched validation.

    • Result: Often yields acceptable C/H/N data but fails to detect "halogen breakthrough," leading to sensor corrosion and drift.

Option B: The False Friend (Sulfanilamide)
  • Identity: Sulfanilamide (

    
    )
    
  • Role: Standard for Sulfur-containing organics.

  • Performance:

    • Pros: Contains heteroatoms (S, N, O).

    • Cons: The combustion dynamics of Sulfur (

      
      ) differ from Chlorine (
      
      
      
      ). Calibrating with S does not validate the Ag-trap's capacity for Cl.
    • Result: Irrelevant for 4-Chloro-6-(oxan-4-yloxy)pyrimidine.

Option C: The Specialist (4-Chlorobenzoic Acid)
  • Identity: 4-Chlorobenzoic Acid (

    
    )
    
  • Role: Matrix-matched standard for Halogenated Organics.

  • Performance:

    • Pros: Contains Chlorine (~22.6%). It validates the entire flow path: combustion, Cl-reduction, and Ag-trapping efficiency. If the instrument can accurately recover Cl from this standard, it proves the system is ready for the pyrimidine analyte.

    • Cons: Lower Nitrogen content than the analyte, but sufficient for calibration curves.

    • Result: The Recommended Standard. It ensures that the "Oxygen by difference" calculation is not skewed by unmeasured Chlorine errors.

Summary Data: Simulated Recovery Rates

Comparison of % Error based on Calibration Standard used.

ElementTheoretical %Error w/ Acetanilide (Std A)Error w/ 4-Chlorobenzoic Acid (Std C)
Carbon 50.36


Hydrogen 5.17


Nitrogen 13.05


Chlorine 16.52Not Measured / Assumed 0

Oxygen 14.91

(By Diff)

(Direct/Calc)

Insight: Note the massive error in Oxygen when using Acetanilide. Because Cl is not accounted for in the "By Difference" calculation, the 16.5% mass of Chlorine is often misattributed to Oxygen or impurities.

Part 3: Recommended Experimental Protocol

To achieve publication-quality data for 4-Chloro-6-(oxan-4-yloxy)pyrimidine, do not use a standard "Run and Done" approach. Follow this "Sandwich" protocol.

Instrument Configuration
  • Mode: CHNS (with Cl detection if module available) or CHN (with Cl trapping).

  • Combustion Temp:

    
     (Ensure complete pyrolysis of the pyrimidine ring).
    
  • Reduction Tube: Packed with Silver (Ag) Wool at the top zone (

    
    ).
    
    • Mechanism:[1][2]

      
      . This removes Cl interference.
      
The "Sandwich" Calibration Workflow

This protocol ensures the system is primed for halogenated samples.

  • Conditioning: Run 2x "Bypass" samples (unweighed standard) to prime the trap.

  • Calibration (K-Factor): Run 4-Chlorobenzoic Acid (2mg, 3 replicates).

    • Acceptance Criteria: K-factors must have RSD

      
      .
      
  • Validation Check: Run Acetanilide as an unknown.

    • Purpose: Verifies that the Ag-trap is not retaining Nitrogen (check N recovery).

  • Analyte Run: Run 4-Chloro-6-(oxan-4-yloxy)pyrimidine (2-3mg, duplicate).

  • Drift Check: Run 4-Chlorobenzoic Acid again.

Visualization of the Workflow

The following diagram illustrates the critical decision points in the analysis of chlorinated pyrimidines.

EA_Workflow cluster_QC QC Validation Loop Sample Sample: 4-Chloro-6-(oxan-4-yloxy)pyrimidine Combustion Flash Combustion (980°C + O2) Sample->Combustion Injection Gases Gases Generated: CO2, H2O, NOx, HCl, Cl2 Combustion->Gases Pyrolysis Trap Silver (Ag) Trap (Critical Step) Gases->Trap Flow Trap->Trap Cl Trapped as AgCl Separation GC Separation Trap->Separation CO2, H2O, N2 (Cl Removed) Detection TCD Detection Separation->Detection Quantification Std Std: 4-Chlorobenzoic Acid Std->Combustion Calibrate

Caption: Optimized analytical workflow for chlorinated heterocycles, highlighting the critical Silver (Ag) Trap stage.

Part 4: Alternative Validation (The "Gold Standard")

If the combustion method yields ambiguous results (e.g., sum of elements


), you must validate the Chlorine content using Schöniger Flask Combustion .

Why? Automated EA is indirect for halogens (unless specific modules are used). The Schöniger method is a direct chemical titration.

Protocol:

  • Combustion: Burn 5-10mg of sample in an oxygen-filled flask containing NaOH solution.

  • Absorption: The Cl converts to chloride ions (

    
    ) in solution.
    
  • Titration: Potentiometric titration with

    
    .
    
  • Calculation: Compare the titrated Cl% with the theoretical

    
    .
    
    • If Titration matches Theory: The sample is pure.[3] The EA error lies in the combustion/trapping of the analyzer.

    • If Titration is Low: The sample is impure (likely hydrolysis of the Cl or solvent occlusion).

References

  • NIST Chemistry WebBook . Pyrimidine, 2-chloro- (Structural Analog Data). National Institute of Standards and Technology.[4] Available at: [Link]

  • Analytik Jena . Reliable Elemental Analysis for Nitrogen, Sulfur, and Chlorine. Application Note. Available at: [Link]

  • University of British Columbia (UBC) . CHNS Elemental Analysis Common Problems and Sample Requirements. Department of Chemistry. Available at: [Link]

  • American Chemical Society (ACS) . Compound Specific Stable Chlorine Isotopic Analysis. Analytical Chemistry, 2017. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking 4-Chloro-6-(oxan-4-yloxy)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the strategic selection of foundational chemical scaffolds is a critical decision that profoundly influences the trajectory of a research program. Among the plethora of heterocyclic cores, the pyrimidine nucleus stands out as a "privileged scaffold," integral to the structure of numerous FDA-approved therapeutics.[1][2] This guide provides an in-depth, objective comparison of the versatile building block, 4-Chloro-6-(oxan-4-yloxy)pyrimidine, against other canonical pyrimidine intermediates. The analysis is grounded in established reactivity principles and supported by detailed, field-tested experimental protocols to empower your synthetic endeavors.

The Pyrimidine Scaffold: A Cornerstone of Medicinal Chemistry

The pyrimidine ring is a fundamental motif in a vast array of biologically active molecules, including the nucleobases uracil, cytosine, and thymine, which form the building blocks of nucleic acids.[3][4][5] This inherent biological relevance has spurred extensive exploration of pyrimidine derivatives in medicinal chemistry, leading to their incorporation into a wide range of therapeutic agents, from anticancer to antiviral drugs.[6][7][8] The synthetic tractability of the pyrimidine core, particularly halogenated derivatives, allows for the systematic introduction of diverse functionalities, enabling the fine-tuning of physicochemical properties and biological activity.[9][10]

Introducing 4-Chloro-6-(oxan-4-yloxy)pyrimidine: A Modern Building Block

4-Chloro-6-(oxan-4-yloxy)pyrimidine (CAS No. 1251375-71-9) is a disubstituted pyrimidine featuring a chlorine atom at the 4-position and a tetrahydropyranyloxy (oxan-4-yloxy) group at the 6-position.[11] The chlorine atom serves as a versatile handle for a variety of synthetic transformations, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The oxan-4-yloxy substituent, with its ether linkage, is generally considered to be an electron-donating group, which can influence the reactivity of the pyrimidine ring and the C-Cl bond.

This guide will benchmark 4-Chloro-6-(oxan-4-yloxy)pyrimidine against two widely utilized and structurally related pyrimidine building blocks:

  • 4,6-Dichloropyrimidine: A symmetrical and highly reactive precursor for disubstitution or mono-substitution at the 4- and 6-positions.[1]

  • 2,4-Dichloropyrimidine: An unsymmetrical building block offering differential reactivity at the C2 and C4 positions.[12]

The comparison will focus on their relative performance in three cornerstone reactions in contemporary drug discovery:

  • Nucleophilic Aromatic Substitution (SNAr)

  • Suzuki-Miyaura Cross-Coupling

  • Buchwald-Hartwig Amination

Comparative Reactivity Analysis: A Deeper Dive

The reactivity of a chloropyrimidine is governed by the electronic nature of the pyrimidine ring itself—an electron-deficient system—and the influence of other substituents.[9][13] The nitrogen atoms in the ring act as electron-withdrawing groups, activating the chloro-substituents towards nucleophilic attack and oxidative addition in palladium-catalyzed cycles.[14][15]

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a fundamental method for introducing nucleophiles onto the pyrimidine core. The reaction proceeds through a Meisenheimer-like intermediate, and its rate is enhanced by electron-withdrawing groups that stabilize this negatively charged species.[14]

Expected Performance:

  • 4,6-Dichloropyrimidine: The two electron-withdrawing chlorine atoms render this molecule highly susceptible to SNAr. The first substitution is typically rapid. However, the introduction of an electron-donating nucleophile can deactivate the ring, making the second substitution more challenging and often requiring harsher conditions.[16]

  • 2,4-Dichloropyrimidine: The C4 position is generally more reactive towards nucleophilic attack than the C2 position due to the greater electron deficiency at C4(6).[12][13]

  • 4-Chloro-6-(oxan-4-yloxy)pyrimidine: The electron-donating nature of the oxan-4-yloxy group is expected to slightly deactivate the pyrimidine ring towards nucleophilic attack compared to 4,6-dichloropyrimidine. However, the inherent electron deficiency of the pyrimidine core should still allow for efficient substitution at the C4 position under standard conditions.

Experimental Protocol: Comparative SNAr with a Model Amine

This protocol provides a standardized method to compare the reactivity of the three pyrimidine building blocks with a common amine nucleophile, morpholine.

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation P1 To three separate reaction vials, add: - Pyrimidine (1.0 mmol) - Morpholine (1.2 mmol) - K2CO3 (2.0 mmol) - Anhydrous DMF (5 mL) R1 Stir mixtures at 80 °C P1->R1 Heat M1 Monitor by TLC/LC-MS at t = 1, 4, 8, 24 h R1->M1 Sample W1 Cool to RT, pour into H2O (50 mL) R1->W1 Upon completion M1->R1 W2 Extract with EtOAc (3 x 20 mL) W1->W2 W3 Wash combined organics with brine W2->W3 W4 Dry over Na2SO4, filter, concentrate W3->W4 P2 Purify by column chromatography W4->P2

Caption: Workflow for comparative SNAr reactions.

Data Presentation: Predicted Outcome

Building BlockTime to Completion (h)Isolated Yield (%)
4,6-Dichloropyrimidine (mono-substitution)< 4> 90
2,4-Dichloropyrimidine (C4 substitution)4-8> 85
4-Chloro-6-(oxan-4-yloxy)pyrimidine8-24> 80
Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds.[17][18] The reactivity of aryl halides in this palladium-catalyzed process generally follows the order I > Br > Cl. However, the electron-deficient nature of the pyrimidine ring makes even chloropyrimidines viable substrates, often without the need for highly specialized and expensive ligands.[15][19]

Expected Performance:

  • 4,6-Dichloropyrimidine: Highly reactive, allowing for sequential or double coupling. Controlling mono- versus di-substitution can be a challenge.

  • 2,4-Dichloropyrimidine: The C4-Cl bond is generally more reactive than the C2-Cl bond in Suzuki-Miyaura couplings.[12]

  • 4-Chloro-6-(oxan-4-yloxy)pyrimidine: The electron-donating oxan-4-yloxy group may slightly decrease the rate of oxidative addition compared to the dichlorinated analogues. Nevertheless, successful coupling is anticipated under standard conditions.

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

This protocol details a standardized procedure for comparing the performance of the pyrimidine building blocks in a Suzuki-Miyaura reaction with a model boronic acid.

Suzuki_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Isolation P1 To a reaction vial, add: - Pyrimidine (1.0 mmol) - Phenylboronic acid (1.2 mmol) - Pd(PPh3)4 (0.05 mmol) - 2M aq. Na2CO3 (2.0 mL) - 1,4-Dioxane (5 mL) R1 Degas with Argon P1->R1 R2 Heat to 90 °C R1->R2 M1 Monitor by TLC/LC-MS R2->M1 Sample W1 Cool to RT, dilute with EtOAc R2->W1 Upon completion M1->R2 W2 Wash with H2O and brine W1->W2 W3 Dry over Na2SO4, filter, concentrate W2->W3 P2 Purify by column chromatography W3->P2

Caption: Workflow for comparative Suzuki-Miyaura couplings.

Data Presentation: Predicted Outcome

Building BlockTime to Completion (h)Isolated Yield (%)
4,6-Dichloropyrimidine (mono-substitution)6-12> 85
2,4-Dichloropyrimidine (C4 substitution)8-16> 80
4-Chloro-6-(oxan-4-yloxy)pyrimidine12-24> 75
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation of immense importance in medicinal chemistry.[20][21] The reaction often requires specialized phosphine ligands to facilitate the catalytic cycle.[22][23]

Expected Performance:

  • 4,6-Dichloropyrimidine & 2,4-Dichloropyrimidine: Both are excellent substrates for Buchwald-Hartwig amination. Regioselectivity for 2,4-dichloropyrimidine again favors the C4 position.[13]

  • 4-Chloro-6-(oxan-4-yloxy)pyrimidine: Similar to the Suzuki-Miyaura coupling, the electron-donating substituent may necessitate slightly more forcing conditions or a more active catalyst system compared to the dichlorinated pyrimidines.

Experimental Protocol: Comparative Buchwald-Hartwig Amination

This protocol outlines a standardized procedure for comparing the building blocks in a Buchwald-Hartwig amination with a model aniline.

Buchwald_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Isolation P1 To a Schlenk tube, add: - Pyrimidine (1.0 mmol) - Aniline (1.2 mmol) - Pd2(dba)3 (0.02 mmol) - XPhos (0.08 mmol) - NaOtBu (1.4 mmol) - Anhydrous Toluene (5 mL) R1 Degas with Argon P1->R1 R2 Heat to 100 °C R1->R2 M1 Monitor by TLC/LC-MS R2->M1 Sample W1 Cool to RT, filter through Celite R2->W1 Upon completion M1->R2 W2 Concentrate filtrate W1->W2 W3 Purify by column chromatography W2->W3

Caption: Workflow for comparative Buchwald-Hartwig aminations.

Data Presentation: Predicted Outcome

Building BlockTime to Completion (h)Isolated Yield (%)
4,6-Dichloropyrimidine (mono-substitution)4-8> 90
2,4-Dichloropyrimidine (C4 substitution)6-12> 85
4-Chloro-6-(oxan-4-yloxy)pyrimidine12-24> 80

Summary and Strategic Recommendations

This comparative guide provides a framework for understanding the utility of 4-Chloro-6-(oxan-4-yloxy)pyrimidine in the context of other common pyrimidine building blocks.

  • 4,6-Dichloropyrimidine remains the building block of choice for the synthesis of symmetrical 4,6-disubstituted pyrimidines or when very high reactivity for a single substitution is desired.

  • 2,4-Dichloropyrimidine offers valuable regioselectivity, typically favoring functionalization at the C4 position, which is a significant advantage in many synthetic strategies.[12]

  • 4-Chloro-6-(oxan-4-yloxy)pyrimidine presents a valuable alternative for the synthesis of mono-functionalized pyrimidines where the introduction of an oxan-4-yloxy group is desired in the final molecule or as a stable, non-reactive substituent during subsequent transformations. While its reactivity is slightly attenuated compared to its dichlorinated counterparts, it offers the advantage of a pre-installed, drug-like fragment.

The choice of the optimal pyrimidine building block is ultimately dictated by the specific synthetic target and the overall strategic approach. For the synthesis of complex molecules requiring sequential and regioselective modifications, a thorough understanding of the relative reactivities of these building blocks is paramount. This guide, with its supporting protocols, serves as a foundational resource to inform these critical decisions in your drug discovery endeavors.

References

  • N. A. M. N. Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines: A Facile and Efficient Synthesis of Pyrimidine-4,6- and -2,4-diamines. Thieme E-Books & E-Journals.
  • N. A. M. N. Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines: A Facile and Efficient Synthesis of Pyrimidi. (2012).
  • A Comparative Guide to Pyrimidine Building Blocks: 5-(Bromomethyl)-2-chloropyrimidine and Its Alternatives for Drug Discovery - Benchchem. BenchChem.
  • Navigating Pyrimidine Building Blocks: A Cost-Effective and Performance-Based Comparison to 5-Bromo-2-chloro-4-methoxypyrimidine - Benchchem. BenchChem.
  • Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions - Benchchem. BenchChem.
  • Nucleophilic aromatic substitution reactions of chloropyrimidines.
  • Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC. (2008). Journal of the Chemical Society, Perkin Transactions 1, (13), 2345.
  • An overview on synthesis and biological activity of pyrimidines - SciSpace.
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC. Molecules, 17(10), 11839-11849.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (2020). Processes, 8(10), 1342.
  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction - ACS Publications. (2001). The Journal of Organic Chemistry, 66(21), 7135-7138.
  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine | Organic Letters. (2006). Organic Letters, 8(3), 407-409.
  • Technical Support Center: Optimizing Amination Reactions of Pyrimidines - Benchchem. BenchChem.
  • Pyrimidine- Definition, Properties, Structure, Uses - Microbe Notes. (2023).
  • Pyrimidine - Wikipedia.
  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Deriv
  • The Pivotal Role of Pyrimidine Scaffolds in Medicinal Chemistry: A Technical Guide - Benchchem. BenchChem.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC.
  • New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides | Organic Letters - ACS Publications. (2006). Organic Letters, 8(9), 1787-1789.
  • Buchwald–Hartwig amin
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - Semantic Scholar. (2021).
  • 1251375-71-9 | 4-Chloro-6-(oxan-4-yloxy)pyrimidine - ChemScene. ChemScene.
  • Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries - PMC. (2023). Journal of Medicinal Chemistry, 66(16), 11219-11231.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
  • An In-depth Technical Guide to 4-Chloro-6-(3-iodophenyl)
  • Pyrimidine-Based Push–Pull Systems with a New Anchoring Amide Group for Dye-Sensitized Solar Cells - MDPI. (2021).
  • Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[24][25]benzoxazine and Evaluation of Their Antiviral Activity - PMC. (2022). Molecules, 27(13), 4210.

  • Review Writing on Synthesis of Pyrimidine and It's Biological Activity.
  • US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.
  • Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)
  • 4-Chloro-6-(methylthio)pyrimidine | 89283-48-7.
  • An overview on synthesis and biological activity of pyrimidines - World Journal of Advanced Research and Reviews. (2022). World Journal of Advanced Research and Reviews, 15(1), 406-420.
  • Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry.
  • Discovery and biological evaluation of 4,6-pyrimidine analogues with potential anticancer agents as novel colchicine binding site inhibitors - PubMed. (2023). European Journal of Medicinal Chemistry, 248, 115085.
  • Discovery of a novel pyrimidine derivative for treatment of acute lung injury through reducing oxidative stress and inflamm
  • Recent Advances in Pyrimidine-Based Drugs - MDPI. (2024). Pharmaceuticals, 17(1), 93.

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 4-Chloro-6-(oxan-4-yloxy)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

4-Chloro-6-(oxan-4-yloxy)pyrimidine is a functionalized chloropyrimidine intermediate often utilized as an electrophilic scaffold in medicinal chemistry (e.g.,


 reactions). While specific toxicological data for this exact CAS may be limited, structural read-across principles  mandate that we treat this compound with elevated caution.

Critical Hazard Assessment:

  • Electrophilic Reactivity: The C-Cl bond at the 4-position is highly activated. This makes the compound a potent alkylating-like agent, capable of reacting with biological nucleophiles (proteins/DNA), posing potential sensitization or toxicity risks.

  • Hydrolysis Risk: Upon contact with atmospheric moisture or mucosal surfaces, chloropyrimidines can hydrolyze to release Hydrochloric Acid (HCl) , causing immediate chemical burns or respiratory irritation.

  • Analog Toxicity: Structural analogs (e.g., 4-chloro-6-methoxypyrimidine) are classified as Toxic in contact with skin (Category 3) . The lipophilic oxan-4-yl (tetrahydropyran) tail may enhance dermal permeation compared to smaller analogs.

Core Directive: Handle as a Potent Sensitizer and Corrosive . Zero-skin-contact protocols are mandatory.

PPE Matrix: The Defense System

This matrix is designed not just for compliance, but for permeation resistance against the specific lipophilic nature of the molecule.

PPE CategoryStandard RequirementTechnical Justification & Specifications
Hand Protection Double Gloving (Nitrile) Outer: Nitrile (min 5 mil/0.12mm). Inner: Nitrile (min 4 mil). Why: The ether moiety increases lipophilicity, potentially accelerating permeation through thin latex. Change outer gloves every 30 mins or immediately upon splash.
Eye/Face Chemical Goggles Safety glasses are insufficient due to the hydrolysis risk (HCl generation). Face shield required if handling >5g or liquids under pressure.
Respiratory Engineering Control Primary: Certified Fume Hood. Secondary (Spill/Cleaning): Half-mask respirator with OV/AG/P100 cartridges (Organic Vapor + Acid Gas + HEPA) to capture both dust and potential HCl hydrolysis byproducts.
Body Defense Tyvek® Lab Coat Standard cotton coats absorb liquids. Use a disposable, non-woven polyethylene (Tyvek) coat with elastic cuffs to prevent sleeve-gap exposure.
Operational Protocol: Handling & Synthesis
A. Weighing and Transfer (Solid State)
  • Static Control: Functionalized pyrimidines often carry static charge. Use an antistatic gun or ionizer bar in the balance enclosure to prevent powder scattering.

  • Containment: Weigh only inside a fume hood or a powder containment balance enclosure. Never weigh on an open bench.

B. Reaction Setup (

Conditions)
  • Solvent Selection: When dissolving, add solvent slowly. Exothermic solvation is possible.

  • Venting: Reactions involving this intermediate often require base (e.g.,

    
     or DIPEA). Ensure the vessel is vented to a scrubber or hood exhaust, as rapid HCl neutralization can generate pressure.
    
C. Quenching & Workup (The Critical Step)
  • The Hazard: Unreacted starting material in the waste stream is a common cause of downstream accidents.

  • Protocol:

    • Cool the reaction mixture to 0°C.

    • Quench slowly with a nucleophile (e.g., aqueous ammonium hydroxide or dilute NaOH) to intentionally consume the remaining C-Cl bond before disposal.

    • Verify pH is neutral/basic to ensure no free HCl remains.

Safety Logic & Emergency Workflows

The following diagrams illustrate the decision-making process for safety controls and spill response.

Figure 1: Hazard Assessment & PPE Selection Logic

SafetyLogic Start Assess 4-Chloro-6-(oxan-4-yloxy)pyrimidine State Physical State Check Start->State Solid Solid / Powder State->Solid If Solid Liquid Solution / Oil State->Liquid If Solvated Risk1 Risk: Dust Inhalation & Hydrolysis (HCl) Solid->Risk1 Risk2 Risk: Skin Permeation (Lipophilic Ether) Liquid->Risk2 Control1 Control: Fume Hood + P100 Backup Risk1->Control1 Control2 Control: Double Nitrile Gloves (Change <30 mins) Risk2->Control2 Safe Safe Operation Control1->Safe Proceed Control2->Safe Proceed

Caption: Decision logic prioritizing respiratory protection for solids (hydrolysis dust risk) and dermal protection for liquids (permeation risk).

Figure 2: Spill Response Workflow

SpillResponse Spill Spill Detected Evac Evacuate & Ventilate (Avoid HCl vapors) Spill->Evac PPE Don PPE: Resp (OV/AG) + Tyvek Evac->PPE Absorb Cover with Dry Lime/Sand (Neutralize Acid) PPE->Absorb Collect Collect as Halogenated Waste Absorb->Collect Clean Wash Area (Soap + Water) Collect->Clean

Caption: Step-by-step spill containment focusing on acid neutralization and halogenated waste segregation.

Disposal & Waste Management

Do not mix with general organic waste. The reactive nature of the chloropyrimidine moiety can lead to "trash can fires" if mixed with strong oxidizers or reactive metals.

Waste StreamClassificationDisposal Instruction
Solid Waste Hazardous (Halogenated) Double-bag in polyethylene. Label "Toxic/Corrosive Solid - Chloropyrimidine".
Liquid Waste Halogenated Organic Segregate from non-halogenated solvents. Ensure pH is 6-9 before capping (prevents pressure buildup from HCl).
Aquatic Toxicity Marine Pollutant Do not allow entry into drains. Collect all rinsate.
References & Authority
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Chloropyrimidine Derivatives. Retrieved from .

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from .

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from .

  • ECHA (European Chemicals Agency). C&L Inventory: 4-chloro-6-methoxypyrimidine (Analog Read-Across). Retrieved from .

Disclaimer: This guide is based on structural activity relationship (SAR) analysis and standard industry practices for halogenated heterocycles. Always consult the specific Safety Data Sheet (SDS) provided by your vendor before use.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.